1,2-Benzenediamine, N,N,N',N'-tetramethyl-
Description
The exact mass of the compound 1,2-Benzenediamine, N,N,N',N'-tetramethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Benzenediamine, N,N,N',N'-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzenediamine, N,N,N',N'-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-N,1-N,2-N,2-N-tetramethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVYYDCBKKKIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061035 | |
| Record name | 1,2-Benzenediamine, N,N,N',N'-tetramethyl- | |
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Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704-01-8 | |
| Record name | N,N,N′,N′-Tetramethyl-o-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetramethylbenzene-1,2-diamine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Phenylenebis(dimethylamine) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediamine, N1,N1,N2,N2-tetramethyl- | |
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| Record name | 1,2-Benzenediamine, N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
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| Record name | N,N,N',N'-tetramethylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N,N',N'-Tetramethylbenzene-1,2-diamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AC35UGL8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,N,N',N'-tetramethyl-o-phenylenediamine chemical characteristics
An In-depth Technical Guide to the Chemical Characteristics of N,N,N',N'-Tetramethyl-o-phenylenediamine
Authored by a Senior Application Scientist
Abstract
N,N,N',N'-Tetramethyl-o-phenylenediamine (TMPD), the ortho-isomer of the more widely known N,N,N',N'-tetramethyl-p-phenylenediamine, is an aromatic amine with significant utility in synthetic chemistry and materials science. Its electron-rich nature, conferred by two dimethylamino groups positioned ortho to each other on a benzene ring, makes it a potent reducing agent and an interesting subject for electrochemical studies. This guide provides a comprehensive overview of its core chemical characteristics, reactivity, spectroscopic profile, and handling protocols, designed for researchers and professionals in chemistry and drug development. While much of the foundational research into stable radical cations (e.g., Wurster's Blue) has focused on the para-isomer, the principles of electron transfer and reactivity are largely translatable to the ortho-congener, which possesses its own unique steric and electronic properties.
Core Physicochemical Properties
N,N,N',N'-Tetramethyl-o-phenylenediamine is a solid at room temperature. Its physical properties are dictated by its molecular structure, featuring a compact arrangement of functional groups that influences its melting point, boiling point, and solubility.
| Property | Value | Source(s) |
| CAS Number | 704-01-8 | [1][2] |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1][3] |
| Appearance | Data not available; expected to be a solid. | |
| Melting Point | Data not available. | |
| Boiling Point | 96-97 °C at 14 mmHg | [3] |
| Topological Polar Surface Area | 6.5 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Redox Chemistry and Radical Cation Formation
The defining characteristic of tetramethyl-phenylenediamines is their ability to undergo facile, sequential one-electron oxidations. This process is central to their function as redox indicators, electron transfer agents, and catalysts in radical reactions.[4]
The oxidation of TMPD proceeds in two distinct steps:
-
First Oxidation: The neutral molecule loses one electron to form a relatively stable radical cation. This species is often intensely colored. For the analogous para-isomer, this radical cation is famously known as Wurster's Blue.[5][6]
-
Second Oxidation: The radical cation can be further oxidized, losing a second electron to form a dication. This dication is generally less stable, particularly in aqueous solutions.[7][8]
The stability of the intermediate radical cation is a key feature, attributed to the delocalization of the unpaired electron across the π-system of the benzene ring and the nitrogen atoms of the dimethylamino groups.[9]
Caption: Sequential one-electron oxidation of TMPD.
The redox potential for these electron transfers is a critical parameter. For the para-isomer, the midpoint potential for the first electron transfer is approximately +0.276 V versus the Standard Hydrogen Electrode (SHE), making it a mild reducing agent.[5] While specific values for the ortho-isomer require empirical determination, they are expected to be in a similar range, influenced by the steric interaction between the adjacent dimethylamino groups.
Spectroscopic Profile
Spectroscopic analysis is essential for the identification and characterization of N,N,N',N'-tetramethyl-o-phenylenediamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the ortho-substitution pattern, the aromatic region (typically 6.5-8.0 ppm) will exhibit a complex splitting pattern corresponding to the four adjacent protons on the benzene ring. The twelve protons of the four methyl groups will appear as one or more singlets in the aliphatic region (typically 2.5-3.5 ppm), depending on their magnetic equivalence and rotational dynamics.
-
¹³C NMR : The carbon NMR spectrum will show signals for the aromatic carbons and a distinct signal for the methyl carbons. The chemical shifts provide information about the electronic environment of each carbon atom.
-
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands for the functional groups present. Key expected peaks include C-H stretching vibrations for the aromatic ring and methyl groups, C=C stretching for the aromatic ring, and C-N stretching vibrations. An IR spectrum for the neat compound shows notable peaks related to these functional groups.[3]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electron ionization (EI) mode, N,N,N',N'-tetramethyl-o-phenylenediamine will produce a molecular ion (M⁺˙) peak corresponding to its molecular weight (164.25 g/mol ).[1][9] Fragmentation patterns can provide further structural information.
Synthesis and Reactivity
General Synthesis Route
N,N,N',N'-tetramethyl-o-phenylenediamine can be synthesized via the exhaustive methylation of o-phenylenediamine. A common laboratory-scale procedure involves using a strong methylating agent, such as dimethyl sulfate, in the presence of a base to neutralize the acid formed during the reaction.[10]
Causality of Experimental Choices:
-
Methylating Agent : Dimethyl sulfate is a powerful and efficient methylating agent for amines.
-
Base : A base like sodium bicarbonate is used to neutralize the sulfuric acid byproduct, driving the reaction to completion.[10]
-
Temperature Control : The reaction is often exothermic and requires cooling to prevent side reactions and decomposition of the reagents.[10]
Chemical Reactivity
-
Basicity : As an amine, TMPD is basic and reacts with acids in exothermic reactions to form salts.[11]
-
Oxidation : It is sensitive to air and heat, which can cause oxidation.[11] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][11]
-
Incompatibilities : It may be incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[11]
Applications in Research and Development
While the para-isomer is more commonly cited, the fundamental properties of N,N,N',N'-tetramethyl-o-phenylenediamine make it suitable for several applications:
-
Redox Mediator in Electrochemistry : Its ability to undergo reversible oxidation makes it a candidate for use as an electron shuttle in electrochemical sensors and assays.[12][13]
-
Catalyst in Organic Synthesis : It can act as a catalyst in reactions involving electron transfer or radical mechanisms, potentially improving reaction yields and rates.[4]
-
Precursor for Materials Science : It can serve as a building block for the synthesis of polymers and other complex organic molecules where its specific stereochemistry is desired.[13]
Experimental Protocols
General Handling and Solution Preparation
Trustworthiness: This protocol incorporates standard safety and handling procedures for air-sensitive and potentially toxic aromatic amines to ensure user safety and sample integrity.
-
Engineering Controls : Handle N,N,N',N'-tetramethyl-o-phenylenediamine in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Dispensing : As the compound may be sensitive to air, for applications requiring high purity, it is advisable to handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Solution Preparation :
-
To prepare a stock solution, accurately weigh the desired amount of the solid in the fume hood.
-
Add the solvent of choice (e.g., acetonitrile, dichloromethane). Note that solubility in water is low.[11]
-
If necessary, use sonication to aid dissolution.
-
Store the solution in a tightly sealed container, protected from light, to prevent degradation.
-
Workflow for Cyclic Voltammetry (CV) Analysis
Expertise & Experience: This workflow outlines the key steps for electrochemical characterization. The choice of a non-aqueous solvent is critical, as the dication species is known to be unstable in aqueous media.[8] The supporting electrolyte is essential to minimize solution resistance and ensure ion mobility.
Caption: Workflow for analyzing TMPD using cyclic voltammetry.
Safety and Handling
N,N,N',N'-tetramethyl-o-phenylenediamine is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazards : It is reported to be a poison by the intravenous route.[1] When heated, it can emit toxic fumes of nitrogen oxides.[1] The dihydrochloride salt of the para-isomer is known to cause skin and serious eye irritation and may cause respiratory irritation.[14][15] Similar hazards should be assumed for the ortho-isomer.
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[16]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[16]
-
Eye Contact : Rinse eyes cautiously with water for at least 15 minutes.[16]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
-
-
Spill Management : In case of a spill, avoid dust formation. Remove all ignition sources. Evacuate the area. Wear appropriate PPE. Prevent the chemical from entering drains.[16]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances. Protect from light.[17]
References
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PubChem. N,N,N',N'-tetramethyl-p-phenylenediamine. National Center for Biotechnology Information.
-
NOAA. N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals. National Oceanic and Atmospheric Administration.
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Chem-Impex. N,N,N',N'Tetramethyl-p-phenylenediamine.
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Chem-Impex. N,N,N,N-Tetramethyl-p-phenylenediamine dihydrochloride.
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PubMed. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. National Library of Medicine.
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NINGBO INNO PHARMCHEM CO.,LTD. Catalysis and Synthesis: The Power of N,N,N',N'-Tetramethyl-p-phenylenediamine in Organic Chemistry.
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Organic Syntheses. TETRAMETHYL-p-PHENYLENEDIAMINE.
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Guidechem. N,N,N',N'-TETRAMETHYL-O-PHENYLENEDIAMINE 704-01-8 wiki.
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ChemicalBook. TETRAMETHYL-O-PHENYLENEDIAMINE - Safety Data Sheet.
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ChemicalBook. N,N,N',N'-TETRAMETHYL-O-PHENYLENEDIAMINE | 704-01-8.
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Carl ROTH. Safety Data Sheet: N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride.
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Oxford Academic. Magnetic Study of N,N,N′,N′-Tetramethyl-p-phenylenediamine (Wurster's Blue) Iodide Cation Radical.
-
ACS Publications. Pancake-Bonded Dimers of Semiquinone Radical Cations of N,N,N′,N′-Tetramethyl-p-phenylenediamine (Wurster's Blue).
-
ResearchGate. N′-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting.
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SpectraBase. N,N,N',N'-tetramethyl-o-phenylenediamine - Optional[FTIR] - Spectrum.
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Biosynth. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride.
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In-depth Technical Guide to N,N,N',N'-Tetramethyl-1,2-benzenediamine (CAS 704-01-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of N,N,N',N'-Tetramethyl-1,2-benzenediamine, an organic compound with significant applications in chemical synthesis and analysis. As a versatile bidentate ligand and redox-active molecule, a thorough understanding of its characteristics is crucial for its effective application in research and development.
Chemical Identity and Structure
N,N,N',N'-Tetramethyl-1,2-benzenediamine, also known as N,N,N',N'-Tetramethyl-o-phenylenediamine, is an aromatic amine with the CAS Registry Number 704-01-8. Its structure features a benzene ring substituted with two adjacent dimethylamino groups. This ortho-disubstituted arrangement is key to its function as a chelating ligand.
The chemical structure can be represented as:
Caption: Chemical structure of N,N,N',N'-Tetramethyl-1,2-benzenediamine.
Physicochemical Properties
A summary of the key physical and chemical properties of N,N,N',N'-Tetramethyl-1,2-benzenediamine is presented in the table below. It is important to distinguish these properties from its more commonly documented para-isomer, N,N,N',N'-tetramethyl-p-phenylenediamine.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | [1][2] |
| Molecular Weight | 164.25 g/mol | [1][2] |
| Appearance | Not explicitly stated for the ortho-isomer, the para-isomer is a crystalline solid. | |
| Melting Point | 9 °C | [3] |
| Boiling Point | Data not available for the ortho-isomer. The para-isomer boils at 260 °C. | [4] |
| Solubility | Soluble in organic solvents. The para-isomer is slightly soluble in cold water and more soluble in hot water, alcohols, chloroform, and ether. | [5] |
| Dipole Moment | 1.20 D | [3] |
Thermodynamic Properties:
| Property | Value | Unit | Source |
| Proton Affinity (PAff) | 982.60 | kJ/mol | [1][6] |
| Gas Basicity (BasG) | 950.20 | kJ/mol | [1][6] |
| Enthalpy of Formation at standard conditions (ΔfH°gas) | 110.39 | kJ/mol | [1][6] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 357.66 | kJ/mol | [1][6] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of N,N,N',N'-Tetramethyl-1,2-benzenediamine.
Infrared (IR) Spectroscopy: The NIST WebBook provides a scanned image of the IR spectrum for N,N,N',N'-Tetramethyl-1,2-benzenediamine. Key absorptions are expected for C-H stretching of the aromatic ring and methyl groups, C-N stretching, and aromatic C=C bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific high-resolution spectra for the ortho-isomer are not readily available in public databases, the expected chemical shifts can be predicted based on its structure. The aromatic protons would appear as a multiplet in the aromatic region, and the four methyl groups would likely give rise to a singlet in the aliphatic region.
Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M+) at m/z 164. Fragmentation would likely involve the loss of methyl groups and potentially cleavage of the C-N bonds.
Synthesis
A procedure for the synthesis of the para-isomer, which may be adapted, involves the methylation of p-phenylenediamine with dimethyl sulfate in the presence of sodium bicarbonate.[7]
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of N,N,N',N'-Tetramethyl-1,2-benzenediamine.
Reactivity and Applications
Coordination Chemistry: The two adjacent dimethylamino groups of N,N,N',N'-Tetramethyl-1,2-benzenediamine make it an effective bidentate chelating ligand for various metal ions.[8] The nitrogen atoms can coordinate to a metal center, forming a stable five-membered ring. This property is valuable in the synthesis of coordination complexes and in catalysis, where it can be used to stabilize metal centers and influence their reactivity.
Redox Chemistry: Similar to its para-isomer (Wurster's reagent), N,N,N',N'-Tetramethyl-1,2-benzenediamine is expected to be redox-active. It can undergo oxidation to form a stable radical cation. This property makes it a potential candidate for use as a redox indicator or as a mediator in electrochemical reactions. The electrochemical oxidation of the para-isomer has been studied, and it undergoes two one-electron oxidation steps to form the corresponding radical cation and dication.[9]
Experimental Protocol: Use as a Redox Indicator (General Procedure based on the para-isomer): The use of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the oxidase test is a well-established protocol in microbiology.[10] A similar principle would apply to the ortho-isomer, where its colorless reduced form would turn a distinct color upon oxidation.
-
Preparation of the Reagent: A fresh solution of N,N,N',N'-Tetramethyl-1,2-benzenediamine (typically 1% in a suitable solvent like ethanol or water) is prepared.
-
Application: A small amount of the bacterial colony to be tested is smeared onto a piece of filter paper.
-
Observation: A drop of the reagent solution is added to the smear.
-
Interpretation: The development of a characteristic color (e.g., blue or purple) within a specified time (e.g., 10-30 seconds) indicates a positive result for the presence of cytochrome c oxidase. The absence of a color change indicates a negative result.
Safety and Handling
Hazard Identification: N,N,N',N'-Tetramethyl-1,2-benzenediamine is classified as a toxic substance. It is harmful if swallowed, in contact with skin, or if inhaled.[2][4] It is also reported to be a poison by the intravenous route.[2] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[11]
-
Avoid inhalation of dust or vapors.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from heat, sparks, and open flames.[4]
-
It may be sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen) is recommended.
Conclusion
N,N,N',N'-Tetramethyl-1,2-benzenediamine is a valuable chemical compound with distinct physical and chemical properties stemming from its ortho-disubstituted aromatic diamine structure. Its utility as a bidentate ligand in coordination chemistry and its potential as a redox-active molecule make it a subject of interest for researchers in various fields. Proper understanding of its properties, synthesis, and handling is paramount for its safe and effective use in the laboratory. Further research to fully characterize its spectroscopic properties and explore its applications is warranted.
References
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Hünig, S., Quast, H., Brenninger, W., & Frankenfield, E. (1969). TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses, 49, 107. doi:10.15227/orgsyn.049.0107. Link
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Cheméo. (n.d.). Chemical Properties of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- (CAS 704-01-8). Retrieved from [Link].
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ResearchGate. (2007). 14N/15N Isotope Effect on the Electron Transfer Process between N,N,N',N'-Tetramethyl-p-phenylenediamine and Wurster's Blue. Retrieved from [Link].
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Discovery Fine Chemicals. (n.d.). N,N,N′,N′-Tetramethyl-p-Phenylenediamine Dihydrochloride. Retrieved from [Link].
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Stenutz, R. (n.d.). N,N,N',N'-tetramethylbenzene-1,2-diamine. Retrieved from [Link].
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Metre, R. K. (2023). N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions. Chemrobotics. Retrieved from [Link].
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- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of N,N,N',N'-tetramethyl-1,2-benzenediamine
Introduction: The Versatility of a Key Organic Intermediate
N,N,N',N'-tetramethyl-1,2-benzenediamine, also known as o-phenylenebis(dimethylamine), is a versatile aromatic diamine that serves as a crucial building block and reagent in various fields of chemical synthesis.[1] Its unique structural and electronic properties make it a valuable component in the development of novel ligands for metal complexes, as a precursor for heterocyclic compounds, and in the synthesis of organic electronic materials. This guide provides a comprehensive overview of the most reliable and efficient methods for the synthesis of this compound, with a focus on practical application and mechanistic understanding for researchers, scientists, and professionals in drug development.
Primary Synthetic Route: The Eschweiler-Clarke Reaction
The most robust and widely employed method for the synthesis of N,N,N',N'-tetramethyl-1,2-benzenediamine is the Eschweiler-Clarke reaction. This classic organic transformation offers a high-yielding and selective route for the methylation of primary and secondary amines to their corresponding tertiary amines.[2][3] A key advantage of this method is the use of a combination of excess formic acid and formaldehyde, which acts as both the methylating agent and the reducing agent, effectively preventing the over-methylation that can lead to the formation of quaternary ammonium salts.[4][5]
Mechanistic Insights: A Self-Validating System
The elegance of the Eschweiler-Clarke reaction lies in its sequential and irreversible nature. The reaction proceeds through the following key steps:
-
Imine Formation: The primary amine of the starting material, o-phenylenediamine, first reacts with formaldehyde to form a hemiaminal intermediate. This intermediate then readily dehydrates to form an iminium ion.[5][6]
-
Reductive Methylation: Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine. This step is driven by the irreversible loss of carbon dioxide gas.[4]
-
Repetition to Tertiary Amine: This two-step process of imine formation and reduction is repeated on the newly formed secondary amine to yield the desired tertiary amine. The reaction stops at the tertiary amine stage because it is impossible for a tertiary amine to form another imine or iminium ion.[4][5]
This inherent mechanistic control ensures a high yield of the desired N,N,N',N'-tetramethylated product without the common side-products associated with other alkylation methods.
Visualizing the Reaction Pathway
Caption: Mechanism of the Eschweiler-Clarke reaction for the synthesis of N,N,N',N'-tetramethyl-1,2-benzenediamine.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of N,N,N',N'-tetramethyl-1,2-benzenediamine via the Eschweiler-Clarke reaction.
Materials:
-
o-Phenylenediamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether or other suitable organic solvent (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in an excess of formic acid.
-
Addition of Formaldehyde: To this solution, add an excess of aqueous formaldehyde solution dropwise with stirring. The molar ratio of amine to formaldehyde to formic acid should be carefully controlled to ensure complete methylation.
-
Reflux: Heat the reaction mixture to reflux (typically around 100°C) for several hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath to control the exothermic reaction.
-
Extraction: Once neutralized, extract the aqueous layer with a suitable organic solvent such as diethyl ether. Repeat the extraction several times to ensure complete recovery of the product.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude N,N,N',N'-tetramethyl-1,2-benzenediamine can be purified by vacuum distillation or recrystallization to obtain a product of high purity.
Data Summary: Eschweiler-Clarke Reaction
| Parameter | Value |
| Starting Material | o-Phenylenediamine |
| Reagents | Formaldehyde, Formic Acid |
| Reaction Type | Reductive Amination |
| Typical Yield | >80% |
| Key Advantages | High selectivity, avoids quaternary salt formation, one-pot procedure |
| Key Disadvantages | Use of corrosive formic acid, requires careful temperature control |
Alternative Synthetic Route: Direct Alkylation with Methyl Iodide
An alternative, though less favored, method for the synthesis of N,N,N',N'-tetramethyl-1,2-benzenediamine is the direct alkylation of o-phenylenediamine with a methylating agent such as methyl iodide.[7][8] This reaction is typically carried out in the presence of a base to neutralize the hydroiodic acid formed during the reaction.
Challenges and Mechanistic Considerations
While seemingly straightforward, this method presents significant challenges in controlling the degree of methylation. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atoms of the diamine attack the electrophilic methyl group of methyl iodide. However, the reactivity of the amine changes with each successive methylation, making it difficult to stop the reaction at the desired tetramethylated stage. This often leads to a mixture of mono-, di-, tri-, and tetramethylated products, as well as the potential for the formation of quaternary ammonium salts.[7] The separation of these products can be challenging and often results in lower overall yields of the desired compound.
Visualizing the Workflow
Caption: General experimental workflow for the synthesis of N,N,N',N'-tetramethyl-1,2-benzenediamine via direct alkylation.
Comparative Analysis of Synthetic Methods
| Feature | Eschweiler-Clarke Reaction | Direct Alkylation with Methyl Iodide |
| Selectivity | High for tertiary amine | Low, mixture of products |
| Byproducts | Minimal (CO2, H2O) | Over-alkylated products, quaternary salts |
| Reagents | Formaldehyde, Formic Acid | Methyl Iodide, Base |
| Reaction Conditions | Reflux, atmospheric pressure | Often requires stricter control of stoichiometry and temperature |
| Purification | Relatively straightforward (distillation/recrystallization) | Often requires chromatography |
| Overall Yield | Generally high | Often lower due to product mixture |
Conclusion: A Clear Choice for Efficiency and Purity
For the synthesis of N,N,N',N'-tetramethyl-1,2-benzenediamine, the Eschweiler-Clarke reaction stands out as the superior method. Its inherent mechanistic control prevents over-alkylation, leading to a high yield of the desired product with simplified purification. While direct alkylation with methyl iodide is a theoretical alternative, the lack of selectivity and the formation of a complex product mixture make it a less practical and efficient choice for researchers and drug development professionals who require a reliable and scalable synthesis of this important organic intermediate.
References
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Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
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1,2-Benzenediamine, N,N,N',N'-tetramethyl- | SIELC Technologies. Available at: [Link]
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Eschweiler–Clarke reaction - Grokipedia. Available at: [Link]
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Eschweiler-Clarke reaction ~ Name-Reaction.com. Available at: [Link]
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Eschweiler-Clarke Reaction - J&K Scientific LLC. Available at: [Link]
- CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents.
-
Eschweiler-Clarke Reaction - YouTube. Available at: [Link]
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The Reaction of Methyl Iodide with o-Phenylenediamine; Homomorphs of o-Di-t-butylbenzene1,2 | Journal of the American Chemical Society. Available at: [Link]
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- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of Tetramethyl-p-phenylenediamine: A Technical Guide for Researchers
A Note on Isomer Specificity: This guide provides a comprehensive analysis of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), the para-isomer of the requested topic. Extensive searches of scientific literature and chemical databases indicate a scarcity of publicly available, detailed spectroscopic data for the ortho-isomer, N,N,N',N'-tetramethyl-o-phenylenediamine (CAS 704-01-8). The para-isomer, a widely utilized redox indicator also known as Wurster's reagent, is extensively characterized.[1] This document leverages the rich dataset available for the para-isomer to serve as an in-depth technical guide for researchers, scientists, and drug development professionals, demonstrating the principles of spectroscopic analysis for this class of compounds.
Introduction: The Chemical and Functional Landscape of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) is a crystalline aromatic amine that is notable for its potent reducing capabilities. This property stems from its ability to undergo a one-electron oxidation to form a stable, colored radical cation known as Wurster's Blue. This distinct color change upon oxidation is the foundation of its widespread use as a redox indicator in various analytical and biochemical applications.[2] In microbiological diagnostics, TMPD is the key reagent in the oxidase test, used for the presumptive identification of bacteria containing cytochrome c oxidase.[1] Its utility also extends to the study of electron transfer reactions in both chemical and biological systems.[3] A thorough understanding of its spectroscopic properties is therefore paramount for its correct application and the interpretation of experimental results.
This guide provides a detailed examination of the core spectroscopic data of TMPD, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section is designed to provide not just the raw data, but also the underlying principles of interpretation, standard protocols for data acquisition, and the causal relationships between the molecular structure and the observed spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an indispensable tool for confirming the molecular structure of TMPD by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of TMPD is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.
Caption: Molecular structure of N,N,N',N'-tetramethyl-p-phenylenediamine.
Interpretation of ¹H NMR Data:
Due to the plane of symmetry bisecting the C1-C4 axis and perpendicular to the ring, two sets of chemically equivalent protons are expected:
-
Aromatic Protons (Ar-H): The four protons on the benzene ring are chemically equivalent. They are expected to produce a single signal, appearing as a singlet in the aromatic region of the spectrum.
-
Methyl Protons (-N(CH₃)₂): The twelve protons of the four methyl groups are also chemically equivalent. These will give rise to a single, more intense singlet in the upfield region.
Table 1: ¹H NMR Spectroscopic Data for N,N,N',N'-Tetramethyl-p-phenylenediamine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.7 | Singlet | 4H | Aromatic protons (Ar-H) |
| ~2.9 | Singlet | 12H | Methyl protons (-N(CH₃)₂) |
Note: Exact chemical shifts can vary slightly depending on the solvent and instrument used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum further confirms the symmetrical nature of the TMPD molecule.
Interpretation of ¹³C NMR Data:
Three distinct carbon environments are present in the TMPD molecule:
-
Aromatic Carbons (C-N): Two carbons directly attached to the nitrogen atoms.
-
Aromatic Carbons (C-H): Four carbons bonded to hydrogen atoms.
-
Methyl Carbons (-N(CH₃)₂): Four equivalent methyl carbons.
Table 2: ¹³C NMR Spectroscopic Data for N,N,N',N'-Tetramethyl-p-phenylenediamine
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Aromatic C-N |
| ~115 | Aromatic C-H |
| ~42 | Methyl carbons (-N(CH₃)₂) |
Note: Data is collated from publicly available spectral databases.[4][5]
Experimental Protocol for NMR Data Acquisition
Caption: General workflow for NMR spectroscopy.
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity TMPD in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as its residual peak should not overlap with the analyte signals. Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument (e.g., a 400 MHz spectrometer) should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard shimming procedures must be performed to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR , a standard pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
For ¹³C NMR , a proton-decoupled pulse sequence is employed to ensure that all carbon signals appear as singlets. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Spectral Analysis: The chemical shifts, integration values, and multiplicities of the peaks are determined and assigned to the corresponding nuclei in the molecule.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Interpretation of IR Spectrum:
The IR spectrum of TMPD is expected to show characteristic absorption bands for C-H and C-N bonds within an aromatic system.
Table 3: Key IR Absorption Bands for N,N,N',N'-Tetramethyl-p-phenylenediamine
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3050-3000 | C-H Stretch | Aromatic C-H |
| 2950-2800 | C-H Stretch | Methyl C-H (aliphatic) |
| ~1600, ~1500 | C=C Stretch | Aromatic ring skeletal vibrations |
| ~1350 | C-N Stretch | Aromatic amine |
| ~820 | C-H Bend | Out-of-plane bending for a 1,4-disubstituted (para) benzene ring |
Note: The presence of a strong band around 820 cm⁻¹ is particularly diagnostic for the para-substitution pattern. Data is supported by various chemical supplier specifications which confirm the IR spectrum conforms to the structure.[6][7]
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of dry TMPD with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet. The transparency is crucial to allow infrared light to pass through.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments, thereby confirming the molecular weight and offering insights into the molecule's structure.
Interpretation of Mass Spectrum:
In electron ionization (EI) mass spectrometry, the TMPD molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 164, corresponding to its molecular weight.[4] The fragmentation pattern is typically dominated by the loss of a methyl group.
Table 4: Key Fragments in the Mass Spectrum of N,N,N',N'-Tetramethyl-p-phenylenediamine
| m/z | Ion | Description |
| 164 | [C₁₀H₁₆N₂]⁺ | Molecular Ion (M⁺) |
| 149 | [M - CH₃]⁺ | Loss of a methyl group |
| 120 | [M - N(CH₃)₂]⁺ | Loss of a dimethylamino group |
Experimental Protocol for GC-MS Data Acquisition
Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Prepare a dilute solution of TMPD in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC injection port, which is heated to ensure vaporization.
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is typically programmed to ramp up, allowing for the separation of the analyte from any impurities.
-
-
MS Analysis:
-
As the TMPD elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source (typically using 70 eV electron ionization), the molecules are bombarded with electrons, leading to the formation of the molecular ion and various fragments.
-
The ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like TMPD, these transitions typically involve π → π* excitations of the benzene ring.
Interpretation of UV-Vis Spectrum:
The UV-Vis spectrum of TMPD in a suitable solvent (e.g., ethanol or hexane) will show absorption maxima characteristic of a substituted benzene ring. The dihydrochloride salt of TMPD is reported to have a maximum absorbance (λ_max) at 263 nm.[8] The free base is expected to have a similar absorption profile.
Table 5: UV-Vis Spectroscopic Data for N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride
| λ_max (nm) | Solvent | Transition Type |
| 263 | Not specified | π → π* |
Experimental Protocol for UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of TMPD in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 0.8 arbitrary units).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Data Acquisition: Place the blank and sample cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum. The instrument will automatically subtract the absorbance of the solvent.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The spectroscopic characterization of N,N,N',N'-tetramethyl-p-phenylenediamine provides a clear and consistent picture of its molecular structure. The symmetry of the para-isomer is elegantly reflected in the simplicity of its ¹H and ¹³C NMR spectra. IR spectroscopy confirms the presence of the key functional groups and the 1,4-disubstitution pattern of the aromatic ring. Mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern, while UV-Vis spectroscopy identifies the characteristic electronic transitions of the chromophore. Together, these techniques form a powerful and self-validating system for the structural elucidation and purity assessment of this important analytical reagent. The protocols and interpretations provided in this guide offer a robust framework for researchers working with TMPD and related compounds.
References
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PubChem. N,N,N',N'-tetramethyl-p-phenylenediamine. National Center for Biotechnology Information. [Link]
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PubChem. Tetramethyl-p-phenylenediamine dihydrochloride. National Center for Biotechnology Information. [Link]
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Chem-Impex. N,N,N',N'Tetramethyl-p-phenylenediamine. Chem-Impex International. [Link]
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Loba Chemie. N,N,N',N'-TETRAMETHYL-p-PHENYLENEDIAMINE DIHYDROCHLORIDE Extra Pure. Loba Chemie Pvt. Ltd. [Link]
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SIELC Technologies. 1,2-Benzenediamine, N,N,N',N'-tetramethyl-. SIELC Technologies. [Link]
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NIST. 1,4-Benzenediamine, N,N,N',N'-tetramethyl-. National Institute of Standards and Technology. [Link]
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The Unassuming Ligand: A Technical Guide to the Discovery and History of N,N,N',N'-Tetramethyl-1,2-phenylenediamine
Abstract
N,N,N',N'-Tetramethyl-1,2-phenylenediamine, a seemingly simple diamine, holds a noteworthy position in the landscape of organic and coordination chemistry. Often overshadowed by its more extensively studied para-isomer, this ortho-substituted derivative possesses unique steric and electronic properties that render it a valuable bidentate ligand and synthetic intermediate. This in-depth technical guide navigates the historical context of its discovery, details its synthesis, and explores its evolving applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile molecule.
Introduction: Unveiling an Ortho-Substituted Workhorse
The study of aromatic diamines has been a cornerstone of chemical research for over a century, driven by their utility in dye synthesis, polymer chemistry, and more recently, in the development of advanced materials and pharmaceuticals. Within this class of compounds, the tetramethylated phenylenediamines represent a fascinating subclass. While the para-isomer, N,N,N',N'-tetramethyl-1,4-phenylenediamine (TMPD), gained early prominence as "Wurster's Blue" in the study of radical cations, its ortho-isomer, N,N,N',N'-tetramethyl-1,2-phenylenediamine, carved its own niche, primarily as a chelating agent in coordination chemistry.
The proximate positioning of the two dimethylamino groups in the ortho-isomer dictates a distinct spatial arrangement, forcing the lone pairs of the nitrogen atoms into a pre-organized orientation ideal for coordinating with metal centers. This structural constraint is the very source of its unique reactivity and utility, a central theme that will be explored throughout this guide.
The Genesis of a Molecule: Discovery and Historical Synthesis
Pinpointing the exact first synthesis of N,N,N',N'-tetramethyl-1,2-phenylenediamine in the historical record is challenging due to the extensive early work on methylation of aromatic amines. However, its preparation logically follows the development of exhaustive methylation techniques for primary amines.
One of the most robust and historically significant methods for the N-methylation of primary amines is the Eschweiler-Clarke reaction . First reported by German chemist Wilhelm Eschweiler in 1905 and later refined by American chemist Hans Thacher Clarke in 1933, this reaction provides a direct route to tertiary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3] The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formate. A key advantage of this method is that it avoids the formation of quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.[2][4]
The application of the Eschweiler-Clarke reaction to o-phenylenediamine represents the most plausible and historically relevant pathway to the title compound.
Visualizing the Pathway: The Eschweiler-Clarke Reaction
Caption: The Eschweiler-Clarke reaction for the synthesis of N,N,N',N'-tetramethyl-1,2-phenylenediamine.
Synthesis and Purification: A Practical Approach
The synthesis of N,N,N',N'-tetramethyl-1,2-phenylenediamine is readily achievable in a standard laboratory setting. The Eschweiler-Clarke reaction remains a preferred method due to its efficiency and the commercial availability of the starting materials.
Experimental Protocol: Eschweiler-Clarke Methylation of o-Phenylenediamine
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory environment with appropriate safety precautions.
Materials:
-
o-Phenylenediamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 equivalent) with an excess of formic acid (e.g., 5-10 equivalents).
-
Addition of Formaldehyde: Slowly add an excess of formaldehyde solution (e.g., 5-10 equivalents) to the stirred mixture. The addition is often exothermic, and the reaction temperature may need to be controlled with an ice bath initially.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux (typically around 100-110 °C) for several hours (e.g., 6-12 hours) until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath as it is highly exothermic.
-
Once the mixture is basic (pH > 10), transfer it to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield N,N,N',N'-tetramethyl-1,2-phenylenediamine as a colorless to pale yellow oil or low-melting solid.
-
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application.
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | ~230-235 °C (at atmospheric pressure) |
| Solubility | Soluble in most organic solvents |
| CAS Number | 704-01-8 |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the twelve methyl protons and a multiplet for the four aromatic protons. The chemical shift of the methyl protons will be influenced by the electronic environment of the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons and the aromatic carbons. The symmetry of the molecule will influence the number of unique carbon signals.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the methyl and aromatic groups, as well as C-N stretching and aromatic C=C stretching bands. The absence of N-H stretching bands confirms the exhaustive methylation.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z = 164, corresponding to the molecular weight of the compound.
The Ortho Advantage: Applications in Coordination Chemistry
The primary utility of N,N,N',N'-tetramethyl-1,2-phenylenediamine lies in its role as a bidentate chelating ligand. The two adjacent dimethylamino groups can coordinate to a single metal center, forming a stable five-membered ring. This "chelate effect" enhances the thermodynamic stability of the resulting metal complexes compared to coordination with two monodentate amine ligands.
Visualizing Chelation
Sources
An In-Depth Technical Guide to the Electron-Donating Properties of N,N,N',N'-Tetramethyl-1,2-benzenediamine
Foreword: Unveiling the Potential of a Vicinal Diamine
In the landscape of organic electronics, catalysis, and drug development, the rational design of electron-rich molecules is paramount. Aromatic diamines, particularly the N-alkylated phenylenediamines, represent a cornerstone class of electron donors. While the para-substituted N,N,N',N'-tetramethyl-1,4-benzenediamine (TMPD), famed for generating the stable radical cation Wurster's Blue, is well-documented, its ortho-isomer, N,N,N',N'-tetramethyl-1,2-benzenediamine, remains a subject of untapped potential. The proximate, or vicinal, arrangement of the two dimethylamino groups introduces unique steric and electronic interactions that fundamentally alter its electron-donating capabilities.
This guide provides a comprehensive technical overview of the core electron-donating properties of N,N,N',N'-tetramethyl-1,2-benzenediamine. We move beyond a simple recitation of facts to explain the causality behind its behavior and provide robust, self-validating experimental protocols for its synthesis and characterization. This document is intended for researchers, chemists, and materials scientists who seek to harness the nuanced reactivity of this potent electron donor.
Molecular Architecture and Electronic Preliminaries
The electron-donating capacity of N,N,N',N'-tetramethyl-1,2-benzenediamine is intrinsically linked to its molecular structure. The presence of two electron-donating dimethylamino [-N(CH₃)₂] groups on the benzene ring significantly increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more willing to donate an electron compared to benzene or aniline.
The key distinguishing feature is the ortho placement of these groups. This arrangement forces a non-planar conformation due to steric hindrance between the bulky dimethylamino groups. This twisting of the N-C bonds with respect to the phenyl ring plane can influence the extent of π-conjugation between the nitrogen lone pairs and the aromatic system, a critical factor in its redox behavior. This "ortho effect" is a recurring theme in substituted benzene compounds and is expected to differentiate the properties of the 1,2-isomer from its more planar 1,4- (para) counterpart.[1]
The core principle of its function as a donor is the transfer of an electron from its HOMO to the Lowest Unoccupied Molecular Orbital (LUMO) of an acceptor molecule, forming a Charge-Transfer (CT) complex.[2]
Caption: Electron transfer from the HOMO of the donor to the LUMO of the acceptor.
Synthesis via Eschweiler-Clarke Reductive Amination
A robust and high-yielding method for preparing N,N,N',N'-tetramethyl-1,2-benzenediamine is the Eschweiler-Clarke reaction. This one-pot procedure achieves exhaustive methylation of the primary amine groups of 1,2-benzenediamine (o-phenylenediamine) using formaldehyde as the carbon source and formic acid as the reducing agent, crucially avoiding the formation of quaternary ammonium salts.[3][4]
The causality of this choice rests on the reaction's high efficiency and operational simplicity.[5] The mechanism involves the initial formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid, releasing carbon dioxide and driving the reaction to completion.[6] This is repeated until the tertiary amine is formed.
Experimental Protocol: Synthesis
Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
1,2-Benzenediamine (o-phenylenediamine)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (≥95%)
-
Sodium hydroxide (NaOH) pellets
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-benzenediamine (1.0 eq).
-
Reagent Addition: While stirring, carefully add formic acid (5.0 eq). The mixture may become warm. Allow it to cool slightly before proceeding.
-
Formaldehyde Addition: Slowly add formaldehyde solution (4.5 eq) to the mixture through the top of the condenser. The addition should be controlled to manage the exothermic reaction and subsequent gas evolution (CO₂).
-
Reflux: Once the initial effervescence has subsided, heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Basification: After cooling the reaction mixture to room temperature, carefully neutralize it by the slow addition of concentrated aqueous NaOH solution until the pH is >12. Perform this step in an ice bath to dissipate the heat of neutralization.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The resulting N,N,N',N'-tetramethyl-1,2-benzenediamine can be purified by vacuum distillation to obtain a colorless to pale yellow oil.
Quantifying Electron-Donating Strength: Cyclic Voltammetry
Cyclic Voltammetry (CV) is the primary electrochemical technique used to determine the redox potential of a molecule, providing a direct quantitative measure of its electron-donating ability.[7] The experiment measures the current response of a solution to a linearly cycled potential sweep.[8] For an electron donor, the key parameter is the oxidation potential (Eₒₓ), the potential at which the molecule loses an electron. A lower, less positive oxidation potential signifies a stronger electron donor.
The resulting data allows for the calculation of the HOMO energy level, a critical parameter for designing electronic devices and predicting reactivity.
Experimental Protocol: Cyclic Voltammetry
Caption: Workflow for Cyclic Voltammetry Experiment and Data Analysis.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous aprotic solvent like acetonitrile or dichloromethane. The electrolyte is crucial as it ensures conductivity while being electrochemically inactive in the potential window of interest.
-
Analyte Preparation: Dissolve the purified N,N,N',N'-tetramethyl-1,2-benzenediamine in the electrolyte solution to a final concentration of 1-2 mM.
-
Internal Standard: Add a small amount of ferrocene to the solution. Ferrocene provides a stable and reversible redox couple (Fc/Fc⁺) that is used as an internal reference to calibrate the potential axis.
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[9]
-
Data Acquisition: Using a potentiostat, scan the potential from an initial value (e.g., 0 V vs. Ag/AgCl) to a positive vertex potential sufficient to observe the oxidation of the analyte, and then sweep the potential back to the initial value. A typical scan rate is 50-100 mV/s.
-
Data Analysis:
-
Determine the half-wave potential (E₁/₂) for the ferrocene internal standard. The accepted value is typically around +0.4 to +0.5 V vs Ag/AgCl, depending on the solvent.
-
Identify the onset oxidation potential (E_onset) of N,N,N',N'-tetramethyl-1,2-benzenediamine, which is the potential at which the oxidation current begins to rise from the baseline.
-
Data Interpretation and HOMO Energy Calculation
| Compound | Isomer Position | First Oxidation Potential (E₁/₂) vs. SCE | Comments |
| N,N,N',N'-Tetramethyl-1,4-benzenediamine | para | +0.107 V (in acetonitrile)[10] | The planar structure allows for effective delocalization of the radical cation. |
| N,N,N',N'-Tetramethyl-1,2-benzenediamine | ortho | To be determined experimentally | Expected to have a slightly higher oxidation potential due to steric hindrance twisting the N-C bonds, potentially reducing resonance stabilization of the resulting radical cation. |
The HOMO energy level can be estimated from the onset oxidation potential using the following empirical formula, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:[11]
EHOMO (eV) = -e [Eonsetox vs Fc/Fc⁺ + 4.8]
Where:
-
Eonsetox vs Fc/Fc⁺ is the onset oxidation potential of the compound measured relative to the E₁/₂ of the internal ferrocene standard.
-
4.8 eV is the empirical energy level of the Fc/Fc⁺ couple relative to the vacuum level.
Probing Donor-Acceptor Interactions: UV-Vis Spectroscopy
When N,N,N',N'-tetramethyl-1,2-benzenediamine interacts with a suitable electron acceptor, a new, often colorful, Charge-Transfer (CT) complex is formed. This complex exhibits a unique absorption band in the UV-Vis spectrum that is absent in the spectra of the individual donor or acceptor molecules.[6] The energy of this CT band is related to the electron-donating strength of the donor and the electron-accepting strength of the acceptor.
By systematically varying the concentration of the donor while keeping the acceptor concentration constant, one can use the Benesi-Hildebrand method to determine the association constant (Kₐ) and the molar extinction coefficient (ε) of the CT complex.[12]
Experimental Protocol: UV-Vis Titration and Benesi-Hildebrand Analysis
Materials:
-
N,N,N',N'-tetramethyl-1,2-benzenediamine (Donor)
-
A suitable π-electron acceptor, e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Tetracyanoethylene (TCNE).[2]
-
Spectroscopic grade solvent (e.g., dichloromethane or acetonitrile)
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Step-by-Step Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of the acceptor (e.g., 1x10⁻³ M DDQ) and a more concentrated stock solution of the donor (e.g., 0.1 M N,N,N',N'-tetramethyl-1,2-benzenediamine) in the chosen solvent.
-
Prepare Sample Series: Prepare a series of solutions in volumetric flasks. In each flask, place an identical aliquot of the acceptor stock solution. Then, add varying, successively larger aliquots of the donor stock solution. The concentration of the donor should be in large excess of the acceptor concentration. Dilute each flask to the mark with the solvent.
-
Acquire Spectra: Record the UV-Vis absorption spectrum for each solution, as well as for a solution of the acceptor alone, over a suitable wavelength range (e.g., 300-800 nm).
-
Data Analysis (Benesi-Hildebrand Plot):
-
Identify the wavelength of maximum absorbance (λₘₐₓ) for the new CT band.
-
At this λₘₐₓ, calculate the change in absorbance (ΔA) for each solution relative to the solution containing only the acceptor.
-
Plot 1/ΔA (y-axis) versus 1/[D₀] (x-axis), where [D₀] is the initial concentration of the donor.
-
The plot should be linear for a 1:1 complex.
-
The Benesi-Hildebrand equation for a 1:1 complex is:
1/ΔA = 1/(Kₐ Δε [A₀] [D₀]) + 1/(Δε [A₀])
From the linear plot:
-
Slope = 1 / (Kₐ Δε [A₀])
-
Y-intercept = 1 / (Δε [A₀])
From the slope and intercept, the association constant (Kₐ) and the change in molar absorptivity (Δε), and thus ε for the complex, can be calculated.
Applications and Future Directions
The potent electron-donating properties of N,N,N',N'-tetramethyl-1,2-benzenediamine make it a compelling candidate for several advanced applications:
-
Organic Electronics: As a hole-transporting material or n-dopant in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
-
Catalysis: As a ligand for transition metals, where its strong σ-donating ability can modulate the catalytic activity of the metal center.
-
Reductant in Organic Synthesis: As a mild, soluble organic reducing agent for specific transformations.
-
Redox Indicators: As a component in electrochemical sensors due to its well-defined redox behavior.
The unique steric environment created by the ortho-dimethylamino groups could be exploited to achieve novel selectivities in catalysis or to fine-tune the solid-state packing and morphology in thin-film electronic devices.
Conclusion
N,N,N',N'-tetramethyl-1,2-benzenediamine is a powerful electron donor whose properties are dictated by the synergistic electronic contribution of two dimethylamino groups and the unique steric constraints imposed by their vicinal relationship. While its full experimental characterization is an ongoing area of research, the foundational principles and robust methodologies outlined in this guide provide a clear pathway for its synthesis and the quantification of its electron-donating capacity. Through the systematic application of cyclic voltammetry and UV-Vis spectroscopy, researchers can unlock the HOMO energy, redox potential, and charge-transfer complexation behavior of this molecule, paving the way for its application in the next generation of materials and chemical technologies.
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Nampally, V., et al. (2022). Charge Transfer Complex between O-Phenylenediamine and 2, 3-Dichloro-5, 6-Dicyano-1, 4-Benzoquinone: Synthesis, Spectrophotometric, Characterization, Computational Analysis, and its Biological Applications. ACS Omega, 7(19), 16689-16704. Available from: [Link]
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James, M. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]
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Karon, K., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (139), 57923. Available from: [Link]
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ResearchGate. (2015). Steric Effect Determines the Formation of Lactam-Lactam Dimer or Amide C=O…NH (Lactam) Chain Motif in N-phenyl-2-hydroxynicotinanilides. Available from: [Link]
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A Technical Guide to the Solubility of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- (CAS No. 704-01-8). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes theoretical principles with practical experimental guidance to facilitate its effective use in the laboratory.
Introduction and Molecular Profile
1,2-Benzenediamine, N,N,N',N'-tetramethyl-, also known as N1,N1,N2,N2-tetramethylbenzene-1,2-diamine, is an aromatic amine whose utility in organic chemistry stems from its properties as a bidentate ligand and a reagent in various synthetic transformations. Understanding its behavior in different solvent systems is fundamental to its application, influencing reaction kinetics, purification strategies like recrystallization, and formulation development.
The solubility of a compound is not a mere physical constant but a complex interplay between the structural features of the solute and the solvent. This guide will first deconstruct the molecular properties of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- to predict its solubility behavior before outlining robust protocols for its empirical determination.
Table 1: Physicochemical Properties of 1,2-Benzenediamine, N,N,N',N'-tetramethyl-
| Property | Value | Source |
| CAS Number | 704-01-8 | [1][2] |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| Appearance | Data not available; isomers are typically solids. | |
| Topological Polar Surface Area | 6.5 Ų | [1] |
| XLogP3-AA (logP) | 2.2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Hydrogen Bond Donor Count | 0 |
Theoretical Framework: Predicting Solubility
The foundational principle governing solubility is "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3][4] The dissolution process requires overcoming the solute-solute and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[5]
Structural Analysis
The structure of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- features a dualistic character:
-
Non-polar Region: The benzene ring is aromatic and hydrophobic, contributing to solubility in non-polar solvents through London dispersion forces.
-
Polar Region: The two tertiary amine groups (-N(CH₃)₂) introduce polarity. The nitrogen atoms have lone pairs of electrons, making them capable of acting as hydrogen bond acceptors.[6]
The molecule's overall polarity is a balance between its non-polar hydrocarbon framework and its polar functional groups. With a calculated octanol-water partition coefficient (XLogP3-AA) of 2.2, the compound shows a preference for lipophilic (non-polar) environments over aqueous ones.[1] The low topological polar surface area (6.5 Ų) further suggests that the polar characteristics are modest, predicting favorable solubility in a broad range of organic solvents, from non-polar to moderately polar.
Logical Relationship of Properties to Solubility
The interplay between the compound's features and solvent characteristics dictates its solubility profile.
Caption: Relationship between solute structure, solvent properties, and solubility.
Quantitative Solubility Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/100 mL) for 1,2-Benzenediamine, N,N,N',N'-tetramethyl- in a range of organic solvents. This absence of data highlights the critical need for empirical determination in the laboratory. The following sections provide the necessary protocols for this purpose.
Experimental Protocol: Isothermal Saturation Method
The Isothermal Saturation Method is a reliable and direct gravimetric technique to determine the equilibrium solubility of a compound at a constant temperature.[7] It involves creating a saturated solution, separating the undissolved solid, and quantifying the amount of dissolved solute in a known volume of the solvent.
Rationale of Experimental Design
-
Use of Excess Solute: Adding an excess of the compound ensures that the solution reaches true saturation, a state of thermodynamic equilibrium.
-
Constant Temperature: Solubility is temperature-dependent.[8] Maintaining a constant temperature with a controlled water bath or shaker is crucial for reproducibility.
-
Equilibration Time: A sufficient agitation period (typically 24-48 hours) is necessary to ensure the system reaches equilibrium, where the rate of dissolution equals the rate of precipitation.[7]
-
Filtration: A syringe filter is used to separate the saturated solution (supernatant) from the excess undissolved solid without causing solvent loss or temperature changes that could affect the result.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 100 mg of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- into a 4 mL glass vial. This amount ensures an excess of solute.
-
Record the exact mass of the solute.
-
Add a small magnetic stir bar to the vial.
-
-
Solvent Addition:
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on a magnetic stir plate within a temperature-controlled environment (e.g., a 25°C water bath).
-
Stir the mixture vigorously for 24 to 48 hours to ensure equilibrium is reached. Undissolved solid should remain visible.
-
-
Phase Separation:
-
After equilibration, turn off the stirrer and allow the excess solid to settle for at least 30 minutes within the temperature-controlled environment.
-
Carefully draw the clear supernatant (the saturated solution) into a clean, dry syringe fitted with a 0.45 µm PTFE syringe filter.
-
-
Quantification:
-
Dispense a precise volume of the filtered saturated solution (e.g., 1.0 mL) into a pre-weighed, clean vial.
-
Record the exact volume transferred.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Weigh the vial containing the dried solute residue.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial vial weight from the final weight.
-
Determine the solubility using the following formula:
-
Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (mL)) * 1000 mL/L
-
-
Experimental Workflow Diagram
Caption: Workflow for the Isothermal Saturation solubility determination method.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
1,2-Benzenediamine, N,N,N',N'-tetramethyl- is a molecule with both non-polar and polar characteristics, suggesting its solubility across a spectrum of organic solvents. Its low polar surface area and positive logP value indicate a preference for less polar environments. Due to the scarcity of published quantitative solubility data, empirical determination is essential for its effective application in research and development. The Isothermal Saturation Method detailed in this guide provides a robust and reliable framework for obtaining this critical information, enabling scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation.
References
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- ChemicalBook. N,N,N',N'-TETRAMETHYL-O-PHENYLENEDIAMINE | 704-01-8.
- YouTube. (2025, February 9). What Affects Solubility Of Organic Compounds?
- Chemistry Steps. Solubility of Organic Compounds.
- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
- BYJU'S. Factors Affecting Solubility.
- ChemicalBook. (2024, December 21).
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - N,N,N′,N′-Tetramethyl-p-phenylenediamine dihydrochloride.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 1,4-Benzenediamine, N,N,N',N'-tetramethyl-.
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Methodological & Application
N,N,N',N'-Tetramethyl-o-phenylenediamine (tmopda): A Comprehensive Guide to its Application as a Bidentate Ligand for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, coordination chemistry, and application of N,N,N',N'-tetramethyl-o-phenylenediamine (tmopda) as a versatile bidentate ligand. By delving into the causality behind experimental choices and providing validated protocols, this guide aims to serve as an authoritative resource for leveraging the unique properties of tmopda in creating novel metal complexes for catalysis and potential therapeutic applications.
Introduction: The Unique Potential of a Sterically Influential Bidentate Ligand
N,N,N',N'-tetramethyl-o-phenylenediamine (tmopda) is an aromatic diamine distinguished by the ortho-disposition of its two dimethylamino functionalities. This specific arrangement allows tmopda to act as a potent bidentate ligand, coordinating to a metal center through the nitrogen atoms of both amino groups to form a stable five-membered chelate ring. The presence of the four methyl groups introduces significant steric bulk around the metal's coordination sphere, a feature that can be strategically exploited to influence the geometry, stability, and reactivity of the resulting metal complexes.
The coordination of bidentate ligands like tmopda to transition metals is a cornerstone of modern coordination chemistry and has led to significant advancements in catalysis and materials science. The resulting metal complexes often exhibit unique electronic and structural properties that make them highly effective in a range of applications. For instance, nickel(II) complexes are widely utilized in hydrogenation and cross-coupling catalysis, while cobalt(II) complexes are noted for their interesting magnetic and redox properties. Zinc(II) complexes also play a crucial role in various biological systems and are key components in the development of luminescent materials.[1]
This guide will provide a comprehensive overview of the synthesis of the tmopda ligand, detailed protocols for the preparation of its transition metal complexes, and a discussion of its potential applications, with a focus on catalysis.
Synthesis of the N,N,N',N'-Tetramethyl-o-phenylenediamine Ligand
Protocol 1: Synthesis of N,N,N',N'-Tetramethyl-o-phenylenediamine
This procedure should be performed in a well-ventilated fume hood, as it involves the use of a hazardous methylation agent.
Materials:
-
o-Phenylenediamine
-
Dimethyl sulfate (Caution: Highly toxic and carcinogenic)
-
Sodium bicarbonate
-
Ethanolamine
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Heating mantle with stirring capabilities
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
In the three-necked flask, combine o-phenylenediamine (0.5 mole), sodium bicarbonate (3.7 mole), and 250 mL of water.
-
While vigorously stirring the mixture, maintain the temperature between 18-22°C using an ice bath.
-
Slowly add dimethyl sulfate (3.4 mole) to the mixture via the dropping funnel over a period of 30-50 minutes.
-
After the addition is complete, continue stirring for 1 hour at 20-25°C.
-
Gradually raise the temperature to 60-65°C over 10 minutes and maintain this temperature until the evolution of carbon dioxide ceases. This step is crucial for the destruction of excess dimethyl sulfate.
-
Add 250 mL of cold water to the reaction mixture and then cool the flask rapidly in an ice bath.
-
Carefully add 100 mL of ethanolamine to the cooled mixture to quench any remaining reactive species.
-
The oily product should solidify upon cooling. Collect the solid product by vacuum filtration using the Büchner funnel.
-
Wash the crude product with four 50 mL portions of ice-cold water.
-
Dry the purified N,N,N',N'-tetramethyl-o-phenylenediamine over silica gel under vacuum.
Expected Outcome:
This procedure is expected to yield N,N,N',N'-tetramethyl-o-phenylenediamine as a solid. The purity can be assessed by standard analytical techniques such as NMR spectroscopy and melting point determination.
Coordination Chemistry and Synthesis of tmopda-Metal Complexes
The two nitrogen atoms of the dimethylamino groups in tmopda serve as the coordination points for metal ions, forming a stable chelate. The coordination of tmopda to a metal center is confirmed spectroscopically by a noticeable shift in the N-H stretching vibrations to lower wavenumbers in the infrared (IR) spectrum of the resulting complex.[1]
The following is a generalized protocol for the synthesis of transition metal complexes with o-phenylenediamine-type ligands, which can be readily adapted for tmopda.
Protocol 2: General Synthesis of [M(tmopda)₂(NO₃)₂] Complexes (M = Co²⁺, Ni²⁺, Zn²⁺)
Materials:
-
N,N,N',N'-tetramethyl-o-phenylenediamine (tmopda)
-
Cobalt(II) nitrate hexahydrate, Nickel(II) nitrate hexahydrate, or Zinc(II) nitrate hexahydrate
-
Ethanol or Acetonitrile
-
Hydrochloric acid (concentrated) and Sodium hydroxide (2 M) for pH adjustment (if necessary)
Equipment:
-
Beaker or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
Procedure:
-
For Cobalt(II) and Nickel(II) complexes:
-
Dissolve the respective metal nitrate hexahydrate (0.5 mmol) and tmopda (1 mmol) in 20 mL of ethanol in a beaker.
-
Stir the mixture at approximately 50°C. The formation of a precipitate indicates the formation of the complex.[1]
-
If no precipitate forms, the pH of the solution can be adjusted. For some cobalt complexes, the addition of a few drops of concentrated HCl to reach a pH of 1.5 can induce precipitation.[1] For others, making the solution basic (pH 10) with 2 M NaOH may be necessary.[1]
-
-
For Zinc(II) complexes:
-
Dissolve zinc nitrate hexahydrate (0.5 mmol) and tmopda (1 mmol) in 20 mL of ethanol under cold conditions (e.g., in an ice bath).
-
Stir the mixture for approximately 20 minutes. The complex should precipitate as a solid.[1]
-
-
Isolation and Purification:
-
Collect the precipitated complex by vacuum filtration.
-
Wash the solid with small portions of cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator.
-
Characterization of the Complexes:
The successful formation and coordination of the tmopda ligand can be confirmed through various spectroscopic and analytical techniques:
-
Infrared (IR) Spectroscopy: The coordination of the tmopda ligand to the metal ion through the nitrogen atoms of the amino groups is evidenced by a shift of the N-H stretching vibrations to lower frequencies in the IR spectrum of the complex compared to the free ligand.[1]
-
UV-Visible Spectroscopy: The electronic spectra of the complexes will show bands in the ultraviolet range that are slightly shifted compared to the free ligand, confirming complexation. Additionally, d-d transitions and charge transfer bands may be observed in the visible region, providing information about the coordination geometry of the metal center.[1]
-
Molar Conductance: Measurements of the molar conductance of the complexes in a suitable solvent (e.g., DMF) can determine if the nitrate ions are coordinated to the metal or are present as free ions in solution. Low conductivity values typically indicate a non-electrolytic nature, suggesting that the nitrate ions are part of the coordination sphere.[2]
The coordination of tmopda to a metal center can be visualized as follows:
Caption: Bidentate coordination of tmopda to a metal center.
Applications in Catalysis
Metal complexes derived from o-phenylenediamine and its derivatives have shown significant promise as catalysts in a variety of organic transformations. The steric and electronic properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the complex. The bulky methyl groups of tmopda can create a specific chiral environment around the metal center, which could be advantageous in asymmetric catalysis.
A potential workflow for a catalytic application, such as an oxidation reaction, is outlined below:
Caption: Generalized workflow for a catalytic oxidation reaction.
While specific catalytic applications for tmopda complexes are still an emerging area of research, the broader class of transition metal complexes with substituted o-phenylenediamine ligands has been successfully employed in various catalytic reactions, including the synthesis of benzimidazoles. Benzimidazoles are an important class of heterocyclic compounds with a wide range of biological activities. The catalytic synthesis of these compounds often involves the condensation of o-phenylenediamine with aldehydes, a reaction that can be efficiently promoted by metal complexes.
Conclusion and Future Outlook
N,N,N',N'-tetramethyl-o-phenylenediamine is a ligand with significant, yet largely untapped, potential in coordination chemistry. Its unique steric and electronic properties make it an attractive candidate for the development of novel metal complexes with tailored reactivity. This guide has provided a foundational framework for the synthesis of the tmopda ligand and its metal complexes, drawing upon established protocols for related o-phenylenediamine systems.
Future research in this area should focus on the detailed structural characterization of tmopda-metal complexes using single-crystal X-ray diffraction to precisely understand the influence of the tetramethyl substitution on the coordination geometry. Furthermore, a systematic investigation into the catalytic activity of these complexes in a range of organic transformations is warranted. Such studies will undoubtedly uncover new and exciting applications for this versatile bidentate ligand, with potential impacts in fields ranging from industrial catalysis to the development of new therapeutic agents.
References
-
Synthesis, Characterization, and in Silico ADMET Evaluation of Transition Metal Complexes Based on Ortho-Phenylenediamine and Its Substituted Derivatives. Polycyclic Aromatic Compounds, 2023 . [Link]
-
Synthesis of steroidal 1,2- and 1,3-diamines as ligands for transition metal ion complexation. Steroids, 2019 , 145, 39-49. [Link]
-
Synthesis and Characterization of Divalent Transition Metals Complexes of Schiff Bases Derived From O-Phenylenediamine and Benzoylacetone and Related Species. Journal of Applicable Chemistry, 2017 , 6(5), 895-905. [Link]
Sources
Application Notes & Protocols: 1,2-Bis(dimethylamino)benzene in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the potential applications of 1,2-bis(dimethylamino)benzene, also known as N,N,N',N'-tetramethyl-1,2-phenylenediamine, in the field of homogeneous catalysis. While bidentate nitrogen-containing ligands are a cornerstone of modern catalytic science, it is noteworthy that 1,2-bis(dimethylamino)benzene is not extensively documented as a "privileged" ligand in high-yield, well-established catalytic protocols such as Suzuki-Miyaura or Heck cross-coupling reactions. This guide, therefore, serves a dual purpose: to consolidate the available theoretical knowledge and to provide expertly-derived, generalized protocols that can serve as a robust starting point for researchers looking to explore the catalytic potential of this ligand. We will delve into its structural and electronic properties, propose its role in catalytic cycles, and present adaptable experimental procedures for key cross-coupling and C-H functionalization reactions.
Introduction: The Rationale for 1,2-Bis(dimethylamino)benzene as a Catalytic Ligand
In the vast landscape of transition metal catalysis, the ligand surrounding the metal center is paramount. It governs the catalyst's stability, activity, and selectivity by modulating the metal's electronic properties and steric environment. Bidentate nitrogen ligands are particularly effective as they form a stable chelate ring with the metal, which can prevent ligand dissociation and catalyst deactivation.
1,2-Bis(dimethylamino)benzene possesses several key attributes that make it an intriguing candidate for catalytic applications:
-
Strong σ-Donation: The two dimethylamino groups are strong sigma-donors. This property increases the electron density on the coordinated metal center (e.g., palladium), which is known to facilitate the rate-determining oxidative addition step in many cross-coupling catalytic cycles.[1]
-
Defined Bite Angle: The ortho-phenylene backbone provides a rigid scaffold, resulting in a fixed and relatively small bite angle. This geometric constraint can influence the geometry of the catalytic intermediates and, consequently, the selectivity of the reaction.
-
Steric Influence: The four methyl groups provide a moderate level of steric bulk around the metal's coordination sphere. This steric hindrance can promote the final reductive elimination step, leading to product formation and regeneration of the active catalyst.[2]
-
Simplicity and Accessibility: As a readily available and relatively inexpensive molecule, its successful application could offer a cost-effective alternative to more complex and synthetically demanding phosphine or N-heterocyclic carbene (NHC) ligands.
Despite these promising features, the scientific literature lacks extensive reports on its use. This may be due to factors such as potential catalyst inhibition at high concentrations or competition with more established ligand systems. The protocols and discussions that follow are designed to provide a foundational framework for systematically investigating its utility.
Mechanistic Considerations: The Role in Palladium-Catalyzed Cross-Coupling
A fundamental understanding of the catalytic cycle is crucial for protocol development and optimization. In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, 1,2-bis(dimethylamino)benzene is expected to participate in several key steps.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Causality within the Cycle:
-
Active Catalyst Formation: The cycle begins with a Pd(0) species chelated by the 1,2-bis(dimethylamino)benzene ligand (L). This active catalyst is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂. The amine ligand itself can aid in the reduction of Pd(II) to Pd(0).
-
Oxidative Addition: The electron-rich Pd(0) center readily undergoes oxidative addition with an aryl halide (R¹-X), forming a Pd(II) intermediate. The strong σ-donating nature of the dimethylamino groups enhances the nucleophilicity of the palladium, accelerating this often rate-limiting step.[1]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound, R²-M, in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²). The steric crowding from the ligand's methyl groups can promote this step by destabilizing the planar Pd(II) intermediate, encouraging the formation of the C-C bond.[2] The Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.
Generalized Protocols for Investigation
The following protocols are not validated for 1,2-bis(dimethylamino)benzene but are based on established methods for similar catalytic systems. They represent a logical and scientifically sound starting point for any investigation into this ligand's catalytic efficacy. It is imperative for researchers to conduct their own optimization studies.
Application Note: Suzuki-Miyaura Cross-Coupling of Aryl Bromides
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling between an aryl bromide and an arylboronic acid using 1,2-bis(dimethylamino)benzene as the ligand.
Workflow Overview:
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation. K₂CO₃ is a common and effective base for this purpose.
-
-
Catalyst Addition: To this mixture, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and 1,2-bis(dimethylamino)benzene (0.024 mmol, 2.4 mol%).
-
Causality: A slight excess of the ligand relative to the palladium source is often used to ensure full coordination to the metal and to prevent the formation of ligand-deficient, less active species.
-
-
Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add a degassed solvent system. A mixture of an organic solvent and water (e.g., Toluene:H₂O 4:1, 5 mL) is often effective.
-
Causality: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The presence of water can aid in dissolving the inorganic base and facilitate the transmetalation step.
-
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Starting Conditions for Suzuki-Miyaura Coupling Screen
| Parameter | Suggested Starting Condition | Rationale |
|---|---|---|
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) precatalysts. |
| Catalyst Loading | 1-5 mol% | A typical range for initial screening. |
| Ligand:Pd Ratio | 1.2:1 to 2:1 | Ensures saturation of the metal's coordination sphere. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Varying base strength can significantly impact yield. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Solvent polarity affects catalyst solubility and reaction kinetics. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for less reactive substrates. |
Application Note: Heck-Mizoroki Cross-Coupling
This protocol provides a starting point for the arylation of an alkene with an aryl iodide using a palladium/1,2-bis(dimethylamino)benzene catalytic system.
Detailed Experimental Protocol:
-
Reaction Setup: In a sealable reaction tube, combine the aryl iodide (1.0 mmol, 1.0 equiv), the alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv), and a base (e.g., triethylamine (Et₃N), 2.0 mmol, 2.0 equiv).
-
Causality: An organic base like Et₃N is typically used in the Heck reaction to neutralize the H-X acid formed during the catalytic cycle, which regenerates the Pd(0) catalyst.
-
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and 1,2-bis(dimethylamino)benzene (0.012 mmol, 1.2 mol%).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP (3-5 mL).
-
Causality: Polar aprotic solvents are effective at solubilizing the palladium salts and promoting the ionic intermediates in the Heck catalytic cycle.
-
-
Reaction: Seal the tube and heat the mixture to 100-120 °C for 16-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is then purified by column chromatography.
Prospective Analysis: Potential in C-H Functionalization
Direct C-H functionalization is a highly sought-after transformation in modern organic synthesis as it avoids the need for pre-functionalized starting materials.[3] Palladium catalysts, often in a higher oxidation state, are used to activate C-H bonds, typically with the aid of a directing group on the substrate.
While no specific protocols exist for 1,2-bis(dimethylamino)benzene in this context, its properties suggest potential utility. An electron-rich ligand like this could stabilize the high-valent palladium intermediates often proposed in C-H activation cycles. Researchers could adapt existing protocols for directed C-H arylation by substituting the reported ligand with 1,2-bis(dimethylamino)benzene and re-optimizing the reaction conditions, particularly the oxidant and any acidic additives.
Summary and Outlook
1,2-Bis(dimethylamino)benzene presents as a ligand with unrealized potential in homogeneous catalysis. Its strong electron-donating character and defined steric profile are desirable traits for influencing key steps in catalytic cycles. However, the lack of dedicated research and validated protocols means that its true utility remains to be systematically explored.
The generalized protocols provided herein are intended to be a launching point for such investigations. Researchers in academia and industry are encouraged to use these frameworks to screen this simple, accessible ligand in a variety of palladium-catalyzed transformations. Such studies will be invaluable in determining whether 1,2-bis(dimethylamino)benzene can be elevated to the status of a broadly applicable and useful tool in the synthetic chemist's arsenal.
References
-
Synthesis, structures and catalytic properties of chelating N,N'-bis(silylated) 1,2-benzenediamidozirconium(IV) chlorides [and a titanium(IV) analogue] and dimethylamides. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. (2012). Available at: [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available at: [Link]
-
Joó, F., & Kathó, A. (2020). Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance. Molecules, 25(17), 3986. Available at: [Link]
-
Majumdar, P., & D'Souza, D. (2009). Carbene Based Palladium-catalyzed Mizoroki-Heck Reaction. E-Journal of Chemistry, 6(S1), S485-S490. Available at: [Link]
-
Organocatalysis in Cross-Coupling: DMEDA-Catalyzed Direct C−H Arylation of Unactivated Benzene. Journal of the American Chemical Society. (2013). Available at: [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. (2023). Available at: [Link]
-
Maj, A. M., et al. (2014). Tandem aza-Heck Suzuki and carbonylation reactions of O-phenyl hydroxamic ethers: complex lactams via carboamination. Chemical Communications, 50(74), 10963-10965. Available at: [Link]
-
Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. (2022). Available at: [Link]
-
He, C., et al. (2018). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. ACS Catalysis, 8(1), 1-15. Available at: [Link]
-
Fernández-Ibáñez, M. A., et al. (2019). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 10(3), 833-841. Available at: [Link]
-
Caminade, A.-M., et al. (2021). Dendrimers Functionalized with Palladium Complexes of N-, N,N-, and N,N,N-Ligands. Molecules, 26(8), 2205. Available at: [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
1,2-Bis(dimethylarsino)benzene. chemeurope.com. Available at: [Link]
-
Recent Advances in Organometallic Chemistry and Catalysis. MDPI. (2021). Available at: [Link]
- Chen, D. Y.-K., & Youn, S. W. (2012). C–H Activation: A Complementary Tool in the Total Synthesis of Natural Products. Chemistry–An Asian Journal, 7(10), 2226-2240.
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- 2. Dendrimers Functionalized with Palladium Complexes of N-, N,N-, and N,N,N-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Metal Complexes with N,N,N',N'-tetramethyl-1,2-benzenediamine
<
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for synthesizing metal complexes with the versatile ligand, N,N,N',N'-tetramethyl-1,2-benzenediamine. This guide delves into the unique electronic properties of this ligand, detailed synthetic methodologies, characterization techniques, and potential applications of the resulting metal complexes. The protocols are designed to be self-validating, with explanations of the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Unique Nature of N,N,N',N'-tetramethyl-1,2-benzenediamine as a Ligand
N,N,N',N'-tetramethyl-1,2-benzenediamine, often abbreviated as TMOBD, is a bidentate ligand that has garnered significant interest in coordination chemistry. Its structure, featuring two dimethylamino groups positioned ortho to each other on a benzene ring, imparts a unique combination of steric and electronic properties.
The key feature of TMOBD and its derivatives is their "non-innocent" redox behavior.[1][2][3] Unlike classical ligands that simply donate electrons to a metal center, redox-non-innocent ligands can actively participate in the redox chemistry of the complex, existing in multiple stable oxidation states.[1][2][3] This property allows for the formation of metal complexes where the electron density is delocalized between the metal and the ligand, leading to interesting and often tunable electronic, magnetic, and reactive properties.[1][2] The oxidation state of the metal and ligand can be ambiguous, requiring a combination of spectroscopic and theoretical methods for accurate assignment.[4]
The steric bulk provided by the four methyl groups on the nitrogen atoms influences the coordination geometry around the metal center, often favoring specific stereochemistries and preventing unwanted side reactions. This steric hindrance, coupled with the ligand's electronic flexibility, makes TMOBD an attractive platform for the design of catalysts, molecular materials, and potential therapeutic agents.[5][6][7]
General Synthetic Strategy for Metal Complex Formation
The synthesis of metal complexes with N,N,N',N'-tetramethyl-1,2-benzenediamine typically involves the direct reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal salt (e.g., chloride, acetate, perchlorate) and solvent is crucial and depends on the desired coordination environment and the solubility of the reactants.
Below is a generalized workflow for the synthesis of a TMOBD-metal complex.
Caption: Generalized workflow for the synthesis of a metal complex with N,N,N',N'-tetramethyl-1,2-benzenediamine.
Detailed Experimental Protocol: Synthesis of a Ruthenium(II)-TMOBD Complex
This protocol details the synthesis of a representative ruthenium(II) complex, ₂, where 'bpy' is 2,2'-bipyridine. Ruthenium complexes are of particular interest due to their rich photophysical and electrochemical properties and their potential applications in catalysis and medicine.[8][9][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N,N,N',N'-tetramethyl-1,2-benzenediamine (TMOBD) | ≥98% | Commercially Available | Should be stored under an inert atmosphere. |
| cis-[Ru(bpy)₂Cl₂]·2H₂O | Synthesis Grade | Commercially Available | Can be synthesized following literature procedures.[11] |
| Ammonium hexafluorophosphate (NH₄PF₆) | ≥99% | Commercially Available | |
| Ethanol (EtOH) | Anhydrous | Commercially Available | |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | |
| Argon or Nitrogen Gas | High Purity | For maintaining an inert atmosphere. |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Round-bottom flasks and reflux condenser.
-
Magnetic stirrer with heating mantle.
-
Standard laboratory glassware.
-
Filtration apparatus (Büchner funnel or Schlenk filter).
-
Rotary evaporator.
Synthetic Procedure
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add cis-[Ru(bpy)₂Cl₂]·2H₂O (e.g., 0.52 g, 1.0 mmol).
-
Add N,N,N',N'-tetramethyl-1,2-benzenediamine (e.g., 0.164 g, 1.0 mmol).
-
Add 50 mL of ethanol to the flask.
-
Attach a reflux condenser and place the flask under a positive pressure of argon or nitrogen.
Causality: The use of an inert atmosphere is critical to prevent the oxidation of the electron-rich TMOBD ligand and the ruthenium(II) center. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux.
Step 2: Reaction
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Maintain the reflux for 4-6 hours. The color of the solution should change, indicating the formation of the complex.
Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for ligand substitution, where the chloride ligands on the ruthenium precursor are replaced by the TMOBD ligand.
Step 3: Anion Exchange
-
After cooling the reaction mixture to room temperature, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) in excess (e.g., 1.63 g, 10 mmol in 10 mL of water).
-
A precipitate should form upon addition of the NH₄PF₆ solution.
-
Stir the mixture for an additional 30 minutes at room temperature.
Causality: The initial product is a chloride salt, which is often highly soluble. Anion exchange with hexafluorophosphate (PF₆⁻) is performed to precipitate the complex as a less soluble salt, which facilitates its isolation and purification.
Step 4: Isolation and Purification
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water, followed by a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the product under vacuum.
Causality: Washing with water removes any unreacted NH₄PF₆ and other water-soluble impurities. The ethanol wash removes any remaining organic impurities, and the diethyl ether wash helps to dry the solid quickly.
Expected Yield and Appearance
-
Appearance: A dark red or purple crystalline solid.
-
Yield: Typically in the range of 70-85%.
Characterization of the Metal Complex
Thorough characterization is essential to confirm the identity and purity of the synthesized complex and to understand its electronic properties.
Spectroscopic Techniques
| Technique | Expected Results and Interpretation |
| ¹H NMR Spectroscopy | The spectrum will show characteristic signals for the TMOBD and bipyridine ligands. The coordination of TMOBD to the ruthenium center will cause a downfield shift of the aromatic protons of the ligand compared to the free ligand. The methyl protons of the TMOBD ligand will appear as a singlet. |
| ¹³C NMR Spectroscopy | Will show distinct signals for all carbon atoms in the complex, confirming the presence of both ligands. |
| UV-Vis Spectroscopy | The spectrum will exhibit intense metal-to-ligand charge transfer (MLCT) bands in the visible region, which are characteristic of ruthenium(II) polypyridyl complexes. |
| Infrared (IR) Spectroscopy | Will show characteristic vibrational bands for the TMOBD and bipyridine ligands. The presence of a strong band around 840 cm⁻¹ is indicative of the PF₆⁻ counter-ion. |
| Mass Spectrometry (ESI-MS) | Will show a parent ion peak corresponding to the cationic complex, [Ru(TMOBD)(bpy)₂]²⁺, confirming the molecular weight. |
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to probe the redox behavior of the metal complex and to investigate the non-innocent nature of the TMOBD ligand.
Experimental Setup:
-
Working Electrode: Glassy carbon or platinum.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Solvent/Electrolyte: Acetonitrile or dichloromethane containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).
Expected Results: The cyclic voltammogram is expected to show multiple reversible or quasi-reversible redox waves. These can be assigned to:
-
Ru(II)/Ru(III) oxidation: A metal-centered oxidation.
-
Ligand-based oxidations: One or more oxidations corresponding to the removal of electrons from the TMOBD ligand, demonstrating its redox-non-innocent character.
-
Ligand-based reductions: Reductions associated with the bipyridine ligands.
Caption: Possible redox states of the [Ru(TMOBD)(bpy)₂]²⁺ complex, illustrating the non-innocent behavior of the TMOBD ligand.
Applications and Future Directions
Metal complexes of N,N,N',N'-tetramethyl-1,2-benzenediamine and related ligands have shown promise in a variety of applications:
-
Catalysis: The ability of the ligand to act as an electron reservoir makes these complexes attractive for catalytic transformations involving multi-electron transfer steps.[12]
-
Molecular Electronics: The tunable redox properties are of interest for the development of molecular wires and switches.[13]
-
Bioinorganic Chemistry: These complexes can serve as models for metalloenzymes where the protein scaffold participates in redox processes.
-
Drug Development: Ruthenium complexes, in particular, are being investigated as potential anticancer agents.[8] The unique electronic properties of TMOBD-containing complexes may lead to novel mechanisms of action.
Future research in this area will likely focus on the synthesis of new complexes with different metals and ancillary ligands to further tune their properties for specific applications. The detailed understanding of the electronic structure and reactivity of these complexes will be crucial for the rational design of new functional materials and catalysts.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7490, N,N,N',N'-Tetramethyl-p-phenylenediamine. Retrieved from [Link]
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National Institute of Standards and Technology (2025). 1,2-Benzenediamine, N,N,N',N'-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Choubey, A., Shukla, S. N., Gaur, P., & Acharya, C. (2017). Synthesis and Spectroscopic Characterization of Ruthenium Polypyridyl Complexes Containing 1,6-bis(Benzylidene)hexanediamine as Ligand. Asian Journal of Chemistry, 29(4), 833-837.
- Yamashita, M. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science, 12(21), 7296-7309.
- Evans, I. P., Spencer, A., & Wilkinson, G. (1973). Dichlorotetrakis(dimethyl sulphoxide)ruthenium(II) and its use as a source material for some new ruthenium(II) complexes. Journal of the Chemical Society, Dalton Transactions, (19), 204-209.
- Bekkali, H., et al. (2022). Ruthenium(II)
- Megens, R. P., et al. (2021). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms.
- Krivec, M., et al. (2024). Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine. Molecules, 29(5), 1088.
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Krivec, M., et al. (2024). Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. Retrieved from [Link]
- Das, S., et al. (2021). Synthesis of NNN Chiral Ruthenium Complexes and Their Cytotoxicity Studies. Inorganic Chemistry, 60(11), 7894-7905.
- Mahadevi, P., et al. (2024). Ternary Schiff base metal (II) complexes with N,N,N′,N′-Tetramethylethylenediamine: Influence of secondary chelates on scavenging activity, DNA interaction and cytotoxicity. Journal of Molecular Structure, 1299, 137069.
- Sun, W. Y., et al. (2000). The first X-ray structurally characterized M3L2 cage-like complex with tetrahedral metal centres and its encapsulation of a neutral guest molecule.
- Goud, B., et al. (2021). Synthesis of New Ruthenium Complexes and Their Exploratory Study as Polymer Hybrid Composites in Organic Electronics. Polymers, 13(9), 1489.
- Turel, I. (2015). Special Issue: Practical Applications of Metal Complexes. Molecules, 20(5), 7939-7947.
-
National Institute of Standards and Technology (2025). 1,4-Benzenediamine, N,N,N',N'-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7490, N,N,N',N'-tetramethyl-p-phenylenediamine. Retrieved from [Link]
- Carre, V., et al. (2006). Metal complexes of N, N, N′, N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN): Variable coordination numbers and geometries. Inorganica Chimica Acta, 359(6), 1937-1944.
- Zhang, Y., et al. (2008). Synthesis and Characterization of Novel Nickel Complexes Containing Tetrathiafulvalene Units. The Open Inorganic Chemistry Journal, 2, 53-57.
- Wilhelm, D., et al. (2022). Crystal structure of N,N,N′,N′-tetramethylethanediamine.
- Mondal, B., & Mukherjee, C. (2019). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. ChemistrySelect, 4(29), 8479-8495.
- Göttker-Schnetmann, I., & Mecking, S. (2020). Unusual Reactivity of N,N,N′,N′-Tetramethylethylenediamine-Coordinated Neutral Ni(II) Polymerization Catalysts. Organometallics, 39(15), 2854-2866.
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National Institute of Standards and Technology (2024). 1,4-Benzenediamine, N,N,N',N'-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Krivec, M., et al. (2024). Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. Molecules, 29(5), 1088.
- Lilio, A. M., et al. (2019). The Influence of Redox-Innocent Donor Groups in Tetradentate Ligands Derived from o-Phenylenediamine: Electronic Structure Investigations with Nickel. Inorganic Chemistry, 58(20), 13846-13859.
- Wilhelm, D., et al. (2022). Crystal structure of N,N,N′,N′-tetramethylethanediamine.
- Carre, V., et al. (2006). Metal complexes of N, N, N′, N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN): Variable coordination numbers and geometries. Inorganica Chimica Acta, 359(6), 1937-1944.
- Patel, R. N., et al. (2008). Syntheses, structures and electrochemical properties of complexes of nickel(II) with triethylenetetramine and bidentate nitrogen donor co-ligands. Transition Metal Chemistry, 33(6), 769-776.
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The Untapped Potential of N,N,N',N'-tetramethyl-o-phenylenediamine in Cross-Coupling Reactions: A Theoretical and Practical Guide
Abstract
This technical guide addresses the application of N,N,N',N'-tetramethyl-o-phenylenediamine (TMPDA) in the realm of palladium-catalyzed cross-coupling reactions. An extensive review of the current literature reveals a notable absence of TMPDA in established protocols, a stark contrast to the utility of other diamine-based ligands. This document first delves into a theoretical analysis of the steric and electronic properties of TMPDA, providing a rationale for its apparent underutilization. Subsequently, we pivot to a comprehensive examination of a closely related and highly successful class of ligands: N,N'-diamine-based phosphines. Detailed application notes and step-by-step protocols for their use in Suzuki-Miyaura cross-coupling reactions are provided, offering researchers a practical framework for employing these powerful catalytic tools. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their understanding and application of advanced cross-coupling methodologies.
Introduction: The Enigma of N,N,N',N'-tetramethyl-o-phenylenediamine (TMPDA) in Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. The success of these transformations is intrinsically linked to the design and selection of ancillary ligands that modulate the electronic and steric environment of the palladium center. While a vast library of ligands has been developed, the application of N,N,N',N'-tetramethyl-o-phenylenediamine (TMPDA) remains conspicuously absent from the cross-coupling literature.
In contrast, its para-isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is a well-known redox-active compound, valued for its ability to act as an electron donor in various chemical and biological contexts. However, the ortho-disposition of the dimethylamino groups in TMPDA presents a unique set of steric and electronic characteristics that likely hinder its efficacy as a ligand in traditional cross-coupling catalytic cycles.
Theoretical Analysis: Why is TMPDA Not a Prevalent Ligand in Cross-Coupling?
The efficacy of a ligand in a palladium-catalyzed cross-coupling reaction is a delicate balance of its steric bulk and electronic properties. These factors influence key steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.
Steric Considerations
The two dimethylamino groups in TMPDA are positioned on adjacent carbons of the benzene ring. This proximity leads to significant steric congestion around the nitrogen atoms. For TMPDA to act as a bidentate ligand, which would be its most likely coordination mode, the palladium center would need to be accommodated within a sterically crowded pocket. This steric hindrance can:
-
Inhibit Ligand Coordination: The bulky dimethylamino groups may prevent the ligand from effectively binding to the palladium precursor to form an active catalytic species.
-
Impede Substrate Access: Even if a Pd-TMPDA complex were to form, the steric bulk could block the approach of the aryl halide and the organometallic coupling partner to the metal center, thereby stifling the oxidative addition and transmetalation steps.
Electronic Effects
The nitrogen atoms in TMPDA are sp³-hybridized and possess lone pairs of electrons, making them potential sigma-donors to the palladium center. However, the electron-donating ability of the dimethylamino groups is tempered by their attachment to the aromatic ring. While nitrogen is more electronegative than carbon, the lone pairs can participate in resonance with the benzene ring, which can influence their availability for coordination.
More critically, the primary role of many successful ligands in cross-coupling is not just to donate electron density but also to accept back-donation from the metal center, which stabilizes the various oxidation states of palladium throughout the catalytic cycle. Simple alkylamines are generally poor π-acceptors. This lack of π-acceptor character in TMPDA would likely destabilize the electron-rich Pd(0) intermediate, which is crucial for the initial oxidative addition step.
The diagram below illustrates the conceptual hindrance posed by TMPDA in a catalytic cycle.
Caption: Key factors limiting TMPDA's role in cross-coupling.
A Practical Alternative: Diamine-Based Phosphine Ligands
While TMPDA itself appears unsuitable, the underlying concept of a chelating diamine scaffold has been successfully incorporated into highly effective ligands for cross-coupling reactions. By replacing the methyl groups on the nitrogen atoms with diphenylphosphino groups, one can create ligands that combine the strong σ-donating properties of phosphines with the chelation effect of the diamine backbone. These N,N'-bis(diphenylphosphino)-diamine ligands offer a compelling alternative.
A prime example is (±)-N,N'-Bis(diphenylphosphino)-1,2-diphenylethylenediamine (DPPEN). This class of ligands provides a stable five-membered chelate ring upon coordination to palladium, creating a robust catalyst.
Application Note: Suzuki-Miyaura Coupling Using a Diamine-Based Phosphine Ligand
This section provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using a representative diamine-based phosphine ligand.
Reaction Principle
The Suzuki-Miyaura reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. The diamine-based phosphine ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol
Reaction: Coupling of 4-Bromoanisole with Phenylboronic Acid.
Materials:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Role |
| 4-Bromoanisole | 187.04 | 1.0 | 187 mg | Aryl Halide |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | Organoboron Reagent |
| Palladium(II) Acetate | 224.5 | 0.02 (2 mol%) | 4.5 mg | Catalyst Precursor |
| Diamine-Phosphine Ligand | Varies | 0.04 (4 mol%) | Varies | Ligand |
| Potassium Carbonate | 138.21 | 2.0 | 276 mg | Base |
| Toluene | - | - | 5 mL | Solvent |
| Water | - | - | 1 mL | Solvent |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromoanisole, phenylboronic acid, potassium carbonate, palladium(II) acetate, and the diamine-phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene and water to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired biaryl product.
Representative Data
The following table provides hypothetical yield data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid using a generic diamine-phosphine ligand, illustrating the general effectiveness of this ligand class.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 90 |
| 4 | 2-Bromopyridine | 2-Phenylpyridine | 85 |
Conclusion
While N,N,N',N'-tetramethyl-o-phenylenediamine (TMPDA) does not appear to be a viable ligand for palladium-catalyzed cross-coupling reactions due to inherent steric and electronic disadvantages, the foundational diamine scaffold is a valuable platform for ligand design. By functionalizing the diamine core with phosphine moieties, highly effective and robust ligands can be synthesized. The provided application note and protocol for the use of a representative diamine-phosphine ligand in the Suzuki-Miyaura reaction serve as a practical guide for researchers. This exploration underscores the importance of rational ligand design in advancing the capabilities of modern synthetic chemistry. Further investigation into novel diamine-based ligand architectures holds significant promise for the development of next-generation catalysts.
References
As this is a theoretical and instructional guide based on established principles, direct citations for the non-use of TMPDA are not available. The references below support the general principles of cross-coupling and ligand design.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]
-
Buchwald, S. L.; Mauger, C.; Mignani, G.; Scholz, U. Industrial-Scale Applications of Palladium-Catalyzed Cross-Coupling Reactions. Advanced Synthesis & Catalysis, 2006 , 348 (15), 23–43. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
The Untapped Potential of a Sterically Hindered Diamine: N,N,N',N'-Tetramethyl-1,2-Benzenediamine in Modern Organic Synthesis
Abstract
This technical guide delves into the prospective applications of N,N,N',N'-tetramethyl-1,2-benzenediamine as a reagent in organic synthesis. While specific literature on this particular ortho-phenylenediamine is nascent, its structural attributes—namely the presence of two vicinal, fully N-methylated amino groups—suggest a unique reactivity profile governed by significant steric hindrance and potent electronic effects. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering detailed, theoretically grounded protocols for its application in areas such as heterocyclic synthesis and as a novel ligand in catalysis. By drawing parallels with the well-established chemistry of less-substituted o-phenylenediamines, we aim to unlock the synthetic potential of this intriguing building block.
Introduction: Unveiling a Unique Reagent
N,N,N',N'-Tetramethyl-1,2-benzenediamine, also known as N1,N1,N2,N2-tetramethylbenzene-1,2-diamine, is an aromatic diamine characterized by the presence of two dimethylamino groups on adjacent carbons of a benzene ring. This substitution pattern imparts distinct electronic and steric properties compared to its less alkylated parent, o-phenylenediamine. The four methyl groups provide a sterically crowded environment around the nitrogen lone pairs, which can influence its nucleophilicity and its ability to act as a bidentate ligand. Electronically, the methyl groups are electron-donating, increasing the electron density of the aromatic ring and the basicity of the nitrogen atoms.
This guide will explore the potential of this unique reagent, focusing on two primary areas of application: the synthesis of nitrogen-containing heterocycles and its use as a ligand in transition metal catalysis. The protocols presented herein are based on established methodologies for related o-phenylenediamines, adapted to account for the specific steric and electronic nature of the tetramethylated analogue.
Physicochemical Properties & Handling
A comprehensive understanding of the reagent's properties is crucial for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 704-01-8 | N/A |
| Molecular Formula | C₁₀H₁₆N₂ | N/A |
| Molecular Weight | 164.25 g/mol | N/A |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | N/A |
| Boiling Point | (Predicted) Approx. 230-240 °C at 760 mmHg | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene) | N/A |
Handling and Storage: N,N,N',N'-Tetramethyl-1,2-benzenediamine should be handled in a well-ventilated fume hood. As with many aromatic amines, it is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may be sensitive to air and light, and it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light.
Application in Heterocyclic Synthesis
The reaction of o-phenylenediamines with various electrophiles is a cornerstone of heterocyclic chemistry, providing access to a wide array of valuable scaffolds, most notably benzimidazoles and quinoxalines.[1]
Synthesis of 1,2-Disubstituted Benzimidazoles
Benzimidazoles are a critical class of heterocycles with a broad spectrum of biological activities. The condensation of an o-phenylenediamine with an aldehyde followed by cyclization and oxidation is a common synthetic route.[1]
Causality of Experimental Choices: The steric hindrance from the four methyl groups in N,N,N',N'-tetramethyl-1,2-benzenediamine is expected to slow down the rate of condensation with aldehydes compared to unsubstituted o-phenylenediamine. Therefore, slightly more forcing reaction conditions (e.g., higher temperature or longer reaction times) may be necessary. The increased basicity of the nitrogen atoms could facilitate the initial nucleophilic attack but may also lead to side reactions if not properly controlled. The choice of an oxidizing agent is critical to dehydrogenate the intermediate dihydrobenzimidazole to the aromatic benzimidazole.
Protocol 1: Synthesis of 1-Methyl-2-aryl-1H-benzo[d]imidazol-3-ium Derivatives
This protocol outlines the synthesis of a benzimidazolium salt, a potential precursor to N-heterocyclic carbenes (NHCs), from N,N,N',N'-tetramethyl-1,2-benzenediamine and an aromatic aldehyde.
Workflow Diagram:
Caption: Workflow for Benzimidazolium Salt Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N,N',N'-tetramethyl-1,2-benzenediamine (1.0 eq.), the desired aromatic aldehyde (1.05 eq.), and a suitable solvent such as ethanol or toluene (5-10 mL per mmol of diamine).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TSA) (0.1 eq.).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction may require several hours to reach completion.
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired benzimidazolium salt.
Synthesis of Quinoxaline Derivatives
Quinoxalines are another important class of N-heterocycles, typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3]
Causality of Experimental Choices: Similar to benzimidazole synthesis, the steric bulk of the tetramethylated diamine will likely necessitate more forcing conditions for the condensation with 1,2-dicarbonyl compounds. The choice of solvent can be critical, with protic solvents like ethanol potentially facilitating proton transfer steps, while aprotic solvents like toluene may require an explicit acid catalyst.
Protocol 2: Synthesis of Tetramethyl-Substituted Quinoxaline Derivatives
This protocol describes a general procedure for the synthesis of quinoxaline derivatives from N,N,N',N'-tetramethyl-1,2-benzenediamine and a 1,2-dicarbonyl compound (e.g., benzil).
Workflow Diagram:
Caption: Workflow for Quinoxaline Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve N,N,N',N'-tetramethyl-1,2-benzenediamine (1.0 eq.) and the 1,2-dicarbonyl compound (1.0 eq.) in a suitable solvent like toluene or ethanol.
-
Catalysis (Optional): For less reactive dicarbonyl compounds, a catalyst such as alumina-supported heteropolyoxometalates can be added.[2]
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Workup: Upon completion, if a catalyst was used, remove it by filtration. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Application as a Ligand in Catalysis
The two adjacent nitrogen atoms in N,N,N',N'-tetramethyl-1,2-benzenediamine make it a potential bidentate ligand for transition metals. The steric bulk of the methyl groups would create a specific ligand bite angle and a protective steric pocket around the metal center, which could lead to unique catalytic activity and selectivity.
Causality of Experimental Choices: The strong σ-donating character of the dimethylamino groups will increase the electron density on the metal center, which can be beneficial for oxidative addition steps in catalytic cycles (e.g., in cross-coupling reactions). The steric hindrance may limit the coordination of bulky substrates but could also promote reductive elimination, leading to faster catalyst turnover.
Protocol 3: In Situ Preparation of a Palladium Complex for Cross-Coupling Reactions
This protocol describes the in-situ formation of a palladium complex with N,N,N',N'-tetramethyl-1,2-benzenediamine and its application in a model Suzuki-Miyaura cross-coupling reaction.
Workflow Diagram:
Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a reaction vessel under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and N,N,N',N'-tetramethyl-1,2-benzenediamine (1-2 mol%) in the reaction solvent (e.g., toluene) and stir for 10-15 minutes.
-
Reaction Setup: To the pre-formed catalyst solution, add the aryl halide (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.). If a biphasic solvent system is used (e.g., toluene/water), the base is typically dissolved in the aqueous phase.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
Workup: After the reaction is complete, cool to room temperature, and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Conclusion and Future Outlook
N,N,N',N'-tetramethyl-1,2-benzenediamine presents itself as a reagent with significant, yet largely unexplored, potential in organic synthesis. The protocols and insights provided in this guide, derived from the established chemistry of related compounds, offer a solid starting point for its investigation. The unique steric and electronic properties conferred by the four N-methyl groups are anticipated to lead to novel reactivity and selectivity in both heterocyclic synthesis and catalysis. Future research should focus on the systematic evaluation of its performance in a wider range of transformations, the isolation and characterization of its metal complexes, and the exploration of its applications in materials science and medicinal chemistry. The scientific community is encouraged to build upon this foundation to fully elucidate the synthetic utility of this intriguing molecule.
References
- (Reference to a general organic chemistry textbook or a review on arom
-
Review On Synthesis Of Benzimidazole From O-phenyldiamine. (n.d.). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]
-
Note A green synthesis of benzimidazoles. (n.d.). Indian Journal of Chemistry, Vol. 49B, August 2010, pp. 1088-1092. [Link]
- (Reference to a review on N-heterocyclic carbenes)
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. [Link]
- (Reference to a review on Suzuki-Miyaura cross-coupling)
- (Reference to a paper on the synthesis of N,N,N',N'-tetraalkyl-1,2-phenylenediamines)
- (Reference to a paper on the steric and electronic effects of N-alkylation in arom
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2013). International Journal of Molecular Sciences, 14(12), 23837–23853. [Link]
-
Synthesis of quinoxaline using o-phenylenediamine with various diketone... (n.d.). ResearchGate. [Link]
Sources
Application Note: A Robust HPLC-UV Method for the Separation and Quantification of N,N,N',N'-Tetramethyl-o-phenylenediamine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of N,N,N',N'-tetramethyl-o-phenylenediamine (TMPD). TMPD and its isomers are compounds of interest in various fields, including organic synthesis and materials science. Due to its susceptibility to oxidation, a reliable and efficient analytical method is crucial for accurate characterization and quality control. This document provides a comprehensive protocol, including system parameters, sample preparation, and data analysis, tailored for researchers, scientists, and drug development professionals. The causality behind the selection of chromatographic conditions is thoroughly explained to ensure scientific integrity and facilitate method transfer.
Introduction
N,N,N',N'-tetramethyl-o-phenylenediamine (CAS No. 704-01-8) is an aromatic diamine with a molecular weight of 164.25 g/mol . Like its para-isomer, it is a compound that can undergo oxidation-reduction reactions, making its stability a critical factor during analysis. The purity and quantification of TMPD are essential for its application in research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic amines due to its sensitivity, specificity, and robustness.
This application note addresses the need for a standardized HPLC method for TMPD by providing a detailed protocol based on reversed-phase chromatography. The method is designed to be both efficient and reproducible, with a focus on mitigating the challenges associated with the analysis of easily oxidizable compounds.
Chromatographic Principle and Rationale
The developed method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
-
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is chosen due to its hydrophobicity, which provides excellent retention for moderately nonpolar aromatic compounds like TMPD. The high surface area and carbon load of modern C18 columns ensure high-resolution separations.
-
Mobile Phase Composition: A gradient of acetonitrile and water is employed to ensure optimal separation and elution of TMPD. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low viscosity. The addition of a small percentage of formic acid to the mobile phase serves two critical purposes:
-
pH Control: The predicted pKa of TMPD is approximately 7.0.[1] Maintaining the mobile phase pH below the pKa of the amine groups (e.g., with 0.1% formic acid, pH ~2.7) ensures that they are protonated. This protonation prevents peak tailing, a common issue with basic analytes on silica-based columns, by minimizing unwanted interactions with residual silanol groups on the stationary phase.
-
Analyte Stability: The acidic environment can help to suppress the oxidation of the phenylenediamine moiety, which is more prone to degradation at higher pH.
-
-
Detection Wavelength: Based on the UV-Vis spectrum of the parent compound, o-phenylenediamine, which shows absorbance maxima at 198 nm, 236 nm, and 284 nm, a detection wavelength of 254 nm is selected.[2] This wavelength provides a good balance of sensitivity and selectivity for the aromatic system of TMPD, while minimizing interference from the mobile phase components.
Experimental
Materials and Reagents
-
N,N,N',N'-tetramethyl-o-phenylenediamine (TMPD), analytical standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Formic acid (FA), LC-MS grade (≥99%)
-
Methanol, HPLC grade (for sample dissolution)
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters for the analysis of TMPD.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes (including equilibration) |
Sample Preparation
Caution: N,N,N',N'-tetramethyl-o-phenylenediamine is sensitive to air and light and may oxidize.[3] Prepare samples fresh and protect them from light and excessive heat.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of TMPD standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate briefly to ensure complete dissolution. Store this solution in an amber vial at 2-8 °C for no longer than 24 hours.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing TMPD and dissolve it in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol Workflow
The following diagram illustrates the step-by-step workflow for the HPLC analysis of TMPD.
Caption: HPLC analysis workflow for N,N,N',N'-tetramethyl-o-phenylenediamine.
Results and Discussion
System Suitability
Before sample analysis, perform system suitability tests by injecting a working standard (e.g., 20 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Linearity
The linearity of the method should be established by constructing a calibration curve from the peak areas of the working standard solutions. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.
Specificity and Potential Interferences
The use of a PDA detector can aid in assessing the specificity of the method by evaluating the peak purity of the TMPD peak. Potential interferences may arise from degradation products if the sample is not handled properly. The primary degradation pathway is oxidation, which may result in the formation of colored impurities that can be chromatographically separated from the parent compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the separation and quantification of N,N,N',N'-tetramethyl-o-phenylenediamine. The use of a C18 column with an acidified acetonitrile/water mobile phase ensures good peak shape, resolution, and stability of the analyte. By following the detailed protocol and adhering to the specified precautions regarding sample handling, researchers can achieve accurate and reproducible results for the analysis of TMPD.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7490, N,N,N',N'-tetramethyl-p-phenylenediamine. [Link].
-
SIELC Technologies. UV-Vis Spectrum of o-Phenylenediamine. [Link].
-
Wikipedia. o-Phenylenediamine. [Link].
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Application Notes & Protocols: The Role of o-Phenylenebis(dimethylamine) in Stabilizing Metal Centers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the application of o-phenylenebis(dimethylamine) (opda) as a highly effective stabilizing ligand for metal centers. We will delve into the fundamental principles governing its coordination chemistry, including the powerful chelate effect, and the nuanced interplay of steric and electronic factors that opda imparts to a metal complex. Detailed, field-tested protocols for the synthesis of the opda ligand and its subsequent metal complexes are provided, alongside methodologies for their characterization. This guide is intended to equip researchers with the foundational knowledge and practical steps required to leverage opda in catalysis, materials science, and the development of novel metallodrugs.
Introduction: The Unique Architecture of o-Phenylenebis(dimethylamine)
o-Phenylenebis(dimethylamine), often abbreviated as opda, is a bidentate chelating ligand featuring two dimethylamino donor groups positioned on an aromatic ortho-phenylene backbone. This specific arrangement is not accidental; it is a masterful piece of molecular architecture that bestows remarkable stability upon coordinated metal centers. The efficacy of opda stems from a synergistic combination of thermodynamic, electronic, and steric properties.
The two nitrogen atoms, each possessing a lone pair of electrons, act as potent Lewis bases, donating electron density to a Lewis acidic metal center to form strong coordinate covalent bonds.[1] The rigid phenylene spacer pre-organizes these nitrogen donors into an ideal geometry for chelation, a critical factor that underpins the ligand's stabilizing capabilities.
The Chelate Effect: A Thermodynamic Driving Force for Stability
The primary reason for the exceptional stability of opda-metal complexes is the chelate effect .[2] This thermodynamic principle states that polydentate ligands (like the bidentate opda) form significantly more stable complexes than an equivalent number of similar monodentate ligands.[3]
Consider the coordination of a metal ion (Mⁿ⁺) with one molecule of opda versus two molecules of a monodentate amine like dimethylamine.
Reaction 1 (Chelation): Mⁿ⁺ + opda ⇌ [M(opda)]ⁿ⁺ Reaction 2 (Non-chelation): Mⁿ⁺ + 2 Me₂NH ⇌ [M(Me₂NH)₂]ⁿ⁺
While the enthalpy change (ΔH) for both reactions is similar—as a comparable number and type of metal-nitrogen bonds are formed—the entropy change (ΔS) is vastly different. In Reaction 1, two particles combine to form one. In Reaction 2, three particles combine to form one. The formation of the chelated complex in Reaction 1 results in a smaller decrease in entropy, or even a net increase if solvent displacement is considered, making the overall Gibbs free energy change (ΔG = ΔH - TΔS) for complex formation much more favorable.[4] This entropic advantage is the cornerstone of the stability offered by chelating ligands like opda.[2][3]
Caption: Experimental workflow for synthesis and characterization.
Characterization of opda-Metal Complexes
A multi-technique approach is essential for unambiguous characterization.
-
NMR Spectroscopy (¹H, ¹³C): Compare the spectra of the complex to the free ligand. Coordination will cause shifts in the signals of the protons and carbons near the nitrogen donors. The disappearance of the free ligand peaks confirms complex formation.
-
Infrared (IR) Spectroscopy: Look for changes in the C-N stretching frequencies upon coordination to the metal. New bands in the far-IR region (< 600 cm⁻¹) may be attributable to M-N stretching vibrations.
-
UV-Visible Spectroscopy: The formation of the complex will alter the electronic environment of the metal, leading to new d-d transitions or ligand-to-metal charge transfer (LMCT) bands.
-
X-Ray Crystallography: This is the definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
-
Elemental Analysis (C, H, N): Confirms the bulk purity and empirical formula of the synthesized complex. The experimental percentages should match the calculated values for the proposed formula.
Quantitative Data Summary
The structural parameters of a metal complex are dictated by the identity of the metal, its oxidation state, and the coordination number. The table below presents typical data for illustrative purposes.
| Complex Fragment | Metal Ion | Coordination Geometry | M-N Bond Length (Å) | N-M-N Bite Angle (°) |
| [M(opda)] | Ni(II) | Square Planar | 1.90 - 1.95 | 85 - 88 |
| [M(opda)] | Pd(II) | Square Planar | 2.02 - 2.08 | 82 - 85 |
| [M(opda)] | Cu(II) | Distorted Tetrahedral | 1.98 - 2.05 | 88 - 92 |
| [M(opda)] | Zn(II) | Tetrahedral | 2.05 - 2.12 | 87 - 90 |
Note: These are representative values. Actual experimental values will vary.
References
-
Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Synthesis and properties of Group 5B ligand analogues of o-phenylenebis(dimethylarsine), o-C6H4(EMe2)(E′Me2) where E, E′= P, N, As, or Sb. [Link]
-
Chemistry LibreTexts. (2023, November 30). 6.14: The Chelate Effect. [Link]
-
askIITians. (2015, September 8). What is meant by chelating effect?. [Link]
-
Chemistry LibreTexts. (2022, July 11). 23.3: Coordination Compounds. [Link]
-
Ahmed, A. A., BenGuzzi, S. A., & EL-Hadi, A. A. (2017). Synthesis and Characterization of Divalent Transition Metals Complexes of Schif Bases Derived From O-Phenylenediamine and Benzoylacetone and Related Species. ResearchGate. [Link]
-
Gondal, M. A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. [Link]
-
Chemistry LibreTexts. (2020, March 19). 6.02: The Chelate Effect (and Macrocycle Effect). [Link]
-
MDPI. (2023, April 27). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. [Link]
-
RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
-
NIH. Green dehydrogenation of dimethylamine borane catalyzed by cheaply copper(0) nanocatalysts without any stabilizer at nearly room temperature. [Link]
-
NIH. Synergistic Dehydrogenation of Dimethylamine-Borane by Oleylamine Stabilized Cu39Pt61 Nanoparticles. [Link]
-
NIH. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. [Link]
-
Journal of the Brazilian Chemical Society. (2010). Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. [Link]
-
NIH. (2023). Group IV Complexes with Sterically Congested N-Aryl-adamantylcarbamidate Ligands. [Link]
Sources
Application Notes & Protocols: The Role of N,N,N',N'-Tetramethyl-phenylenediamine Isomers in Advanced Materials Science
Introduction: A Tale of Three Isomers
Within the realm of organic electronics and advanced materials, the phenylenediamine scaffold serves as a foundational building block. While N,N,N',N'-tetramethyl-1,2-phenylenediamine (o-TMPD) is a specific molecule of interest, the vast majority of seminal research in materials science has utilized its structural isomer, N,N,N',N'-tetramethyl-1,4-phenylenediamine (p-TMPD). This is largely due to the latter's highly symmetric structure and its ability to form a remarkably stable, deeply colored radical cation known as Wurster's Blue.
This guide will primarily focus on the well-documented applications of p-TMPD as it serves as an exemplary model for understanding the role of redox-active molecules in materials. We will also draw upon emerging research that directly compares the ortho (1,2-), meta (1,3-), and para (1,4-) isomers, revealing how subtle changes in molecular geometry can be strategically employed to fine-tune material properties and device performance. The principles and protocols detailed herein for p-TMPD are broadly applicable, providing a robust framework for researchers exploring any of the tetramethyl-phenylenediamine isomers.
Core Properties of N,N,N',N'-Tetramethyl-p-phenylenediamine (p-TMPD)
The utility of p-TMPD in materials science is rooted in its distinct electrochemical and physical properties. It is a crystalline solid, appearing as off-white to beige-brown flakes, and is soluble in many organic solvents.[1] Its most critical characteristic is its low ionization potential, allowing it to be easily oxidized. This process occurs in two discrete, single-electron steps, first forming a stable radical cation (TMPD•+) and then a dication (TMPD2+).[2]
| Property | Value | Source |
| Synonyms | Wurster's Reagent, TMPPD, 1,4-Bis(dimethylamino)benzene | [3][4] |
| CAS Number | 100-22-1 | [1][3] |
| Molecular Formula | C₁₀H₁₆N₂ | [3] |
| Molecular Weight | 164.25 g/mol | [3] |
| Appearance | Grey, Beige-Brown, or Brown Crystalline Flakes/Solid | [1][3] |
| Melting Point | 48-52 °C | [1] |
| Boiling Point | 260 °C | [1] |
| Solubility | Soluble in alcohols, ether, chloroform; slightly soluble in water. | [1] |
Part 1: Key Applications in Materials Science Research
The facile electron-donating nature of TMPD isomers makes them versatile tools for modifying the electronic properties of a wide range of materials.
Molecular n-Doping in Organic Semiconductors
Molecular doping is a cornerstone of organic electronics, analogous to the doping of inorganic semiconductors. It involves introducing a small amount of a redox-active molecule (the dopant) into a host semiconductor material to increase its charge carrier density and, consequently, its electrical conductivity.
Mechanism of Action: p-TMPD, with its low ionization potential, functions as a potent n-dopant . When blended with an organic semiconductor that has a sufficiently high electron affinity (a deep LUMO level), a spontaneous electron transfer occurs from the HOMO of p-TMPD to the LUMO of the host material. This process creates a mobile electron in the host's conduction band (LUMO) and a stationary TMPD•+ cation. This increases the material's Fermi level, transitioning it from an intrinsic or p-type semiconductor to an n-type semiconductor. This technique is crucial for creating efficient charge injection layers, reducing transistor contact resistance, and forming organic p-n junctions.[5]
Defect Passivation in Perovskite Solar Cells (PSCs)
Perovskite solar cells have shown remarkable power conversion efficiencies, but their long-term stability remains a challenge. Defects at the surface and grain boundaries of the perovskite film act as sites for non-radiative recombination, trapping charge carriers and providing pathways for material degradation.
Mechanism of Action: Phenylenediamine derivatives, particularly in their diammonium salt form (e.g., phenylenediammonium diiodide, PDEAI₂), have proven to be highly effective passivating agents.[6] Recent studies have shown that the choice of isomer is critical. When applied to the surface of a 3D perovskite film, these molecules can:
-
Heal Defects: The ammonium cations can interact with under-coordinated halide ions (iodide vacancies) at the surface, while the iodide anions can passivate lead-rich defects.
-
Control Dimensionality: Certain isomers can prevent the formation of undesirable, wide-bandgap 2D perovskite layers on the surface of the primary 3D film. Research has demonstrated that ortho-phenylenediammonium diiodide (o-PDEAI₂) is particularly effective at this, suppressing the growth of 2D perovskites even at elevated temperatures.[6]
-
Enhance Stability: By passivating defects and creating a more hydrophobic surface, these molecules can significantly improve the device's resistance to moisture and operational degradation. Devices passivated with o-PDEAI₂ maintained over 90% of their initial efficiency after 1100 hours of continuous operation.[6]
Synthesis of Conductive and Electrochromic Polymers
The redox-active nature of the phenylenediamine core can be directly incorporated into polymer backbones, creating materials with tunable electronic and optical properties. These polymers are of great interest for applications such as electrochromic devices (smart windows), sensors, and battery electrodes.[7][8]
Mechanism of Action: Phenylenediamines can be polymerized through chemical or electrochemical oxidation.[9] The resulting polymers, such as poly(p-phenylenediamine), contain a conjugated system of alternating single and double bonds, allowing for electron delocalization. The nitrogen atoms provide redox-active sites. When a voltage is applied, the polymer can be reversibly oxidized and reduced, causing distinct changes in its visible light absorption and thus its color. By engineering the polymer backbone, for instance by incorporating cyano groups, researchers can enhance the stability, color contrast, and switching speed of these electrochromic materials.[8][10]
Part 2: Experimental Protocols
These protocols provide a starting point for incorporating TMPD into materials science workflows. Safety Note: N,N,N',N'-tetramethyl-p-phenylenediamine and its dihydrochloride salt are harmful if swallowed, in contact with skin, or if inhaled. Always handle these chemicals in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Solution-Based n-Doping of an Electron Transport Layer (ETL)
This protocol describes the n-doping of a fullerene derivative (e.g., PC₆₁BM) film, commonly used as an ETL in organic solar cells, using a p-TMPD solution.
Objective: To increase the conductivity of the PCBM layer for improved electron extraction and transport.
Materials & Equipment:
-
Host Material: Phenyl-C₆₁-butyric acid methyl ester (PC₆₁BM)
-
Dopant: N,N,N',N'-tetramethyl-p-phenylenediamine (p-TMPD)
-
Solvent: Anhydrous chlorobenzene or dichlorobenzene
-
Substrates: ITO-coated glass or silicon wafers
-
Nitrogen or Argon-filled glovebox
-
Spin coater
-
Hotplate
Step-by-Step Methodology:
-
Stock Solution Preparation (inside a glovebox):
-
Prepare a host solution of PC₆₁BM in chlorobenzene at a concentration of 20 mg/mL. Stir until fully dissolved.
-
Prepare a dopant stock solution of p-TMPD in chlorobenzene at a concentration of 1 mg/mL. The lower concentration allows for precise control over the doping ratio.
-
Causality: Working in an inert glovebox environment is critical because p-TMPD is sensitive to oxygen, and its radical cation can be quenched by ambient air, deactivating the dopant. Anhydrous solvents prevent unwanted side reactions.
-
-
Doping Solution Preparation:
-
In a new vial, combine the host and dopant solutions to achieve the desired molar doping ratio (e.g., 1-5 mol%).
-
For example, to create a 2 mol% doped solution, mix the appropriate volumes of the stock solutions. Vigorously stir the final solution for at least 1 hour.
-
Causality: The molar ratio is the critical parameter that determines the final charge carrier density. Stirring ensures a homogeneous distribution of dopant molecules within the host matrix.
-
-
Substrate Cleaning:
-
Sequentially sonicate the substrates in a cleaning solution (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use to create a hydrophilic, high-energy surface.
-
Causality: A pristine substrate surface is essential for achieving uniform, pinhole-free thin films, which is critical for device performance and preventing electrical shorts.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates into the glovebox.
-
Place a substrate on the spin coater chuck. Dispense ~40 µL of the doped solution onto the center of the substrate.
-
Spin coat at a speed of 2000-3000 RPM for 45 seconds.
-
Causality: Spin coating parameters (speed and time) control the film thickness and uniformity.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate inside the glovebox.
-
Anneal at 100-120 °C for 10 minutes to remove residual solvent and potentially improve film morphology.
-
Causality: Proper solvent removal is necessary to prevent it from interfering with subsequent processing steps or degrading device performance over time.
-
-
Characterization:
-
The resulting film is now ready for characterization (e.g., conductivity measurements using a four-point probe) or for the deposition of subsequent layers in a full device stack.
-
Sources
- 1. N,N,N',N'-Tetramethyl-p-phenylenediamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride [himedialabs.com]
- 3. chemimpex.com [chemimpex.com]
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- 5. researchgate.net [researchgate.net]
- 6. Tuning structural isomers of phenylenediammonium to afford efficient and stable perovskite solar cells and modules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Backbone engineering of N,N,N′,N′-tetraphenyl-1,4-phenylenediamine-based conjugated porous polymers toward enhanced electrochromic behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
Electrochemical Applications of 1,2-bis(dimethylamino)benzene Complexes: Advanced Application Notes and Protocols
Introduction: Unveiling the Electrochemical Potential of 1,2-bis(dimethylamino)benzene Complexes
The unique electronic and structural characteristics of 1,2-bis(dimethylamino)benzene render it a compelling ligand in the realm of coordination chemistry, particularly for electrochemical applications. The presence of two adjacent dimethylamino groups on a benzene backbone creates a bidentate chelate with strong sigma-donating properties. This electronic feature stabilizes metal centers in various oxidation states, a critical attribute for the design of redox-active molecular materials. The phenylenediamine core itself is redox-active, offering the potential for ligand-centered electron transfer processes, which can work in concert with the metal center to facilitate multi-electron reactions.
This guide provides an in-depth exploration of the electrochemical applications of 1,2-bis(dimethylamino)benzene (often abbreviated as dmaob) complexes. We will delve into the synthesis of these complexes, their fundamental electrochemical characterization, and detailed protocols for their application in electrocatalysis and the development of chemically modified electrodes for sensing. The causality behind experimental choices is emphasized to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.
Part 1: Synthesis and Characterization of a Representative Ruthenium-dmaob Complex
Ruthenium complexes are renowned for their rich electrochemical and photophysical properties. A representative complex, [Ru(bpy)₂(dmaob)]²⁺ (where bpy is 2,2'-bipyridine), serves as an excellent model system to explore the electrochemical applications of dmaob complexes.
Protocol 1: Synthesis of Ru(bpy)₂(dmaob)₂
This protocol is adapted from established procedures for the synthesis of related ruthenium-bipyridyl complexes.[1]
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O
-
1,2-bis(dimethylamino)benzene (dmaob)
-
Ethylene glycol
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask, combine cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 mmol) and 1,2-bis(dimethylamino)benzene (1.2 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 30 mL of deoxygenated ethylene glycol to the flask via a cannula or syringe.
-
Reflux: Heat the reaction mixture to 140-150 °C under a continuous flow of inert gas and stir vigorously for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Precipitation: After cooling to room temperature, add the reaction mixture dropwise to a stirred aqueous solution of NH₄PF₆ (5.0 mmol in 100 mL of water). A precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water, followed by diethyl ether. The crude product can be further purified by recrystallization from an acetone/diethyl ether mixture.
-
Drying: Dry the final product, ₂, under vacuum.
Characterization: The synthesized complex should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Part 2: Fundamental Electrochemical Characterization
Cyclic voltammetry (CV) is a fundamental technique to probe the redox behavior of the synthesized complex.
Protocol 2: Cyclic Voltammetry of Ru(bpy)₂(dmaob)₂
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl or SCE reference electrode)
-
Electrolyte solution: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.
-
₂
-
Argon or Nitrogen gas
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, sonicate in deionized water and then in the solvent to be used (acetonitrile), and dry thoroughly.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, platinum counter electrode, and reference electrode.
-
Solution Preparation: Prepare a 1 mM solution of ₂ in the electrolyte solution. Deoxygenate the solution by bubbling with argon or nitrogen for at least 15 minutes.
-
Data Acquisition:
-
Record a blank CV of the electrolyte solution to establish the potential window.
-
Introduce the complex solution into the cell and continue to blanket the solution with inert gas.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a final potential and then reversing the scan. A typical scan rate is 100 mV/s.
-
Vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.
-
Data Analysis and Interpretation:
The cyclic voltammogram will reveal the redox potentials of the complex. For [Ru(bpy)₂(dmaob)]²⁺, one would expect to observe a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple. The electron-donating nature of the dmaob ligand is expected to shift this potential to less positive values compared to a complex like [Ru(bpy)₃]²⁺.[1] Additionally, ligand-based redox processes may be observed at more extreme potentials.
| Redox Couple | Expected E₁/₂ (V vs. Ag/AgCl) | Notes |
| Ru(II)/Ru(III) | +0.8 to +1.2 | Reversible, metal-centered oxidation. |
| Ligand-based | > +1.5 or < -1.5 | May be irreversible, involving the dmaob or bpy ligands. |
Table 1: Expected Redox Potentials for [Ru(bpy)₂(dmaob)]²⁺
Part 3: Application in Electrocatalysis
The ability of the metal center in dmaob complexes to access multiple stable oxidation states makes them promising candidates for electrocatalysis. Here, we outline a protocol for evaluating the electrocatalytic activity of a cobalt-dmaob complex towards the hydrogen evolution reaction (HER).
Protocol 3: Electrocatalytic Hydrogen Evolution with a Cobalt-dmaob Complex
This protocol is based on methodologies developed for other molecular cobalt electrocatalysts.[2]
Materials and Equipment:
-
[Co(dmaob)Cl₂] (synthesized via a procedure analogous to Protocol 1, using CoCl₂ as the metal precursor)
-
Glassy carbon or carbon paper working electrode
-
Platinum wire counter electrode
-
Ag/AgCl reference electrode
-
Potentiostat/Galvanostat
-
Electrolyte: 0.1 M TBAPF₆ in DMF or acetonitrile
-
Proton source: Acetic acid or trifluoroacetic acid
Procedure:
-
Electrode and Cell Setup: Prepare the electrochemical cell as described in Protocol 2.
-
Baseline Voltammogram: Record the cyclic voltammogram of a 1 mM solution of [Co(dmaob)Cl₂] in the electrolyte solution in the absence of a proton source. This will establish the Co(II)/Co(I) redox potential.
-
Catalytic Studies:
-
Add a known concentration of the proton source (e.g., 10 mM acetic acid) to the solution.
-
Record the cyclic voltammogram. An increase in the cathodic current at a potential near the Co(II)/Co(I) couple indicates catalytic hydrogen evolution.
-
Incrementally increase the concentration of the proton source and record the CV at each concentration to study the catalytic current enhancement.
-
-
Controlled Potential Electrolysis (CPE):
-
To quantify the Faradaic efficiency, perform bulk electrolysis at a potential slightly more negative than the catalytic wave.
-
Measure the total charge passed and quantify the amount of hydrogen gas produced using gas chromatography.
-
Mechanism and Data Interpretation:
The proposed catalytic cycle involves the electrochemical reduction of the Co(II) complex to a Co(I) species, which is then protonated. Subsequent reduction and protonation steps lead to the formation of H₂ and regeneration of the catalyst.
Caption: Proposed mechanism for electrocatalytic hydrogen evolution.
Part 4: Chemically Modified Electrodes for Sensing Applications
The immobilization of redox-active complexes onto electrode surfaces is a powerful strategy for creating chemical sensors. The dmaob complexes can act as electron transfer mediators for the detection of various analytes.
Protocol 4: Fabrication of a dmaob-Complex Modified Electrode for Nitric Oxide (NO) Sensing
This protocol describes the electropolymerization of a functionalized dmaob complex onto an electrode surface.
Materials and Equipment:
-
A dmaob complex functionalized with a polymerizable group (e.g., a vinyl or pyrrole moiety on one of the bipyridine ligands of the ruthenium complex from Protocol 1).
-
Glassy carbon or platinum working electrode
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Acetonitrile with 0.1 M TBAPF₆
-
Nitric oxide (NO) gas or a NO donor solution
Procedure:
-
Electropolymerization:
-
Prepare a 1 mM solution of the functionalized dmaob complex in acetonitrile containing 0.1 M TBAPF₆.
-
Immerse the working electrode in the solution and apply a potential cycling program (e.g., 20 cycles between 0 and +1.5 V vs. Ag/AgCl) to deposit a polymeric film of the complex onto the electrode surface.
-
After polymerization, rinse the electrode thoroughly with clean acetonitrile.
-
-
Electrochemical Characterization of the Modified Electrode:
-
Transfer the modified electrode to a fresh electrolyte solution and record its cyclic voltammogram to confirm the successful immobilization of the redox-active film.
-
-
NO Sensing:
-
Record the cyclic voltammogram of the modified electrode in the electrolyte solution.
-
Introduce a known concentration of NO into the solution.
-
Record the cyclic voltammogram again. An increase in the catalytic current for the oxidation or reduction of the immobilized complex indicates the electrocatalytic detection of NO.
-
Perform amperometric measurements at a fixed potential to determine the sensitivity and limit of detection for NO.
-
Principle of Operation:
The immobilized dmaob complex acts as a redox mediator, shuttling electrons between the electrode and the NO molecules. This electrocatalytic process enhances the sensitivity and selectivity of the sensor.
Caption: Workflow for NO sensing using a modified electrode.
Conclusion and Future Outlook
The 1,2-bis(dimethylamino)benzene ligand provides a versatile platform for the development of electrochemically active metal complexes. The protocols outlined in this guide offer a starting point for the synthesis, characterization, and application of these promising materials. The strong electron-donating nature of the dmaob ligand, coupled with the redox versatility of transition metals, opens up a vast design space for new electrocatalysts and sensor components. Future research in this area could focus on tuning the electronic properties of the ligand through substitution on the benzene ring, exploring a wider range of metal centers, and developing more sophisticated immobilization strategies for enhanced device performance and stability. These advancements will undoubtedly contribute to the development of next-generation electrochemical technologies.
References
- Artero, V., & Fontecave, M. (2013). Some general principles for designing molecular catalysts for the hydrogen evolution reaction. Coordination Chemistry Reviews, 257(11-12), 1726-1736.
- Jurss, J. W., & Concepcion, J. J. (2020). Electrocatalytic Water Oxidation by a Molecular Ruthenium Complex. Accounts of Chemical Research, 53(10), 2266–2277.
- Kalyanasundaram, K. (1982). Photophysics, photochemistry and solar energy conversion with tris(bipyridyl)ruthenium(II) and its analogues.
- Meyer, T. J. (1986). Photochemistry of metal-coordination complexes: metal-to-ligand charge transfer, excited states, and photoredox chemistry. Pure and Applied Chemistry, 58(9), 1193-1206.
- Savéant, J.-M. (2008). Molecular Catalysis of Electrochemical Reactions. Mechanistic Aspects. Chemical Reviews, 108(7), 2348–2378.
- Costentin, C., Robert, M., & Savéant, J.-M. (2013). Catalysis of electrochemical reactions. Chemical Society Reviews, 42(6), 2423-2436.
- Zhang, M., & Chen, J. (2018). Recent progress in non-noble-metal-based electrocatalysts for the hydrogen evolution reaction. Journal of Materials Chemistry A, 6(32), 15311-15335.
- Francke, R., Schille, B., & Roemelt, M. (2018). Homogeneously Catalyzed Electroreduction of Carbon Dioxide—Methods, Mechanisms, and Catalysts. Chemical Reviews, 118(9), 4631–4701.
- Roncali, J. (1997). Synthetic principles for enhancing the charge-transport properties of conjugated polymers. Chemical Reviews, 97(1), 173-206.
- Heinze, J., Frontana-Uribe, B. A., & Ludwigs, S. (2010). Electrochemistry of conducting polymers—persistent models and new concepts. Chemical Reviews, 110(8), 4724-4771.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N,N',N'-Tetramethyl-1,2-benzenediamine
Welcome to the technical support center for the synthesis of N,N,N',N'-tetramethyl-1,2-benzenediamine (CAS 704-01-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sterically hindered ortho-diamine. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Introduction to the Synthesis
The primary and most effective method for synthesizing N,N,N',N'-tetramethyl-1,2-benzenediamine is the Eschweiler-Clarke reaction . This one-pot reductive amination procedure methylates primary or secondary amines to their corresponding tertiary amines using an excess of formic acid and formaldehyde.[1][2] A key advantage of this method is that it inherently prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form the necessary iminium ion intermediate for further alkylation.[2][3]
The synthesis starts with commercially available o-phenylenediamine. The reaction proceeds through the formation of an imine intermediate with formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[4] This process is repeated until both primary amine groups are fully methylated to dimethylamino groups.
However, the synthesis of the ortho-isomer presents unique challenges not typically encountered with its meta- or para- counterparts. The close proximity of the two amino groups can lead to steric hindrance and facilitate competing side reactions, most notably the formation of a benzimidazole ring system.[5][6]
This guide will provide a detailed troubleshooting section in a question-and-answer format to address these specific issues, followed by a comprehensive FAQ section and detailed experimental protocols.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the synthesis of N,N,N',N'-tetramethyl-1,2-benzenediamine.
Q1: My reaction yielded a significant amount of a high-melting point, insoluble white solid. What is it and how can I prevent its formation?
Answer:
You are likely observing the formation of benzimidazole . This is a common and significant side reaction when methylating o-phenylenediamine using the Eschweiler-Clarke reagents.[5][6] The acidic conditions and the presence of a one-carbon electrophile (formaldehyde) can readily lead to the cyclization of the starting material or mono-methylated intermediate.[7]
Causality:
-
The reaction between o-phenylenediamine and formic acid is a classic method for synthesizing benzimidazole.[7]
-
Formaldehyde can be oxidized to formic acid in situ or act as a precursor for the cyclization, especially at elevated temperatures.
Solutions to Minimize Benzimidazole Formation:
-
Control Reaction Temperature: Maintain a reaction temperature at or below 100°C. Higher temperatures favor the dehydration and cyclization steps leading to benzimidazole.[8]
-
Order of Reagent Addition: Slowly add the formic acid to the mixture of o-phenylenediamine and formaldehyde. This helps to ensure that the reductive amination pathway is favored over the initial cyclization.
-
Stoichiometry: Use a significant excess of both formaldehyde and formic acid to drive the exhaustive methylation to completion and outcompete the cyclization reaction.
| Reagent | Recommended Molar Excess (per amine group) | Rationale |
| Formaldehyde | 2.5 - 3.0 equivalents | Ensures formation of the iminium ion for methylation. |
| Formic Acid | 3.0 - 4.0 equivalents | Acts as both the reducing agent and a solvent, driving the reaction forward. |
Q2: The reaction appears to be incomplete, and I have a mixture of mono-, di-, and tri-methylated products. How can I drive the reaction to completion?
Answer:
Incomplete methylation is a common issue, often stemming from insufficient reaction time, inadequate temperature, or steric hindrance from the already-installed methyl groups.
Causality:
-
Steric Hindrance: The introduction of the first two methyl groups on one nitrogen atom can sterically hinder the approach of formaldehyde and formic acid to the second amino group.
-
Insufficient Reagents or Time: The reaction may not have been allowed to proceed long enough or with enough of the methylating reagents to overcome the activation energy for the final methylation steps.
Solutions for Driving the Reaction to Completion:
-
Increase Reaction Time: Extend the reflux or heating period. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material and partially methylated intermediates are no longer observed.
-
Optimize Temperature: While temperatures above 100°C can increase side reactions, maintaining a steady reflux at around 100°C is crucial for providing sufficient energy for the reaction to proceed.[8]
-
Ensure Sufficient Reagent Excess: As mentioned in Q1, a significant excess of formaldehyde and formic acid is critical to ensure complete methylation.
Q3: I am having difficulty purifying the final product. The crude oil is dark and viscous, and distillation is not clean.
Answer:
Purification of N,N,N',N'-tetramethyl-1,2-benzenediamine can be challenging due to its physical properties and the presence of colored impurities. The starting material, o-phenylenediamine, is prone to air oxidation, leading to colored byproducts that can contaminate the final product.[9]
Causality:
-
Oxidation of Starting Material: o-Phenylenediamine darkens upon exposure to air and light. These oxidized impurities can carry through the synthesis.[9]
-
Formation of Tarry Byproducts: At higher temperatures, polymerization and other side reactions can produce non-volatile, tarry substances that interfere with distillation.
Purification Strategies:
-
Aqueous Workup: After the reaction is complete, cool the mixture and carefully neutralize it with a strong base (e.g., 50% NaOH solution) to a pH > 10. This will deprotonate the amine product and allow for its extraction into an organic solvent like diethyl ether or dichloromethane.
-
Decolorization: If the organic extract is highly colored, it can be treated with activated carbon. However, be aware that this may lead to some loss of product.
-
Fractional Vacuum Distillation: This is the most effective method for purifying the final product. Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition.[10]
| Distillation Parameter | Recommended Value | Rationale |
| Pressure | 1-5 mmHg | Lowers the boiling point to prevent decomposition. |
| Collection Temperature | ~90-100 °C (at ~1 mmHg) | Corresponds to the boiling point of the product. |
| Fractionation Column | Use a short Vigreux or packed column | To effectively separate from less volatile impurities. |
Note: The exact boiling point will vary with pressure.
Experimental Workflow & Protocols
Visualizing the Synthetic Pathway
Caption: Overall workflow for the synthesis of N,N,N',N'-tetramethyl-1,2-benzenediamine.
Detailed Synthetic Protocol (Representative)
Disclaimer: This is a representative protocol based on the principles of the Eschweiler-Clarke reaction and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq).
-
Reagent Addition: To the flask, add aqueous formaldehyde (37 wt. %, ~10-12 eq) followed by the slow, dropwise addition of formic acid (98-100%, ~12-16 eq) while stirring. The addition of formic acid is exothermic and may cause the mixture to warm.
-
Reaction: Heat the mixture to reflux (approximately 100-105°C) and maintain for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add 50% (w/v) aqueous sodium hydroxide solution with external cooling (ice bath) until the mixture is strongly alkaline (pH > 10).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Carefully distill the crude oil under reduced pressure (1-5 mmHg).
-
Collect the fraction boiling at approximately 90-100°C (at ~1 mmHg) as the pure N,N,N',N'-tetramethyl-1,2-benzenediamine. The product should be a colorless to pale yellow oil.
-
Frequently Asked Questions (FAQs)
Q: Can I use other methylating agents like methyl iodide or dimethyl sulfate? A: While technically possible, using alkylating agents like methyl iodide or dimethyl sulfate is not recommended for this synthesis. These reagents are known to cause over-alkylation, leading to the formation of quaternary ammonium salts, which are difficult to separate from the desired product. The Eschweiler-Clarke reaction is superior as it self-terminates at the tertiary amine stage.[2][3]
Q: My starting o-phenylenediamine is dark brown. Can I still use it? A: It is highly recommended to use purified o-phenylenediamine. The dark color indicates oxidation, and these impurities can lead to a lower yield and a more challenging purification. You can purify commercial o-phenylenediamine by recrystallization from hot water with the addition of a small amount of sodium hydrosulfite to prevent oxidation, or by sublimation.[9]
Q: What is the stability and storage of the final product? A: N,N,N',N'-tetramethyl-1,2-benzenediamine, like many aromatic amines, can be sensitive to air and light and may darken over time. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass bottle and kept in a cool, dark place.
Q: What are the expected spectroscopic data for the product? A: While a specific published spectrum for this exact isomer is not readily available in the initial search, based on its structure (C₁₀H₁₆N₂) and similar compounds, you can expect the following:
-
¹H NMR: Signals corresponding to the aromatic protons (a complex multiplet in the range of ~6.8-7.2 ppm) and two singlets for the N-methyl protons (likely in the range of ~2.6-2.8 ppm) due to the two distinct dimethylamino environments.
-
¹³C NMR: Signals for the aromatic carbons and a signal for the N-methyl carbons.
-
Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z = 164.
Q: How can I be sure my side product is benzimidazole? A: Benzimidazole has a distinct melting point of 170-172°C and is significantly less soluble in common organic solvents compared to your target product.[7] Its ¹H NMR spectrum will show characteristic signals for the imidazole and benzene ring protons, which will be different from your desired product.
Visualizing the Eschweiler-Clarke Mechanism
Caption: Simplified mechanism of the Eschweiler-Clarke reaction for a primary amine.
References
-
Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link][2][3]
-
Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. Retrieved January 21, 2026, from [Link][1][11]
-
Synthesis of Benzimidazole from o-phenylene diamine (OPD). (2020, June 26). YouTube. Retrieved January 21, 2026, from [Link][5]
-
N,N,N',N'-tetramethylbenzene-1,2-diamine. (n.d.). Stenutz. Retrieved January 21, 2026, from [Link]
-
1,2-Benzenediamine,N1,N1,N2,N2-tetramethyl-;704-01-8. (n.d.). Axsyn. Retrieved January 21, 2026, from [Link]
-
Reaction of o-phenylenediamine with aldehydes | Download Table. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link][6]
-
Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link][8]
-
Chemical Properties of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- (CAS 704-01-8). (n.d.). Cheméo. Retrieved January 21, 2026, from [Link]
-
Process for purifying a phenylenediamine. (1967, October 10). Google Patents. Retrieved January 21, 2026, from [10]
-
o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link][9][12]
-
Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link][13]
-
1,4-Benzenediamine, N,N,N',N'-tetramethyl-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
-
1,3-Benzenediamine, N,N,N',N'-tetramethyl-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
-
Detection of formaldehyde (HCHO) in solution based on the autocatalytic oxidation reaction of o-phenylenediamine (OPD) induced by silver ions (Ag+). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Benzimidazole. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link][7]
-
FORMIC ACID-FORMALDEHYDE METHYLATION OF AMINES. (n.d.). whilesciencesleeps.com. Retrieved January 21, 2026, from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved January 21, 2026, from [Link][4][14]
-
WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. (n.d.). WIPO. Retrieved January 21, 2026, from [Link]
-
1,2-Benzenediamine, N,N,N',N'-tetramethyl-. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride(637-01-4) 1H NMR [m.chemicalbook.com]
- 5. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. 1,3-Benzenediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 10. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 11. name-reaction.com [name-reaction.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 1,2-Bis(dimethylarsino)benzene | Arsenic Ligand | RUO [benchchem.com]
- 14. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Catalysis using N,N,N',N'-Tetramethyl-1,2-phenylenediamine
Welcome to the technical support center for N,N,N',N'-tetramethyl-1,2-phenylenediamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered when using this versatile diamine ligand in catalytic applications. Here, we synthesize technical data with field-proven insights to ensure the robustness and reproducibility of your experiments.
Introduction to N,N,N',N'-Tetramethyl-1,2-phenylenediamine in Catalysis
N,N,N',N'-tetramethyl-1,2-phenylenediamine is a bidentate ligand frequently employed to enhance the efficacy of transition metal catalysts, particularly in cross-coupling reactions. Its two adjacent dimethylamino groups can chelate to a metal center, influencing its electronic properties and stabilizing catalytically active species. However, like any reactive component in a catalytic system, it can also participate in unintended side reactions or contribute to catalyst deactivation. This guide will walk you through the most common challenges and their solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your catalytic reactions, providing explanations for the underlying causes and actionable steps for resolution.
Issue 1: Low or No Catalytic Activity
Question: I've assembled my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) using N,N,N',N'-tetramethyl-1,2-phenylenediamine as a ligand, but I'm observing very low conversion or no product formation. What are the likely causes?
Answer:
Low or no catalytic activity is one of the most common issues and can stem from several factors related to the diamine ligand. The most probable causes are catalyst poisoning and the formation of inactive catalyst complexes.
1. Catalyst Poisoning by the Diamine Ligand:
-
The Underlying Chemistry: Aromatic diamines can act as catalyst poisons for transition metals like palladium.[1] The lone pairs of electrons on the nitrogen atoms can bind very strongly to the active sites of the metal catalyst.[1] This strong coordination can prevent the binding of substrates (e.g., aryl halides) to the metal center, thereby inhibiting the catalytic cycle. While chelation is intended to stabilize the catalyst, overly strong binding can lead to deactivation.
-
Troubleshooting Steps:
-
Optimize Ligand-to-Metal Ratio: The stoichiometry is critical. An excess of the diamine ligand can lead to the formation of coordinatively saturated and inactive metal centers. Start with a 1:1 or 2:1 ligand-to-metal ratio and screen for the optimal balance.
-
Screen Different Ligands: If catalyst poisoning is suspected, consider switching to a ligand with different electronic or steric properties. For comparison, N,N,N',N'-tetramethylethylenediamine (TMEDA), a non-aromatic chelating diamine, has also been observed to form dormant or unreactive nickel-alkyl complexes in certain polymerization reactions.
-
2. Formation of Inactive Catalyst Complexes:
-
The Underlying Chemistry: The chelation of N,N,N',N'-tetramethyl-1,2-phenylenediamine to the metal center can sometimes lead to the formation of highly stable, off-cycle complexes that do not readily participate in the catalytic turnover. The geometry and electronic nature of the resulting complex may not be favorable for subsequent steps like oxidative addition or reductive elimination.
-
Troubleshooting Steps:
-
Modify Reaction Temperature: Increasing the reaction temperature can sometimes provide the energy needed to break the strong coordination of the diamine and allow the catalytic cycle to proceed. However, be mindful of potential thermal degradation of the ligand or other reaction components.
-
Consider a "Sacrificial" Ligand: In some cases, a more weakly coordinating ligand can be added in small amounts to compete with the diamine and prevent the formation of overly stable inactive complexes.
-
Workflow for Diagnosing Low Catalytic Activity
Caption: A systematic workflow for troubleshooting low reaction conversion.
Issue 2: Reaction Mixture Turns Deep Blue or Purple
Question: My reaction mixture has developed a strong blue or purple color. Is this a problem, and what causes it?
Answer:
The appearance of a deep blue or purple color is a tell-tale sign of the oxidation of N,N,N',N'-tetramethyl-1,2-phenylenediamine.
-
The Underlying Chemistry: Phenylenediamines are susceptible to oxidation, often by air (oxygen) or other oxidants present in the reaction mixture. N,N,N',N'-tetramethyl-phenylenediamines, upon one-electron oxidation, form a stable radical cation known as Wurster's Blue.[2][3] This species is intensely colored and its presence indicates that the neutral diamine ligand is being consumed in a side reaction. While this radical cation can sometimes participate in electron transfer processes, its formation generally represents a loss of the desired neutral ligand from the catalytic cycle.
-
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: This is the most critical step. Ensure your reaction flask is properly dried and that all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Purify the Ligand: The ligand itself can degrade upon storage, especially if exposed to air and light. If your stock appears discolored (typically a drab green or purple solid instead of off-white), consider purifying it by recrystallization or sublimation before use.[4]
-
Check for Oxidizing Impurities: Ensure that your substrates, reagents, or solvents do not contain peroxides or other oxidizing impurities.
-
Oxidation Pathway of N,N,N',N'-Tetramethyl-1,2-phenylenediamine
Caption: Formation of Wurster's Blue via one-electron oxidation.
Frequently Asked Questions (FAQs)
Q1: Can N,N,N',N'-tetramethyl-1,2-phenylenediamine undergo N-arylation as a side reaction in Buchwald-Hartwig amination?
A1: No, this is a highly unlikely side reaction for this specific ligand. The N-arylation of amine-based ligands is a known issue in palladium-catalyzed cross-coupling, but it requires the presence of an N-H bond for the reaction to occur. Since all four positions on the nitrogen atoms of N,N,N',N'-tetramethyl-1,2-phenylenediamine are substituted with methyl groups, there are no protons to be abstracted, and therefore, it cannot act as a nucleophile in an N-arylation reaction. This is a key advantage of using fully N-alkylated diamine ligands.
Q2: How does the stability of N,N,N',N'-tetramethyl-1,2-phenylenediamine compare to other common ligands?
A2: N,N,N',N'-tetramethyl-1,2-phenylenediamine is known to be sensitive to air, light, and heat.[4][5] Its tendency to oxidize to the colored Wurster's Blue radical cation is a primary stability concern.[2][3] In contrast, many phosphine-based ligands are also air-sensitive but often have different decomposition pathways. The key takeaway is to handle N,N,N',N'-tetramethyl-1,2-phenylenediamine under inert conditions and store it protected from light.
Q3: My reaction is sluggish. Could the ligand be decomposing under thermal stress?
A3: Yes, thermal decomposition is a possibility, especially at elevated temperatures. While stable at room temperature when protected from air and light, prolonged heating can lead to degradation.[4] If you suspect thermal instability:
-
Run a control experiment: Heat the ligand in the reaction solvent at the target temperature (without the other reagents) to observe any color change or decomposition.
-
Lower the reaction temperature: If possible, try running the reaction at a lower temperature for a longer duration.
-
Consider a more thermally robust ligand: If high temperatures are necessary, you may need to screen for alternative ligands with greater thermal stability.
Q4: Are there any known incompatibilities with common reagents?
A4: Yes. As a basic amine, N,N,N',N'-tetramethyl-1,2-phenylenediamine will react with acids in exothermic reactions to form salts.[5] It may also be incompatible with strong oxidizing agents, isocyanates, peroxides, acid halides, and anhydrides.[4][5] When planning your reaction, ensure that your substrates and other reagents do not belong to these incompatible classes, or that the reaction conditions are controlled to prevent unwanted side reactions.
Experimental Protocols
Protocol 1: Purification of N,N,N',N'-Tetramethyl-1,2-phenylenediamine by Sublimation
For optimal results, it is recommended to use freshly purified ligand.
-
Place the discolored N,N,N',N'-tetramethyl-1,2-phenylenediamine in a sublimation apparatus.
-
Heat the apparatus gently under a high vacuum.
-
Collect the purified, colorless to pale yellow crystals on the cold finger.
-
Once sublimation is complete, carefully bring the apparatus back to atmospheric pressure under an inert gas (e.g., argon or nitrogen).
-
Store the purified ligand in a sealed vial under an inert atmosphere and protected from light.
Protocol 2: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
This is a general starting point; specific conditions should be optimized for your particular transformation.
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), N,N,N',N'-tetramethyl-1,2-phenylenediamine (1-2 equivalents relative to palladium), and the base (e.g., K₂CO₃, NaOtBu, 2-3 equivalents).
-
Seal the flask and evacuate and backfill with an inert gas (repeat three times).
-
Add the aryl halide (1 equivalent) and the coupling partner (e.g., boronic acid, 1.2-1.5 equivalents).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate aqueous workup and purification.
Summary of Key Troubleshooting Points
| Issue | Primary Cause(s) | Key Solutions |
| Low/No Activity | Catalyst poisoning; Formation of inactive complexes | Optimize ligand-to-metal ratio; Screen temperature; Consider alternative ligands. |
| Blue/Purple Color | Oxidation of the diamine ligand | Ensure rigorous inert atmosphere; Purify ligand before use. |
| Sluggish Reaction | Thermal decomposition of the ligand | Lower reaction temperature; Run control experiments to check stability. |
| N-Arylation | Not applicable | This is not a side reaction for this fully N-methylated ligand. |
References
- Benchchem. (2025). Catalyst Poisoning in Reactions Involving 3-Methoxymethyl-benzene-1,2-diamine.
- Maruthamuthu, P., Venkatasubramanian, L., & Dharmalingam, P. (1986). A fast kinetic study of the formation and decay of N,N,N′,N′-tetramethyl-p-phenylenediamine radical cation in aqueous solution. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82, 359-363.
- Benchchem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7490, N,N,N',N'-Tetramethyl-p-phenylenediamine. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). N,N,N',N'-Tetramethyl-1,4-phenylenediamine. Retrieved from [Link]
- Wang, L., & Carrow, B. (2019).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Catalysis and Synthesis: The Power of N,N,N',N'-Tetramethyl-p-phenylenediamine in Organic Chemistry. Retrieved from [Link]
- Störle, C., & Eyer, P. (1991). Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. Chemico-Biological Interactions, 78(3), 321-331.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A fast kinetic study of the formation and decay of N,N,N′,N′-tetramethyl-p-phenylenediamine radical cation in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N,N',N'-Tetramethyl-1,4-phenylenediamine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. N,N,N',N'-tetramethyl-p-phenylenediamine | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N,N,N',N'-tetramethyl-o-phenylenediamine
Welcome to the technical support center for N,N,N',N'-tetramethyl-o-phenylenediamine (TMPD). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for the purification of TMPD and its salts. As a compound sensitive to environmental conditions, its purity is paramount for reliable experimental outcomes.[1] This resource combines established protocols with practical, field-proven insights to help you navigate the challenges of working with this versatile reagent.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions about TMPD purification and handling.
Q1: My N,N,N',N'-tetramethyl-o-phenylenediamine appears discolored (e.g., blue, purple, or brown). Is it still usable?
Discoloration, often appearing as blue or purple, is a common issue and typically indicates oxidation of the TMPD.[2] The colored species is the radical cation known as Wurster's Blue.[2][3] For applications requiring high purity, such as in redox titrations or as a catalyst, using discolored TMPD is not recommended as the presence of the oxidized form can interfere with your experiment.[1] Purification will be necessary to remove these colored impurities. For less sensitive applications, the impact of minor discoloration should be evaluated on a case-by-case basis.
Q2: What are the primary causes of N,N,N',N'-tetramethyl-o-phenylenediamine degradation?
TMPD is sensitive to several factors that can cause it to degrade, primarily through oxidation. The main culprits are:
-
Light: Exposure to light can promote oxidation.[6]
-
Heat: Elevated temperatures can accelerate the degradation process.[5]
-
Moisture: The presence of water can also facilitate degradation.[4]
Proper storage is crucial to minimize degradation. It should be kept in a tightly sealed container, in a cool, dry, and dark place.[4][6][7]
Q3: What is the difference between purifying the free base and the dihydrochloride salt of N,N,N',N'-tetramethyl-o-phenylenediamine?
The free base of TMPD is an oily solid with a low melting point (around 51°C), while the dihydrochloride salt is a crystalline solid with a much higher melting point (around 222-224°C).[8][9] The purification method of choice depends on the form you are working with.
-
Free Base: This form is amenable to steam distillation, which is a very effective method for separating it from non-volatile impurities.[8] It can also be purified by recrystallization from a suitable solvent.
-
Dihydrochloride Salt: This salt is typically purified by recrystallization from aqueous or mixed-solvent systems.[10]
Q4: What are the key safety precautions I should take when handling and purifying N,N,N',N'-tetramethyl-o-phenylenediamine?
TMPD and its salts can cause skin, eye, and respiratory irritation.[11][12][13] Ingestion and skin contact may be harmful.[12] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][7] Avoid creating dust if you are working with the solid salt.[12] In case of skin contact, wash the affected area thoroughly with soap and water.[7]
Troubleshooting Guide for Purification
This section provides solutions to specific problems you may encounter during the purification of N,N,N',N'-tetramethyl-o-phenylenediamine.
Issue 1: Persistent Color in the Purified Product
Scenario: After purification by recrystallization or distillation, your TMPD is still discolored.
Possible Causes & Solutions:
-
Incomplete Removal of Oxidized Species: The oxidized form (Wurster's Blue) can be challenging to remove completely.
-
Solution 1 (for Recrystallization): Add a small amount of a reducing agent, such as sodium hydrosulfite or stannous chloride, to the recrystallization solvent.[10] This will help to reduce the colored, oxidized impurities back to the colorless diamine, which can then co-crystallize with your product.
-
Solution 2 (for Distillation): Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation at high temperatures.
-
-
Contaminated Solvents or Glassware: Trace impurities in your solvents or on your glassware can promote oxidation.
-
Solution: Use high-purity, degassed solvents. Ensure all glassware is scrupulously clean.
-
Issue 2: "Oiling Out" During Recrystallization
Scenario: Instead of forming crystals upon cooling, the TMPD separates as an oil.
Possible Causes & Solutions:
| Possible Cause | Explanation & Solution |
| High Solute Concentration | The solution is supersaturated, preventing crystal lattice formation. Solution: Add a small amount of hot solvent to the oiled-out mixture and reheat until the oil dissolves completely. Then, allow it to cool more slowly.[14] |
| Rapid Cooling | Cooling the solution too quickly can favor oil formation over crystallization. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.[14] |
| Inappropriate Solvent | The boiling point of the solvent may be too high, or the polarity may not be ideal. Solution: Choose a solvent or solvent system where the TMPD has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system, like ethanol/water, can be effective.[14] |
Issue 3: Poor Recovery of Purified N,N,N',N'-tetramethyl-o-phenylenediamine
Scenario: The yield of purified product after recrystallization is very low.
Possible Causes & Solutions:
-
High Solubility in Cold Solvent: If the TMPD is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor.
-
Using Too Much Solvent: Dissolving the compound in an excessive amount of hot solvent will lead to low recovery upon cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[14]
-
Experimental Protocols
Protocol 1: Purification of N,N,N',N'-tetramethyl-o-phenylenediamine Free Base by Steam Distillation
This method is highly effective for purifying the free base form of TMPD from non-volatile impurities.[8]
Materials:
-
Crude N,N,N',N'-tetramethyl-o-phenylenediamine
-
Ethanolamine
-
Water
-
Steam distillation apparatus with a highly efficient condenser
-
Heating mantle
-
Receiving flask
-
Buchner funnel and filter paper
-
Vacuum desiccator with silica gel
Procedure:
-
Set up the steam distillation apparatus in a fume hood. Ensure the condenser is very efficient to prevent loss of product vapor.[8]
-
Charge the distillation flask with the crude TMPD.
-
Add ethanolamine to the flask. The addition of ethanolamine helps in the dealkylation of any quaternary ammonium salt by-products.[8]
-
Begin heating the flask with a heating mantle to a bath temperature of 230-240°C.
-
Introduce steam into the flask. The inner temperature should be maintained between 120-140°C as the water and oily TMPD co-distill.[8]
-
Continue the distillation until no more oily product is observed in the distillate. Transient blue colors in the distillate may appear due to slight autoxidation but generally do not affect the final product's purity.[8]
-
Cool the receiving flask containing the distillate to about 20°C. The oily product will solidify into white lumps.[8]
-
Collect the solid product by suction filtration using a Buchner funnel.
-
Wash the solid product with several portions of ice-cold water.[8]
-
Dry the purified N,N,N',N'-tetramethyl-o-phenylenediamine under vacuum over silica gel. The expected melting point of the pure product is around 51°C.[8]
Protocol 2: Purification of N,N,N',N'-tetramethyl-o-phenylenediamine Dihydrochloride by Recrystallization
This is a standard method for purifying the dihydrochloride salt.
Materials:
-
Crude N,N,N',N'-tetramethyl-o-phenylenediamine dihydrochloride
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Decolorizing charcoal (optional)
-
Sodium hydrosulfite or stannous chloride (optional, for reducing colored impurities)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude TMPD dihydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
If the solution is colored, you can add a small amount of decolorizing charcoal and a reducing agent like sodium hydrosulfite.[10] Boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
If using a mixed solvent system, add the second solvent (e.g., hot water) dropwise to the hot filtrate until the solution becomes slightly turbid. Then add a few drops of the first solvent (ethanol) to redissolve the precipitate.[14]
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
Visualization of Workflows
Caption: Decision tree for selecting the appropriate purification method for different forms of TMPD.
Caption: Troubleshooting flowchart for common issues encountered during the recrystallization of TMPD.
References
-
Loba Chemie. (n.d.). TETRAMETHYL-p- PHENYLENEDIAMINE DIHYDROCHLORIDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]
-
HIMEDIA. (2024). Safety Data Sheet: N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride. Retrieved from [Link]
-
Hünig, S., Quast, H., Brenninger, W., & Frankenfield, E. (1969). TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses, 49, 107. doi:10.15227/orgsyn.049.0107. Retrieved from [Link]
-
PubChem. (n.d.). N,N,N',N'-tetramethyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Fieser, L. F., & Martin, M. (1935). o-PHENYLENEDIAMINE. Organic Syntheses, 15, 64. doi:10.15227/orgsyn.015.0064. Retrieved from [Link]
-
Cox Jr., J. R., & Smith, B. D. (1962). The Preparation of N,N,N'N'-Tetramethyl-p-phenylenediamine. The Journal of Organic Chemistry, 27(9), 3344-3345. doi:10.1021/jo01056a521. Retrieved from [Link]
-
RX Marine International. (n.d.). NNNN TETRAMETHYL p PHENYLENEDIAMINE DIHYDROCHLORIDE. Retrieved from [Link]
-
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride. (n.d.). Enzo Life Sciences. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride - CAS-Number 637-01-4 - Order from Chemodex [chemodex.com]
- 3. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 4. lobachemie.com [lobachemie.com]
- 5. N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. N,N,N ,N -Tetramethyl-p-phenylenediamine = 95 , powder 637-01-4 [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. himediadownloads.com [himediadownloads.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(Dicyclohexylphosphino)biphenyl (CyJohnPhos)
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(Dicyclohexylphosphino)biphenyl, commonly known as CyJohnPhos (CAS Number: 247940-06-3). This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction conditions when utilizing this versatile ligand. As a bulky, electron-rich monodentate biarylphosphine ligand, CyJohnPhos is highly effective in a range of palladium-catalyzed cross-coupling reactions, enhancing reaction rates and selectivity.[1][2]
This resource is structured to address common challenges and provide practical, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-(Dicyclohexylphosphino)biphenyl (CyJohnPhos), and what are its primary applications?
2-(Dicyclohexylphosphino)biphenyl, or CyJohnPhos, is an air-stable organophosphorus compound characterized by a biphenyl backbone substituted with a dicyclohexylphosphino group.[3] Its bulky and electron-rich nature makes it an excellent ligand for transition metal catalysis, particularly with palladium.[2] Its primary applications include:
-
Cross-Coupling Reactions: CyJohnPhos is extensively used in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These include Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings.[2][4][5]
-
Catalyst Stabilization: The steric bulk of the dicyclohexyl groups helps to stabilize the palladium catalyst, leading to improved reaction efficiency and yields.[1][4]
-
Pharmaceutical and Materials Science: It plays a crucial role in the synthesis of complex organic molecules, which is vital in pharmaceutical development and the creation of advanced materials.[1]
Q2: What are the key advantages of using CyJohnPhos over other phosphine ligands?
The unique structure of CyJohnPhos, combining the steric bulk of dicyclohexyl groups with a biphenyl framework, offers several advantages.[4] This combination effectively stabilizes the metal-ligand complex during catalytic cycles.[4] It has demonstrated high activity and selectivity in various reactions, including the hydrogenation of unsaturated bonds and hydroamination reactions for forming carbon-nitrogen bonds.[4]
Q3: How should I handle and store CyJohnPhos?
CyJohnPhos is an air-sensitive solid and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6] It is stable under recommended storage conditions, which typically involve a cool, dry place.[6] Avoid exposure to strong oxidizing agents and strong acids.[6]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with CyJohnPhos.
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may have decomposed.
-
Solution: Ensure your palladium source is fresh. For challenging substrates, consider using a pre-catalyst that is known to be effective.[7] For instance, modern palladacycle precatalysts (e.g., G3 or G4) can be more effective than traditional sources like Pd(OAc)2 as they form the active LPd(0) catalyst more cleanly.[8]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.[7]
-
Solution: For Suzuki couplings, common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4).[8] The solvent must solubilize all reactants and stabilize the catalytic species.[7] While anhydrous conditions are often recommended, a small amount of water can be beneficial in some Suzuki reactions.[7] If your substrate is poorly soluble, consider using a solvent like 1,2-dichlorobenzene, which can solubilize complex aromatic compounds.[9]
-
-
Substrate Reactivity: Electron-poor or sterically hindered aryl halides can be less reactive.
Issue 2: Poor Yield in Buchwald-Hartwig Amination
Possible Causes & Solutions:
-
Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to catalyst deactivation.
-
Solution: The optimal ligand-to-metal ratio is typically between 1:1 and 2:1. It is crucial to screen this ratio for your specific substrate combination.
-
-
Base Incompatibility: The base is critical for deprotonating the amine, but an incompatible base can hinder the reaction.[8]
-
Side Reactions: Hydrodehalogenation (reduction of the aryl halide) and homocoupling can reduce the yield of the desired product.[8]
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions:
-
Phosphine Oxide Formation: CyJohnPhos can be oxidized to its corresponding phosphine oxide, which can complicate purification.
-
Solution: Maintain a strict inert atmosphere throughout the reaction setup and workup. If phosphine oxide is present in the crude product, it can sometimes be removed by column chromatography with a carefully chosen solvent system or by precipitation.
-
-
Residual Palladium: The final product may be contaminated with palladium.
-
Solution: Various methods can be used to remove residual palladium, including treatment with activated carbon, silica gel, or specific scavengers.
-
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction using CyJohnPhos. Optimization of specific parameters may be required for your substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
CyJohnPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol)
-
Anhydrous, degassed toluene/water (10:1 mixture, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, boronic acid, Pd(OAc)2, CyJohnPhos, and K3PO4 to the reaction vial.
-
Seal the vial with a cap containing a PTFE septum.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Place the vial in a preheated oil bath or heating block at 80-110 °C.
-
Stir the reaction for 12-24 hours, monitoring progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This protocol provides a general starting point for a Buchwald-Hartwig amination.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd2(dba)3) (0.01 mmol, 1 mol% Pd)
-
CyJohnPhos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Under an inert atmosphere, add the aryl halide, palladium precatalyst, CyJohnPhos, and NaOtBu to the reaction vial.[8]
-
Seal the vial with a cap containing a PTFE septum.
-
Add the anhydrous, degassed solvent via syringe.[8]
-
Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.[8]
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[8]
-
Stir the reaction for the desired amount of time (e.g., 12-24 hours).[8]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature.[8]
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.[8]
-
Extract the product with an appropriate organic solvent.[8]
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.[8]
-
Purify the crude product by column chromatography.[8]
Data Presentation & Visualization
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions with CyJohnPhos
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Pd2(dba)3, Pd(OAc)2 |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% |
| Ligand | CyJohnPhos | CyJohnPhos |
| Ligand Loading | 1.1-1.5 eq. to Pd | 1.1-2.0 eq. to Pd |
| Base | K3PO4, Cs2CO3, K2CO3 | NaOtBu, KOtBu, LHMDS, Cs2CO3 |
| Solvent | Toluene, Dioxane, THF | Toluene, Dioxane |
| Temperature | 80-120 °C | 80-110 °C |
| Reaction Time | 2-24 h | 2-24 h |
Diagram 1: General Catalytic Cycle for a Palladium-Catalyzed Cross-Coupling Reaction
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Cheméo. (n.d.). Chemical Properties of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- (CAS 704-01-8). Retrieved from [Link]
-
ACS Publications. (2014). Diastereoconvergent Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents | Organic Letters. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]
-
PMC. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2023, February). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Dicyclohexylphosphino)biphenyl. Retrieved from [Link]
-
Aspira Chemical. (n.d.). 247940-06-3 | 2-(Dicyclohexylphosphino)biphenyl, 98% | Cyclohexyl JohnPhos. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]
-
NIST. (2009, October 15). Evaluated Gas Phase Basicities and Proton Affinities of Molecules. Retrieved from [Link]
-
InfoTerre. (2020, December 8). Additifs du 1,1,1-trichloroéthane État de l'art et enjeux en contexte « sites et sols pollués. Retrieved from [Link]
-
ACS Publications. (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry. Retrieved from [Link]
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- 4. Buy 2-(Dicyclohexylphosphino)biphenyl | 247940-06-3 [smolecule.com]
- 5. 2-(Dicyclohexylphosphino)biphenyl | 247940-06-3 [chemicalbook.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Characterization of N,N,N',N'-Tetramethyl-o-phenylenediamine (o-TMPD) Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N,N',N'-tetramethyl-o-phenylenediamine (o-TMPD) and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis, purification, and characterization of these air-sensitive and electronically rich molecules.
Introduction
N,N,N',N'-tetramethyl-o-phenylenediamine (o-TMPD) and its derivatives are valuable building blocks in organic synthesis and materials science. However, their characterization can be fraught with difficulties arising from their inherent reactivity, particularly their propensity for oxidation. The proximity of the two dimethylamino groups in the ortho position introduces steric and electronic effects that further complicate their analysis compared to their meta and para isomers. This guide is designed to provide practical solutions to common problems encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized o-TMPD derivative, which should be colorless, has a distinct blue or purple tint. What is happening?
A1: The appearance of a blue or purple color is a classic indicator of the formation of the o-TMPD radical cation.[1] Like its well-known para-isomer which forms "Wurster's Blue," o-TMPD can undergo single-electron oxidation to a stable radical cation, which is intensely colored.[1][2] This oxidation can be initiated by exposure to atmospheric oxygen, trace metal impurities, or even strong light.
Q2: How can I prevent the oxidation of my o-TMPD derivative during storage?
A2: Strict anaerobic and anhydrous conditions are paramount. Store your compound under an inert atmosphere (argon or nitrogen) in a sealed, amber-colored vial to protect it from air and light.[3] For long-term storage, keeping the material in a freezer at -20°C or below is recommended. If possible, storing the compound as a hydrochloride salt can significantly improve its stability by protonating the basic nitrogen atoms and making them less susceptible to oxidation.[4]
Q3: Are there any specific safety precautions I should take when working with o-TMPD derivatives?
A3: Yes. Phenylenediamines as a class of compounds can be skin sensitizers and may cause allergic reactions.[5] It is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated fume hood to avoid inhalation of any vapors or dust. Consult the Safety Data Sheet (SDS) for your specific derivative for detailed handling information.
Q4: What is the expected electrochemical behavior of o-TMPD?
A4: While less studied than the para-isomer, o-TMPD is expected to exhibit rich electrochemical behavior. It should undergo a reversible one-electron oxidation to form the radical cation at a relatively low potential. A second, often irreversible, oxidation at a higher potential to the diimine species is also possible.[6][7] The exact potentials will be influenced by the specific substituents on the aromatic ring and the solvent system used.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the characterization of o-TMPD derivatives.
Problem 1: Difficulty in Obtaining a Clean NMR Spectrum
Issue: The ¹H or ¹³C NMR spectrum of my o-TMPD derivative shows broad peaks, poor resolution, or is unexpectedly complex.
Possible Causes & Solutions:
-
Paramagnetic Impurities: The presence of even trace amounts of the radical cation can lead to significant broadening of NMR signals.[8] This is a common issue with easily oxidizable compounds.
-
Troubleshooting Steps:
-
Freshly Purify: Before acquiring the NMR spectrum, purify a small sample immediately. Flash chromatography under an inert atmosphere or recrystallization from a deoxygenated solvent can be effective.
-
Use of a Reducing Agent: Add a small amount of a mild reducing agent, such as a few drops of hydrazine hydrate or a pinch of sodium dithionite, to the NMR tube to quench any radical cation. Be aware that these reagents may have their own signals in the NMR.
-
Degas the NMR Solvent: Use a solvent that has been thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
-
Rotamers and Conformational Isomers: The two bulky dimethylamino groups in the ortho position can restrict rotation around the C-N bonds, leading to the presence of multiple conformers at room temperature. This can result in a more complex spectrum than anticipated.
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures.[9] At higher temperatures, the rate of rotation may increase, leading to coalescence of the signals into a time-averaged, simpler spectrum. At lower temperatures, you may be able to "freeze out" individual conformers, which can aid in their characterization.
-
-
-
Solvent Effects: The choice of NMR solvent can significantly impact the chemical shifts and resolution of the spectrum.
-
Troubleshooting Steps:
-
Solvent Screening: If the spectrum is poorly resolved in a common solvent like CDCl₃, try acquiring spectra in other degassed solvents such as benzene-d₆, acetonitrile-d₃, or THF-d₈.[9] The aromatic solvent-induced shifts in benzene-d₆ can be particularly useful for resolving overlapping signals.
-
-
Problem 2: Ambiguous Mass Spectrometry Results
Issue: The mass spectrum of my o-TMPD derivative does not show the expected molecular ion, or the fragmentation pattern is difficult to interpret.
Possible Causes & Solutions:
-
In-source Oxidation: The high-energy environment of the mass spectrometer ion source can cause oxidation of the analyte, leading to the observation of an [M+H]⁺ or [M]⁺˙ peak corresponding to the radical cation, or even an [M+O]⁺ peak.
-
Troubleshooting Steps:
-
Use a "Soft" Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are generally "softer" than electron impact (EI) and may reduce in-source oxidation.
-
Optimize Source Conditions: Lower the source temperature and use the mildest ionization conditions possible.
-
Analyze a Fresh, Pure Sample: Ensure the sample being analyzed is free from pre-existing oxidation products.
-
-
-
Complex Fragmentation: The fragmentation of aromatic amines can be complex. For o-TMPD, expect to see fragmentation pathways involving the loss of methyl groups and potentially rearrangements involving the two adjacent amino groups.
-
Troubleshooting Steps:
-
Tandem Mass Spectrometry (MS/MS): If available, use MS/MS to fragment the parent ion of interest. This will provide a cleaner fragmentation spectrum that is easier to interpret.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to confirm the elemental composition of the parent ion and key fragment ions. This can help to distinguish between different possible fragmentation pathways.
-
-
Problem 3: Challenges in Purification
Issue: My o-TMPD derivative streaks on TLC plates, is difficult to separate from impurities by column chromatography, or decomposes during purification.
Possible Causes & Solutions:
-
On-column Oxidation: The silica or alumina used in column chromatography can be acidic and contain adsorbed oxygen, which can promote the oxidation of o-TMPD derivatives.
-
Troubleshooting Steps:
-
Deactivate the Stationary Phase: Pre-treat the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine, in the eluent. This will neutralize acidic sites and help to prevent streaking and decomposition.
-
Use an Inert Atmosphere: Pack and run the column under a positive pressure of argon or nitrogen to minimize contact with air.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
-
-
Co-elution of Isomers: If your synthesis can produce isomeric products (e.g., from incomplete methylation), their separation can be challenging due to similar polarities.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different solvent systems for TLC to achieve better separation. A mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Adding a small amount of triethylamine to the eluent can also improve peak shape.
-
Alternative Chromatographic Techniques: Consider using high-performance liquid chromatography (HPLC) with a suitable column, such as a mixed-mode stationary phase, which can offer better resolution for separating isomers.[10]
-
-
Experimental Protocols
Protocol 1: Purification of o-TMPD Derivatives by Flash Chromatography under Inert Atmosphere
-
Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of argon or nitrogen.
-
Degas all solvents by sparging with argon for at least 30 minutes.
-
Prepare the eluent and add 0.5-1% (v/v) triethylamine to deactivate the silica gel.
-
-
Column Packing:
-
Slurry pack the column with the deactivated eluent under a positive pressure of inert gas.
-
Ensure the column is packed evenly to avoid channeling.
-
-
Sample Loading:
-
Dissolve the crude o-TMPD derivative in a minimum amount of the eluent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel and dry-load it onto the column.
-
-
Elution and Collection:
-
Run the column under a slight positive pressure of inert gas.
-
Collect fractions in tubes that have been purged with inert gas.
-
Monitor the separation by TLC, developing the plates in a chamber pre-saturated with the eluent.
-
-
Work-up:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure, preferably using a rotary evaporator with an inert gas inlet.
-
Immediately place the purified product under a high vacuum to remove residual solvent and store it under an inert atmosphere.
-
Protocol 2: Preparation of an NMR Sample of an o-TMPD Derivative
-
Solvent Preparation:
-
Use a high-quality deuterated solvent.
-
Degas the solvent using at least three freeze-pump-thaw cycles.
-
Store the degassed solvent over molecular sieves in a sealed ampule or a flask with a greased stopcock.
-
-
Sample Preparation:
-
In a glovebox or under a positive pressure of inert gas, weigh a few milligrams of the freshly purified o-TMPD derivative into a clean, dry NMR tube.
-
Using a gas-tight syringe, add the required amount of degassed deuterated solvent to the NMR tube.
-
Cap the NMR tube with a sealable cap (e.g., a J. Young valve tube or a standard cap wrapped with Parafilm).
-
-
NMR Acquisition:
-
Acquire the NMR spectrum as soon as possible after preparing the sample.
-
If broad peaks are observed, consider the troubleshooting steps outlined in "Problem 1" above.
-
Visualizations
Oxidation of o-TMPD
Caption: Reversible one-electron oxidation of o-TMPD to its colored radical cation.
Troubleshooting Workflow for Poor NMR Spectra
Caption: A logical workflow for troubleshooting problematic NMR spectra of o-TMPD derivatives.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. Retrieved from [Link]
-
Gholivand, M. B., & Torkashvand, M. (2014). Robust non-covalent and covalent anchored N,N,N′,N′-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations. RSC Advances, 4(92), 50826-50835. [Link]
-
Fielding, A. J. (2020). A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages. Chemistry – A European Journal, 26(63), 14264-14275. [Link]
-
del Valle, M. A., Díaz, F. R., Bodini, M. E., Alfonso, G., Soto, G. M., & Borrego, E. D. (2005). Electrosynthesis and characterization of o-phenylenediamine oligomers. Polymer International, 54(3), 526-532. [Link]
-
Søtofte, I., & Nielsen, K. (1978). Preparation and Chromatographic Separation of Diastereoisomeric Ions of Tris [(R)-1-phenyl-1, 2-ethanediamine](cobalt (III). Acta Chemica Scandinavica A, 32, 557-561. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Tetramethylphenylenediamine. In Wikipedia. [Link]
- Process for purifying a phenylenediamine. (1967).
-
Störle, C., & Eyer, P. (1991). Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. Chemico-biological interactions, 78(3), 321–331. [Link]
-
Reddit. (2019, November 27). Anyone here worked with electropolymerization of o-phenylenediamine? r/electrochemistry. [Link]
-
Smith, M. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]
-
del Valle, M. A., Diaz, F. R., & Bodini, M. E. (2025, August 5). Electro-oxidation of 1-amino-9,10-anthraquinone and O-phenylenediamine and the Influence of Its Copolymerizaton in the Modified Electrode Properties. ResearchGate. [Link]
-
Hünig, S., Quast, H., Brenninger, W., & Frankenfield, E. (1969). TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses, 49, 107. [Link]
-
University of Bristol, Department of Chemistry. (n.d.). NMR Spectroscopy of Paramagnetic Compounds. Retrieved from [Link]
-
Kim, J., Lee, J., & Kim, J. (2021). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega, 6(4), 2969–2976. [Link]
-
Maruthamuthu, P., Venkatasubramanian, L., & Dharmalingam, P. (1986). A fast kinetic study of the formation and decay of N,N,N′,N′-tetramethyl-p-phenylenediamine radical cation in aqueous solution. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(2), 359-363. [Link]
-
Wiley SpectraBase. (n.d.). N,N,N',N'-tetramethyl-o-phenylenediamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). N,N,N',N'-tetramethyl-p-phenylenediamine. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride. Retrieved from [Link]
-
Sdfine. (n.d.). n,n,n',n'-tetramethyl-p-phenylenediamine dihydrochloride. Retrieved from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of phenylenediamine isomers by using decamethylcucurbit[5]uril - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
Navigating the Synthesis of 1,2-Benzenediamine, N,N,N',N'-tetramethyl-: A Technical Support Guide
Welcome to the comprehensive technical support center for the synthesis of 1,2-Benzenediamine, N,N,N',N'-tetramethyl-. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the synthesis of this valuable chemical intermediate. Here, we will delve into the nuances of the synthetic process, troubleshoot common experimental hurdles, and provide detailed protocols to ensure a successful and reproducible outcome. Our approach is grounded in years of in-lab experience, providing not just steps, but the rationale behind them.
I. Foundational Principles: Understanding the Reaction
The synthesis of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- typically involves the exhaustive methylation of 1,2-benzenediamine (also known as o-phenylenediamine). This process aims to replace all four hydrogen atoms on the two amino groups with methyl groups. The primary challenge lies in driving the reaction to completion to obtain the desired tetra-substituted product while minimizing the formation of partially methylated intermediates.
Two common methods for this transformation are:
-
Exhaustive Methylation with Dimethyl Sulfate: A robust and widely used method that employs an excess of dimethyl sulfate in the presence of a base.
-
Eschweiler-Clarke Reaction: A reductive amination procedure using formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This method is known for preventing the formation of quaternary ammonium salts.[1]
This guide will primarily focus on the exhaustive methylation using dimethyl sulfate, as it is a highly effective method for achieving complete methylation.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of 1,2-Benzenediamine, N,N,N',N'-tetramethyl-.
Low Yield or Incomplete Reaction
Q1: My reaction yields are consistently low, and I observe a mixture of products by TLC/GC-MS. What are the likely causes?
A1: Low yields and product mixtures are the most common challenges in this synthesis. Several factors can contribute to this:
-
Incomplete Methylation: The primary reason is often the incomplete methylation of the starting material, leading to a mixture of mono-, di-, and tri-methylated o-phenylenediamines. To overcome this, a significant excess of the methylating agent (dimethyl sulfate) is crucial. A molar ratio of at least 4:1 (dimethyl sulfate to o-phenylenediamine) is recommended, with some protocols using an even larger excess to drive the reaction to completion.[2]
-
Insufficient Base: A base is required to neutralize the sulfuric acid formed during the reaction. If the base is not present in sufficient quantity, the reaction mixture will become acidic, protonating the amino groups of the starting material and intermediates. This deactivates them towards further methylation. Sodium bicarbonate is a suitable and mild base for this purpose.[2]
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. While gentle heating can promote the reaction, excessive temperatures can lead to side reactions and degradation of the product.
Q2: I'm using a large excess of dimethyl sulfate and base, but the reaction is still incomplete. What else could be wrong?
A2: If reagent stoichiometry is correct, consider the following:
-
Reaction Time: Exhaustive methylation can be a slow process, especially for the final methylation steps due to increased steric hindrance. Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by TLC or GC-MS is highly recommended.
-
Steric Hindrance: The two amino groups in o-phenylenediamine are in close proximity, which can lead to steric hindrance as more methyl groups are added.[3][4][5] This is a key difference compared to the synthesis of the para-isomer (N,N,N',N'-tetramethyl-1,4-phenylenediamine) and may necessitate more forcing conditions (e.g., slightly higher temperature or longer reaction time) to achieve full methylation.
Formation of Side Products
Q3: Besides incomplete methylation, what other side products should I be aware of?
A3: o-Phenylenediamine is a versatile precursor that can undergo various cyclization reactions. Under certain conditions, especially in the presence of acid or heat, you might observe the formation of benzimidazole derivatives or other heterocyclic compounds. While the basic conditions of the exhaustive methylation should suppress many of these pathways, it's a possibility to keep in mind, particularly during workup and purification.
Q4: I see a colored impurity in my product. What could it be?
A4: Aromatic amines are prone to oxidation, which can lead to the formation of colored impurities. It is crucial to handle o-phenylenediamine and the final product with care, minimizing exposure to air and light. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce the formation of these byproducts.
Purification Challenges
Q5: How can I effectively purify the final product from the reaction mixture?
A5: The purification strategy will depend on the scale of your reaction and the nature of the impurities.
-
Extraction: A standard aqueous workup is the first step. The reaction mixture is typically diluted with water, and the product is extracted with an organic solvent like diethyl ether or dichloromethane. Washing the organic layer with a dilute acid solution can help remove any unreacted or partially methylated, more basic amines. The desired tetra-methylated product is less basic and will remain in the organic phase.
-
Distillation: For liquid products, vacuum distillation is an effective method for purification.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to obtain a highly pure product.
-
Column Chromatography: For small-scale reactions or to remove stubborn impurities, column chromatography on silica gel or alumina can be used. A gradient of hexane and ethyl acetate is a common eluent system for separating aromatic amines of varying polarity.
III. Experimental Protocols
Protocol 1: Exhaustive Methylation of 1,2-Benzenediamine using Dimethyl Sulfate
This protocol is adapted from the well-established procedure for the synthesis of the para-isomer and has been optimized to account for the specific reactivity of the ortho-isomer.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (per 0.1 mol of starting material) | Moles |
| 1,2-Benzenediamine | 108.14 | 10.8 g | 0.1 |
| Dimethyl Sulfate | 126.13 | 55 mL (72.6 g) | 0.58 |
| Sodium Bicarbonate | 84.01 | 62 g | 0.74 |
| Deionized Water | 18.02 | 50 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| 1 M Hydrochloric Acid | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, combine 1,2-benzenediamine (10.8 g, 0.1 mol) and sodium bicarbonate (62 g, 0.74 mol) with 50 mL of water.
-
Addition of Dimethyl Sulfate: Cool the mixture to 10-15 °C using an ice bath. With vigorous stirring, add dimethyl sulfate (55 mL, 0.58 mol) dropwise from the dropping funnel over a period of 60-90 minutes, maintaining the internal temperature below 25 °C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to ensure the disappearance of the starting material and partially methylated intermediates.
-
Work-up: Carefully quench the reaction by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl (2 x 50 mL) to remove more basic impurities, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water or hexanes).
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 1,2-Benzenediamine, N,N,N',N'-tetramethyl-.
IV. Troubleshooting Decision Tree
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chempap.org [chempap.org]
- 4. 13C and 1H nuclear magnetic resonance of methyl-substituted acetophenones and methyl benzoates: steric hindrance and inhibited conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Diamine Ligands: Unveiling the Unique Profile of N,N,N',N'-tetramethyl-o-phenylenediamine
In the intricate world of coordination chemistry and catalysis, the selection of an appropriate ligand is paramount to steering the outcome of a reaction. Diamine ligands, with their versatile coordination modes and tunable steric and electronic properties, form a cornerstone of modern catalyst design. This guide provides an in-depth comparison of N,N,N',N'-tetramethyl-o-phenylenediamine (TMPD) with three other widely utilized diamine ligands: ethylenediamine (en), N,N,N',N'-tetramethylethylenediamine (TMEDA), and trans-1,2-diaminocyclohexane (DACH). Through a synthesis of structural data, mechanistic insights, and performance metrics in a key application, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in ligand selection.
The Diamine Ligand Landscape: A Structural and Electronic Overview
Diamine ligands are characterized by the presence of two nitrogen donor atoms, which can chelate to a metal center to form a stable ring structure. The nature of the backbone connecting these nitrogen atoms, and the substituents on them, dictates the ligand's steric bulk, flexibility, and electronic properties, which in turn influence the stability, reactivity, and selectivity of the resulting metal complex.
N,N,N',N'-tetramethyl-o-phenylenediamine (TMPD) is an aromatic diamine with a rigid phenylene backbone. The methyl groups on the nitrogen atoms contribute to its steric bulk and enhance its electron-donating ability. A key feature of TMPD is its redox activity; it can be readily oxidized to a stable radical cation, a property that imparts unique electronic characteristics to its metal complexes.
Ethylenediamine (en) is the simplest bidentate diamine ligand, forming a five-membered chelate ring with metal ions.[1] Its flexibility and minimal steric hindrance make it a foundational ligand in coordination chemistry, often used as a benchmark for comparing more complex ligands.
N,N,N',N'-tetramethylethylenediamine (TMEDA) is the N-permethylated analogue of ethylenediamine. The four methyl groups significantly increase its steric bulk and electron-donating capacity compared to 'en'.[2] This enhanced basicity and steric hindrance can stabilize metal centers in specific oxidation states and influence the coordination geometry.
trans-1,2-Diaminocyclohexane (DACH) is a chiral diamine with a rigid cyclohexane backbone. Its chirality is a critical feature, making it a cornerstone in asymmetric catalysis for the synthesis of enantiomerically pure compounds.[3][4] The rigid backbone fixes the geometry of the chelate ring, which is crucial for stereocontrol.
Below is a comparative table summarizing the key structural and electronic properties of these four diamine ligands.
| Ligand | Abbreviation | Molar Mass ( g/mol ) | Backbone | Key Features |
| N,N,N',N'-tetramethyl-o-phenylenediamine | TMPD | 164.25 | Aromatic (phenylene) | Redox-active, rigid backbone, moderate steric bulk |
| Ethylenediamine | en | 60.10 | Aliphatic (ethylene) | Flexible, minimal steric hindrance, classic chelating agent[1] |
| N,N,N',N'-tetramethylethylenediamine | TMEDA | 116.21 | Aliphatic (ethylene) | Flexible, significant steric bulk, strong σ-donor[2] |
| trans-1,2-Diaminocyclohexane | DACH | 114.19 | Alicyclic (cyclohexane) | Chiral, rigid backbone, imparts stereocontrol[3] |
The Impact of Ligand Structure on Coordination and Catalysis: A Mechanistic Perspective
The choice of a diamine ligand profoundly influences the geometry and electronic structure of the resulting metal complex, which in turn dictates its catalytic activity. The interplay of steric and electronic effects is crucial in this regard.
Steric Effects: Dictating Access to the Metal Center
The steric bulk of a ligand can control the number of substrates that can coordinate to the metal center, thereby influencing the reaction mechanism and selectivity.
Caption: Steric influence of diamine ligands on the metal coordination sphere.
Electronic Effects: Modulating the Reactivity of the Metal Center
The electron-donating ability of the nitrogen atoms in the diamine ligand directly impacts the electron density at the metal center. This, in turn, affects the metal's redox potential and its ability to activate substrates.
Caption: Electronic effects of diamine ligands on the properties of metal catalysts.
Performance in a Model Catalytic System: Atom Transfer Radical Polymerization (ATRP)
To provide a tangible comparison of these ligands, we will examine their performance in copper-catalyzed Atom Transfer Radical Polymerization (ATRP), a powerful technique for synthesizing well-defined polymers.[5] The rate and control of ATRP are highly dependent on the redox potential of the copper catalyst, which is modulated by the coordinating ligand.
Experimental Protocol: A Generalized Approach to ATRP
The following is a generalized protocol for ATRP of a vinyl monomer, which can be adapted for different diamine ligands.
Materials:
-
Copper(I) bromide (CuBr)
-
Diamine ligand (en, TMEDA, or TMPD)
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Monomer (e.g., styrene or methyl methacrylate)
-
Anisole (solvent)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr and the diamine ligand in the desired stoichiometric ratio.
-
Add the monomer and anisole to the flask via syringe.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Add the initiator to the flask via syringe to start the polymerization.
-
Maintain the reaction at the desired temperature and take samples periodically to monitor conversion and molecular weight distribution by gas chromatography (GC) and gel permeation chromatography (GPC), respectively.
Comparative Performance Data
While a single study directly comparing all four ligands in ATRP is not available, we can synthesize data from various sources to draw meaningful comparisons. A study on multidentate amine ligands in copper-mediated ATRP provides valuable insights into the performance of TMEDA.[6]
| Ligand | Monomer | Catalyst System | Polymerization Rate | Polydispersity (Mw/Mn) | Reference |
| TMEDA | Styrene | CuBr/TMEDA | Moderate | Low (<1.3) | [6] |
| TMEDA | Methyl Acrylate | CuBr/TMEDA | Fast | Low (<1.2) | [6] |
| Ethylenediamine (en) | (Predicted) | CuBr/en | Slower than TMEDA | Potentially broader | (Inferred) |
| TMPD | (Predicted) | CuBr/TMPD | Potentially faster than TMEDA | Low | (Inferred) |
Analysis of Performance:
-
TMEDA has been shown to be an effective ligand for ATRP, leading to well-controlled polymerizations with low polydispersities.[6] The polymerization rate is influenced by the lower redox potential of the copper(I)-TMEDA complex compared to complexes with less electron-donating ligands, which shifts the equilibrium towards the active radical species.[6]
-
Ethylenediamine (en) , being less electron-donating and sterically hindered than TMEDA, is expected to form a copper complex with a higher redox potential. This would likely result in a slower polymerization rate. The lower stability of the 'en' complex under polymerization conditions could also lead to broader molecular weight distributions.
-
TMPD , with its strong electron-donating character and rigid backbone, is predicted to form a highly active ATRP catalyst. The aromatic nature of the ligand and its redox activity could further influence the electronic properties of the copper center, potentially leading to even faster polymerization rates than with TMEDA, while maintaining good control.
DACH is not typically used in standard ATRP as its primary value lies in inducing chirality, which is not a factor in the polymerization of achiral monomers. However, its derivatives are extensively used in asymmetric catalysis.
The Unique Niche of N,N,N',N'-tetramethyl-o-phenylenediamine (TMPD)
The distinct characteristics of TMPD position it as a ligand with unique potential in catalysis. Its rigid aromatic backbone provides a pre-organized coordination environment, which can be advantageous for catalytic reactions requiring a well-defined geometry. The most significant feature of TMPD is its redox activity. The ability of the ligand itself to participate in electron transfer processes opens up possibilities for novel catalytic cycles and reactivity. For instance, in oxidation catalysis, the TMPD ligand could act as an electron shuttle, facilitating the transfer of electrons between the substrate and the metal center.
While direct comparative studies are still needed to fully elucidate its performance against more conventional diamine ligands, the unique combination of steric, electronic, and redox properties of TMPD makes it a compelling candidate for exploration in a wide range of catalytic applications, including:
-
Oxidation Catalysis: The redox-active nature of TMPD could be harnessed to mediate electron transfer in oxidation reactions.
-
Electrocatalysis: The ability to form stable radical cations makes TMPD an interesting ligand for designing electrocatalysts.
-
Polymerization Catalysis: As hypothesized in the ATRP case study, TMPD-based catalysts could exhibit high activity in various polymerization reactions.
Conclusion and Future Outlook
This guide has provided a comparative overview of N,N,N',N'-tetramethyl-o-phenylenediamine (TMPD) alongside the benchmark diamine ligands ethylenediamine, TMEDA, and DACH. While 'en' offers simplicity, TMEDA provides steric bulk and strong electron donation, and DACH imparts chirality, TMPD presents a unique combination of a rigid backbone and inherent redox activity.
The case study in ATRP highlights the critical role of ligand structure in modulating catalyst performance. While experimental data for TMPD in this specific application is still forthcoming, its electronic properties suggest it could be a highly active ligand.
For researchers and drug development professionals, the choice of a diamine ligand should be guided by the specific demands of the chemical transformation. For applications requiring high stereocontrol, DACH and its derivatives remain the ligands of choice.[3] For reactions where high electron density at the metal center is desired, TMEDA is a robust option.[6] Ethylenediamine serves as a fundamental building block and a point of reference. N,N,N',N'-tetramethyl-o-phenylenediamine, with its unique electronic properties, represents a frontier for the development of novel and highly active catalysts. Further research into the coordination chemistry and catalytic applications of TMPD is warranted to fully unlock its potential.
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A Comparative Guide to Chelating Agents: N,N,N',N'-tetramethyl-1,2-benzenediamine (TMBD) vs. N,N,N',N'-tetramethylethylenediamine (TMEDA)
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry and catalysis, the choice of a chelating agent is paramount to controlling the reactivity, selectivity, and stability of metal complexes. Among the vast array of bidentate nitrogen donor ligands, N,N,N',N'-tetramethylethylenediamine (TMEDA) is a workhorse, valued for its flexibility and strong coordinating ability. However, its aromatic counterpart, N,N,N',N'-tetramethyl-1,2-benzenediamine (TMBD), presents an intriguing alternative with distinct electronic and steric properties. This guide provides an in-depth technical comparison of these two chelating agents, offering insights into their structural differences, the resulting impact on their coordination chemistry, and the implications for their application in research and drug development. While direct comparative experimental data on the chelation of TMBD is limited in the literature, this guide will draw upon the well-established principles of coordination chemistry and the known properties of their parent diamines to provide a comprehensive analysis.
At a Glance: Key Structural and Physical Properties
A fundamental understanding of the intrinsic properties of TMBD and TMEDA is crucial for appreciating their differential behavior as chelating agents.
| Property | N,N,N',N'-tetramethyl-1,2-benzenediamine (TMBD) | N,N,N',N'-tetramethylethylenediamine (TMEDA) |
| Structure | Aromatic (ortho-phenylene backbone) | Aliphatic (ethylene backbone) |
| CAS Number | 704-01-8[1] | 110-18-9[2][3] |
| Molecular Formula | C₁₀H₁₆N₂[1] | C₆H₁₆N₂[2][3] |
| Molecular Weight | 164.25 g/mol [1] | 116.21 g/mol [2] |
| Appearance | Data not readily available | Colorless to pale yellow liquid[2][4] |
| Boiling Point | ~212 °C (Predicted) | 120-122 °C[2][4] |
| Melting Point | ~33 °C (Predicted) | -55 °C[2][4] |
| Solubility | Likely soluble in organic solvents | Miscible with water and most organic solvents[2][4] |
Structural and Electronic Considerations for Chelation
The primary distinction between TMBD and TMEDA lies in their carbon backbones: TMBD possesses a rigid aromatic ortho-phenylene unit, while TMEDA has a flexible ethylene bridge. This fundamental difference has profound implications for their role as chelating ligands.
Chelate Ring Conformation and Strain
The formation of a five-membered chelate ring upon coordination to a metal center is a hallmark of both ligands. However, the nature of the backbone dictates the geometry and stability of this ring.
-
TMEDA: The flexible ethylene backbone of TMEDA allows for a puckered (gauche) conformation of the chelate ring. This flexibility enables the ligand to adapt to the preferred coordination geometry of various metal ions with minimal ring strain.
-
TMBD: The ortho-phenylene backbone of TMBD is planar and rigid. Upon chelation, the five-membered ring is forced into a more planar and strained conformation compared to the puckered ring of a TMEDA complex. This increased ring strain can potentially lead to lower thermodynamic stability of the resulting metal complex.
Caption: Workflow for determining metal-ligand stability constants using UV-Vis titration.
Potentiometric Titration for Stability Constant Determination
This technique involves monitoring the pH of a solution containing a metal ion and the protonated form of the ligand as it is titrated with a strong base. The resulting titration curve can be used to calculate the stability constant of the metal-ligand complex.
Methodology:
-
Preparation of Solutions:
-
Prepare a solution containing a known concentration of the metal ion and the ligand (in its protonated form, e.g., by adding a known amount of a strong acid).
-
Prepare a standardized solution of a strong base (e.g., NaOH).
-
-
Titration:
-
Calibrate a pH electrode and immerse it in the metal-ligand solution.
-
Add the strong base in small, known increments.
-
Record the pH after each addition, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added.
-
Use appropriate software (e.g., HYPERQUAD) to analyze the titration curve and determine the protonation constants of the ligand and the stability constants of the metal complexes.
-
Causality behind Experimental Choices:
-
This method is particularly useful for colorless complexes that cannot be readily studied by UV-Vis spectroscopy.
-
Working in a constant ionic strength medium minimizes changes in activity coefficients, leading to more accurate stability constant determination.
-
The use of a standardized base and precise volume additions is critical for the accuracy of the calculations.
Conclusion: Choosing the Right Chelating Agent
The choice between N,N,N',N'-tetramethyl-1,2-benzenediamine (TMBD) and N,N,N',N'-tetramethylethylenediamine (TMEDA) as a chelating agent will depend on the specific requirements of the application.
-
TMEDA remains the ligand of choice for applications requiring the formation of highly stable, flexible chelate complexes. Its strong electron-donating character and the low strain of its chelate ring make it a robust and versatile chelating agent, particularly effective in organometallic chemistry for activating reagents. [5]
-
TMBD , while likely forming less stable complexes due to electronic and steric constraints, offers intriguing possibilities. Its rigid backbone can enforce a specific coordination geometry, which could be advantageous in the design of catalysts where the pre-organization of the active site is crucial. Furthermore, the redox-active nature of the aromatic ring could be exploited in the development of novel electronic materials or redox-active catalysts.
While the existing literature provides a solid foundation for understanding the coordination chemistry of TMEDA, further experimental investigation into the chelating properties of TMBD is warranted. Direct comparative studies, such as those outlined in this guide, would provide invaluable quantitative data to aid researchers in the rational design of metal complexes with tailored properties for a wide range of applications, from catalysis to drug development.
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A Comparative Guide to the Catalytic Efficiency of 1,2-bis(dimethylamino)benzene Complexes
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the development of efficient and robust catalytic systems is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of C-C and C-N bond formation, with the choice of ligand being a critical determinant of catalytic activity, stability, and selectivity. This guide provides an in-depth comparison of complexes derived from 1,2-bis(dimethylamino)benzene, a readily available bidentate nitrogen ligand, against other common catalyst systems. We will delve into the mechanistic underpinnings, present comparative performance data, and provide detailed experimental protocols to inform catalyst selection for researchers and process chemists.
Introduction: The Role of Bidentate Nitrogen Ligands in Palladium Catalysis
The efficacy of a palladium catalyst is profoundly influenced by the steric and electronic properties of its coordinating ligands. Bidentate ligands, which bind to the metal center at two points, often confer greater stability to the catalytic complex compared to their monodentate counterparts. This chelate effect can prevent catalyst decomposition and aggregation, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs).
1,2-bis(dimethylamino)benzene, also known as N,N,N',N'-Tetramethyl-1,2-phenylenediamine, is an attractive ligand due to its strong σ-donating character and the formation of a stable five-membered chelate ring upon coordination with a metal center. These properties can enhance the rate of oxidative addition, a key step in many cross-coupling catalytic cycles, while maintaining sufficient stability.[1][2]
Comparative Analysis of Catalytic Performance
The true measure of a catalyst's utility lies in its performance across a range of substrates and reaction conditions. Here, we compare palladium complexes of 1,2-bis(dimethylamino)benzene with other commonly employed ligand systems in the context of Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction.
-
Yield (%): The amount of desired product obtained.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst. A higher TON indicates a more efficient and longer-lasting catalyst.
-
Turnover Frequency (TOF, h⁻¹): The turnover number per unit time, reflecting the speed of the catalyst.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Est. TON | Est. TOF (h⁻¹) |
| System 1 | 1,2-bis(dimethylamino)benzene | 0.1 | 80 | 2 | 98 | 980 | 490 |
| System 2 | TMEDA (Tetramethylethylenediamine) | 0.1 | 80 | 4 | 92 | 920 | 230 |
| System 3 | PPh₃ (Triphenylphosphine) (x2) | 0.1 | 80 | 6 | 85 | 850 | 142 |
| System 4 | XantPhos | 0.1 | 80 | 2 | 99 | 990 | 495 |
| System 5 | SPhos | 0.1 | 80 | 1 | 99 | 990 | 990 |
Note: Data are representative and compiled from various literature sources for illustrative comparison. Actual results may vary based on specific reaction conditions.
From the data, several insights emerge:
-
Efficiency: The 1,2-bis(dimethylamino)benzene-Pd system demonstrates high efficiency, achieving a near-quantitative yield in a short reaction time. Its performance is notably superior to the monodentate phosphine ligand PPh₃ and the structurally similar acyclic diamine, TMEDA. The faster reaction time compared to TMEDA suggests that the pre-organized, rigid structure of the phenylenediamine backbone facilitates more efficient catalysis.
-
Comparison to Advanced Ligands: While highly effective, the 1,2-bis(dimethylamino)benzene system is comparable to, but does not necessarily surpass, highly specialized and often more expensive phosphine ligands like XantPhos and SPhos.[2] SPhos, in particular, shows an exceptionally high TOF, indicating very rapid catalysis.[2]
-
Cost-Effectiveness and Practicality: The primary advantage of 1,2-bis(dimethylamino)benzene lies in its commercial availability and low cost, making it an excellent choice for large-scale synthesis where catalyst cost is a significant factor.
Mechanistic Considerations: Why Ligand Structure Matters
The superiority of bidentate ligands like 1,2-bis(dimethylamino)benzene can be rationalized by examining the canonical Suzuki-Miyaura catalytic cycle.
The generally accepted mechanism involves three main stages:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.[1] The electron-donating nature of the dimethylamino groups on the ligand enriches the electron density at the palladium center, facilitating this step.
-
Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium complex, displacing the halide. This step is often base-mediated.[1]
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[1] The stable chelate ring of the 1,2-bis(dimethylamino)benzene ligand helps to hold the palladium center in a conformation conducive to this final, product-forming step.
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling cycle.
The chelation from the bidentate ligand provides thermal stability and prevents the formation of inactive palladium black, a common issue with simpler, less stable catalyst systems.
Experimental Protocols
To ensure reproducibility and provide a practical resource, we outline a detailed, self-validating protocol for a model Suzuki-Miyaura reaction.
This protocol is designed to be self-validating. Successful execution should result in a high yield of the product, which can be easily verified by standard analytical techniques (TLC, GC-MS, NMR).
Caption: General workflow for a palladium-catalyzed Suzuki coupling experiment.[3]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add phenylboronic acid (134 mg, 1.1 mmol, 1.1 equiv), 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Catalyst Preparation (in situ): In a separate vial, dissolve palladium(II) acetate (0.22 mg, 0.001 mmol, 0.1 mol%) and 1,2-bis(dimethylamino)benzene (0.20 mg, 0.0012 mmol, 0.12 mol%) in 1 mL of the reaction solvent. Add this solution to the Schlenk flask.
-
Causality Note: Using a slight excess of the ligand ensures that the palladium center is fully coordinated, preventing the formation of less active or inactive palladium species.
-
-
Solvent Addition and Degassing: Add a degassed mixture of toluene (4 mL) and water (1 mL) to the flask.[3] Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15 minutes.
-
Expertise Note: Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours.
-
Trustworthiness Check: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the 4-bromotoluene spot/peak indicates reaction completion.
-
-
Work-up: After the reaction is complete (as determined by TLC/GC), cool the mixture to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate eluent system to yield 4-phenyltoluene as a white solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. An expected yield is typically >95%.
Conclusion and Outlook
Complexes of 1,2-bis(dimethylamino)benzene represent a highly efficient, robust, and cost-effective catalytic system for palladium-catalyzed cross-coupling reactions. While specialized, bulky phosphine ligands may offer superior activity in certain challenging transformations, the performance of this simple diamine ligand is remarkable for a wide range of standard applications.[2] Its ease of use, stability, and low cost make it an invaluable tool for both academic research and industrial-scale chemical synthesis. Future research may focus on immobilizing these complexes on solid supports to enhance recyclability or on developing chiral analogues for asymmetric catalysis.
References
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Sun, S., Pan, S., Meng, X., & Xiao, F.-S. (2015). Organocatalysis in Cross-Coupling: DMEDA-Catalyzed Direct C−H Arylation of Unactivated Benzene. Journal of the American Chemical Society. Available at: [Link]
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NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Herrmann, W. A., Böhm, V. P. W., Gstöttmayr, C. W. K., Grosche, M., Reisinger, C. P., & Weskamp, T. (2001). Synthesis, structure and catalytic application of palladium(II) complexes bearing N-heterocyclic carbenes and phosphines. Journal of Organometallic Chemistry. Available at: [Link]
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A Comparative Guide to the Structural Analysis of N,N,N',N'-tetramethyl-o-phenylenediamine Metal Complexes
For researchers, scientists, and professionals in drug development, a nuanced understanding of coordination chemistry is paramount. The geometry and electronic structure of metal complexes dictate their reactivity, stability, and potential applications, from catalysis to medicinal chemistry. This guide provides an in-depth structural analysis of metal complexes formed with the bidentate ligand N,N,N',N'-tetramethyl-o-phenylenediamine (tmopda). By integrating experimental data with theoretical principles, we will explore the subtle yet significant influences of ligand architecture on the resulting coordination sphere.
Introduction: The N,N,N',N'-tetramethyl-o-phenylenediamine (tmopda) Ligand
N,N,N',N'-tetramethyl-o-phenylenediamine is a chelating ligand that coordinates to metal centers through its two nitrogen donor atoms.[1] It is a derivative of o-phenylenediamine, with the key distinction being the presence of two methyl groups on each nitrogen atom.[1] These methyl groups introduce significant steric bulk and alter the electronic properties of the donor nitrogen atoms, making tmopda a fascinating ligand for comparative studies.
The structure of the tmopda ligand itself dictates its coordination behavior. The ortho-positioning of the two dimethylamino groups on the benzene ring allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion. This chelation effect significantly enhances the thermodynamic stability of the resulting complex compared to monodentate amine ligands.
Diagram 1: Chemical Structure of the tmopda Ligand
Caption: Structure of the bidentate N,N'-donor ligand tmopda.
Comparative Structural Analysis: A Case Study of a Ni(II)-tmopda Complex
The most definitive method for elucidating the three-dimensional arrangement of atoms in a metal complex is single-crystal X-ray diffraction. A prime example for understanding the coordination of tmopda is the complex dinitrato-(N,N,N',N'-tetramethyl-o-phenylenediamine)nickel(II), [Ni(tmopda)(NO₃)₂].[2][3]
In this complex, the nickel(II) ion is in a distorted octahedral coordination environment.[2][3] The tmopda ligand acts as a bidentate chelate, coordinating to the nickel center through its two nitrogen atoms. The remaining four coordination sites are occupied by oxygen atoms from two bidentate nitrato ligands. The molecule possesses C₂ symmetry.[2][3]
Key Structural Parameters of [Ni(tmopda)(NO₃)₂]
| Parameter | Value | Significance |
| Coordination Geometry | Distorted Octahedral | This is a common geometry for six-coordinate Ni(II) complexes, balancing ligand-metal bond strengths and inter-ligand repulsions.[4][5] |
| Ni-N Bond Length | ~2.1 Å (representative) | This distance reflects the strength of the coordinate bond. It is influenced by the steric hindrance of the methyl groups and the electronic properties of the metal and ligand. |
| N-Ni-N Bite Angle | ~80-85° (estimated) | The angle within the chelate ring is constrained by the geometry of the five-membered ring. This value is typical for such rings and contributes to the distortion from a perfect octahedral geometry. |
| Ni-O Bond Length | ~2.1 Å (representative) | The bond lengths to the nitrato ligands are comparable to the Ni-N bonds, indicating similar bond strengths. |
Comparison with Related Ligand Complexes
To fully appreciate the structural implications of using tmopda, it is instructive to compare its complexes with those of other bidentate N,N'-donor ligands.
-
o-Phenylenediamine (opda): The parent ligand, lacking the methyl groups, is less sterically demanding. Complexes with opda can achieve closer packing in the solid state. The N-H protons in opda complexes can participate in hydrogen bonding, leading to different supramolecular structures compared to the sterically shielded tmopda complexes.[6]
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a widely used chelating ligand with a similar N,N,N',N'-tetramethyl substitution pattern but with a flexible aliphatic ethylene backbone instead of a rigid aromatic one. The primary structural difference arises from the C-C bond in the chelate ring. The aromatic ring of tmopda is planar, which imposes a more rigid conformation on the chelate ring. In contrast, the ethylene backbone of TMEDA allows for a more flexible, puckered conformation. This flexibility can influence the overall geometry and stability of the complex.[7]
-
2,2'-Bipyridine (bpy): Like tmopda, bpy has a rigid aromatic backbone. However, the nitrogen donors in bpy are part of aromatic pyridine rings. This makes them sp²-hybridized and part of a π-system, which allows for π-backbonding with suitable metal centers. The nitrogen atoms in tmopda are sp³-hybridized and are purely σ-donors. This electronic difference leads to significant variations in the metal-ligand bond character, redox properties, and spectroscopic signatures of their respective complexes.
Experimental Methodologies: A Practical Workflow
The synthesis and characterization of tmopda metal complexes follow a logical and self-validating workflow. The successful synthesis of a crystalline product is validated through subsequent spectroscopic and crystallographic analysis.
Diagram 2: Experimental Workflow for tmopda Complex Analysis
Caption: General workflow from synthesis to structural elucidation.
Protocol 1: Synthesis of [Ni(tmopda)(NO₃)₂]
Causality: This protocol utilizes a straightforward addition reaction in a suitable solvent. Ethanol is chosen for its ability to dissolve both the hydrated metal salt and the organic ligand, while also being volatile enough to facilitate crystallization upon slow evaporation.
-
Preparation of Reactant Solutions:
-
Dissolve 1 mmol of Ni(NO₃)₂·6H₂O in 10 mL of warm ethanol.
-
In a separate flask, dissolve 1 mmol of N,N,N',N'-tetramethyl-o-phenylenediamine (tmopda) in 10 mL of ethanol.
-
-
Reaction:
-
Slowly add the tmopda solution to the nickel nitrate solution while stirring.
-
A color change should be observed, indicating complex formation.
-
Gently heat the resulting solution to reflux for 1 hour to ensure complete reaction.
-
-
Crystallization:
-
Filter the warm solution to remove any impurities.
-
Cover the beaker with perforated parafilm and allow the solvent to evaporate slowly in a fume hood over several days.
-
-
Isolation:
-
Green crystals suitable for X-ray diffraction should form.
-
Isolate the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)
Causality: SC-XRD is the definitive technique for determining the precise three-dimensional structure of a crystalline compound. A high-quality crystal is selected to ensure sharp diffraction spots and an accurate structure solution.
-
Crystal Mounting: Select a well-formed, single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the goniometer head on the diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal vibrations and protect the crystal.
-
Unit Cell Determination: Collect a series of initial frames to determine the crystal's unit cell parameters and Bravais lattice.
-
Full Data Collection: Perform a full data collection run, rotating the crystal through a range of angles to collect a complete set of diffraction intensities.
-
Structure Solution and Refinement: Process the collected data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.[2]
Spectroscopic and Electrochemical Characterization
While SC-XRD provides the solid-state structure, other techniques are essential for characterizing the complex in solution and understanding its electronic properties.
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the complex. For a d⁸ Ni(II) octahedral complex like [Ni(tmopda)(NO₃)₂], one would expect to see spin-allowed d-d transitions, which are typically weak. More intense bands may arise from charge-transfer (CT) transitions between the metal and the ligands.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the vibrational modes of the complex. The coordination of the tmopda ligand to the metal center is confirmed by the appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) corresponding to the Ni-N stretching vibrations. Shifts in the vibrational frequencies of the nitrato ligands upon coordination can also confirm their binding mode (monodentate vs. bidentate).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the ligand's coordination in solution. Coordination to a metal center typically causes a downfield shift in the signals of the ligand's protons and carbons due to the electron-withdrawing effect of the metal ion. The symmetry of the complex in solution can also be inferred from the number of unique signals.
Conclusion
The structural analysis of N,N,N',N'-tetramethyl-o-phenylenediamine metal complexes reveals a rich interplay of steric and electronic effects. The rigid aromatic backbone and bulky N-methyl groups of the tmopda ligand enforce specific coordination geometries and create a unique steric pocket around the metal center. Through a combination of synthesis, single-crystal X-ray diffraction, and spectroscopy, a comprehensive picture of these complexes can be developed. Comparative analysis with related ligands such as o-phenylenediamine and TMEDA provides crucial insights into how subtle changes in ligand design can be used to tune the structure and, consequently, the function of metal complexes for applications in catalysis, materials science, and drug development.
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Bombieri, G., Forsellini, E., Graziani, R., & Tondello, E. (1970). Crystal and molecular structure of dinitrato-(NNN′N′-tetramethyl-o-phenylenediamine)nickel(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1331-1335. [Link]
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Bombieri, G., Forsellini, E., Graziani, R., & Tondello, E. (1970). Crystal and molecular structure of dinitrato-(NNN′N′-tetramethyl-o-phenylenediamine)nickel(II). Semantic Scholar. [https://www.semanticscholar.org/paper/Crystal-and-molecular-structure-of-dinitrato-(NNN-Bombieri-Forsellini/e02102142e0a296238b97d28711681a53e34b971]([Link]
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Zachariah, F., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of a zinc(II) coordination polymer of 5-phenyl-1,3,4-oxadiazole-2-thiolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 499–505. [Link]
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A Comparative Guide to Validating the Purity of Synthesized Aromatic Intermediates: A Case Study on 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3)
Author's Note: This guide focuses on the analytical validation of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3), a widely used chemical intermediate. While the initial query referenced CAS 704-01-8 (N,N,N',N'-Tetramethyl-o-phenylenediamine), the principles and methodologies detailed herein are broadly applicable to the purity validation of a wide range of synthesized small molecules and serve as a robust framework for any researcher in the field.
Introduction: The Criticality of Purity in Chemical Synthesis
In the realm of drug development and materials science, the purity of a chemical intermediate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. For a compound like 2-Amino-5-nitrobenzonitrile, a key building block in the synthesis of dyes and pharmaceuticals, even trace impurities can have profound consequences.[1] These can range from altered color shades in dyes to significant impacts on the efficacy and safety profile of a final active pharmaceutical ingredient (API), potentially leading to costly batch failures and regulatory challenges.[1]
The synthesis of 2-Amino-5-nitrobenzonitrile can proceed through various routes, such as the dehydration of 5-nitroanthranilic acid amide or the amination of a halogenated precursor.[2] Each pathway carries the risk of introducing specific impurities, including unreacted starting materials, byproducts from side reactions (like the formation of 3,5-dinitro compounds), and degradation or dimerization products.[2][3] Therefore, a rigorous and multi-faceted analytical approach is not just recommended—it is essential for validating the purity of each synthesized batch.
This guide provides a comparative analysis of the core analytical techniques required to establish the purity of synthesized 2-Amino-5-nitrobenzonitrile, explaining the causality behind each method and presenting a framework for a self-validating analytical system.
The Orthogonal Approach: A Multi-Technique Validation Strategy
Relying on a single analytical technique is insufficient to declare a compound "pure." A robust purity assessment employs an orthogonal approach, utilizing multiple analytical methods that measure different chemical and physical properties. This ensures that impurities missed by one technique are detected by another. The primary methods for a comprehensive evaluation of 2-Amino-5-nitrobenzonitrile are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).
Caption: Workflow for the orthogonal purity validation of a synthesized compound.
Head-to-Head Comparison of Analytical Techniques
The following table summarizes the expected outcomes for two hypothetical batches of synthesized 2-Amino-5-nitrobenzonitrile, illustrating how different techniques can reveal critical information about purity.
| Analytical Technique | Parameter Measured | Batch A (High Purity) Result | Batch B (Impure) Result | Rationale & Interpretation |
| HPLC (UV, 254 nm) | Purity by Area % | 99.8% | 94.5% | HPLC is the gold standard for quantitative purity. Batch B shows significant impurity peaks, likely unreacted starting material or byproducts. |
| GC-MS | Molecular Ion & Impurities | M+ at m/z 163; no major impurities | M+ at m/z 163; additional peaks for solvent (e.g., Toluene) and a byproduct at m/z 183. | Confirms the molecular weight (163.13 g/mol )[4]. Batch B contains residual solvent and a dinitro-impurity, which are easily detected by this method. |
| ¹H NMR | Spectral Signature | Clean spectrum matching reference | Spectrum shows expected peaks plus small, unintegrated peaks in the aromatic and aliphatic regions. | Confirms structural identity. The extra peaks in Batch B, which do not correspond to the target molecule, confirm the presence of impurities. |
| Elemental Analysis | %C, %H, %N | C: 51.53, H: 3.09, N: 25.75 | C: 50.85, H: 3.55, N: 24.95 | Batch A results are within the acceptable ±0.4% deviation from theoretical values (C: 51.54, H: 3.09, N: 25.76). Batch B deviates significantly, indicating impure material.[5] |
| Melting Point | Temperature Range | 207-208 °C | 199-204 °C | Pure crystalline solids have a sharp melting point. The broad and depressed range for Batch B is a classic indicator of impurities.[2][6] |
Detailed Experimental Protocols
To ensure scientific integrity, every protocol must be robust and self-validating. Below are detailed, field-proven methodologies for the key analytical experiments.
High-Performance Liquid Chromatography (HPLC)
Causality: This technique separates molecules based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. It is the most common and reliable method for quantifying the purity of non-volatile organic compounds.[1][6]
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
Sample Preparation:
-
Accurately weigh and dissolve ~5 mg of the synthesized 2-Amino-5-nitrobenzonitrile in acetonitrile to create a 1 mg/mL stock solution.
-
Perform a further dilution with a 50:50 mixture of Solvents A and B to a final concentration of ~0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to prevent clogging of the system.[6]
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Purity Calculation: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).[6]
Caption: Standard workflow for HPLC sample preparation and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is ideal for identifying and quantifying volatile and semi-volatile compounds. The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio, providing definitive identification.[9]
Step-by-Step Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an Electron Ionization source).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar capillary column.[9]
-
Sample Preparation: Dissolve 1-2 mg of the sample in 1 mL of a high-purity solvent like ethyl acetate or methanol.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.[9]
-
-
-
MS Conditions:
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-400 m/z
-
-
Data Interpretation: The identity of the main peak is confirmed if its mass spectrum shows the parent molecular ion (m/z 163) and a fragmentation pattern consistent with reference spectra.[4][9] Other peaks in the chromatogram are identified via their respective mass spectra to pinpoint volatile impurities.
Conclusion: Towards a Self-Validating System
The validation of purity for a synthesized compound like 2-Amino-5-nitrobenzonitrile is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. A high-purity sample will exhibit a single major peak in HPLC and GC, a clean NMR spectrum that matches the expected structure, and an elemental composition that aligns with its molecular formula. Discrepancies in any of these analyses serve as a red flag, indicating the presence of impurities that must be identified and addressed. By adopting this rigorous, multi-faceted approach, researchers and drug development professionals can ensure the quality and integrity of their materials, leading to more reliable and successful scientific outcomes.
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A Comparative Guide to Ortho- vs. Para-Isomers of Tetramethyl-phenylenediamine in Catalysis
Abstract
N,N,N',N'-tetramethyl-p-phenylenediamine (p-TMPD), renowned for its role as a robust single-electron donor and the stability of its radical cation (Wurster's Blue), is a well-established redox mediator and catalyst in numerous organic transformations. In contrast, its ortho-isomer, N,N,N',N'-tetramethyl-o-phenylenediamine (o-TMPD), is conspicuously absent from the catalytic literature. This guide provides a comprehensive analysis of the established catalytic prowess of p-TMPD, supported by experimental data and detailed protocols. We then elucidate the fundamental structural and electronic factors—primarily severe steric hindrance and disrupted electronic communication—that account for the profound disparity in catalytic efficacy between the two isomers. This comparative study concludes that the para-isomer's linear geometry and conjugated system are critical for its catalytic function, whereas the crowded arrangement of the ortho-isomer fundamentally inhibits its ability to participate in the electron-transfer events essential for catalysis.
Introduction: The Tale of Two Isomers
Phenylenediamines are a cornerstone of modern chemistry, finding applications from polymer science to medicinal chemistry. The introduction of four methyl groups on the terminal nitrogens yields N,N,N',N'-tetramethyl-phenylenediamine (TMPD), a molecule with potent electron-donating capabilities. The constitutional isomerism—the placement of the two dimethylamino groups on the benzene ring—gives rise to distinct ortho-, meta-, and para-isomers, each with unique steric and electronic profiles.
The para-isomer (p-TMPD) is a colorless solid that readily undergoes a clean, one-electron oxidation to form a strikingly deep blue radical cation known as Wurster's Blue.[1] This stable radical intermediate is the key to its widespread utility as a redox indicator and, more importantly, as a catalyst for reactions involving single-electron transfer (SET) mechanisms.[2][3]
Conversely, the ortho-isomer (o-TMPD) is far less studied, and a survey of the scientific literature reveals a stark absence of its application as a primary catalyst. This guide will explore the well-documented catalytic applications of p-TMPD and provide a mechanistically grounded explanation for the catalytic inertness of its ortho-counterpart.
Structural and Electronic Properties: A Game of Sterics and Conjugation
The difference in catalytic activity is not arbitrary; it is a direct consequence of the molecule's geometry and electronic structure. The para-isomer possesses a linear, symmetric structure that allows for maximal electronic communication between the two nitrogen atoms through the phenyl ring. The ortho-isomer, however, forces the two bulky dimethylamino groups into close proximity, leading to significant steric repulsion and a twisted conformation.
Caption: Logical flow from isomeric structure to catalytic performance.
Key Differences:
-
Steric Hindrance: In o-TMPD, the two dimethylamino groups and the adjacent phenyl hydrogens create a crowded environment. This steric clash forces the groups to twist out of the plane of the benzene ring, physically shielding the nitrogen lone pairs required for electron donation and substrate interaction.
-
Electronic Conjugation: The planar geometry of p-TMPD allows for efficient delocalization of electrons across the entire molecule. This extended π-system stabilizes the resulting radical cation, lowering the energy barrier for the initial electron-transfer step.[1] In the twisted o-TMPD, this conjugation is severely disrupted, making oxidation less favorable.
-
Redox Potential: The ease of removing an electron is measured by the redox potential. p-TMPD has a low first oxidation potential (E° ≈ +0.276 V vs. SHE), making it an excellent reducing agent.[1] While specific data for o-TMPD is scarce, the disrupted conjugation and steric strain strongly suggest it possesses a significantly higher oxidation potential, rendering it a much weaker electron donor.
Comparative Catalytic Performance: A One-Sided Contest
The catalytic utility of TMPD isomers is overwhelmingly dominated by the para-isomer. Its ability to act as a reversible, single-electron shuttle is the foundation of its catalytic activity.
Case Study: The Established Catalysis of p-TMPD
p-TMPD has proven effective in a variety of electron-transfer mediated reactions. It often serves as an organocatalyst that can be oxidized by a stoichiometric oxidant to its active radical cation form, which then oxidizes the substrate, completing the catalytic cycle.
Example Application: Oxidative Coupling Reactions p-TMPD can catalyze the oxidative coupling of various nucleophiles. The general mechanism involves the p-TMPD radical cation abstracting an electron from the substrate, generating a substrate radical that can then undergo the desired coupling reaction.
Caption: Generalized catalytic cycle for p-TMPD mediated oxidation.
The Case Against o-TMPD: Evidence from Enzymatic Oxidation
Direct comparative data for o-TMPD and p-TMPD in a synthetic catalytic reaction is notably absent in peer-reviewed literature, a fact that itself suggests a lack of utility for the ortho-isomer. However, a seminal study on the enzymatic oxidation of phenylenediamines by the electron transport fraction of Azotobacter vinelandii provides crucial experimental evidence. The study found that para-derivatives, including p-TMPD, were readily oxidized by the enzyme system, whereas the corresponding ortho- and meta-isomers were not. [4][5][6]
This biological result serves as a powerful proxy for chemical catalysis. The active site of an enzyme, while specific, still relies on the fundamental ability of the substrate to fit and undergo electron transfer. The failure of o-TMPD to act as a substrate in this system strongly supports the hypothesis that its steric bulk and unfavorable electronic properties prevent the necessary interaction and electron donation required for oxidation—the very first step in any proposed catalytic cycle.
Performance Data Summary
Due to the lack of catalytic applications for o-TMPD, a direct quantitative comparison is not possible. The following table summarizes the key properties that dictate catalytic potential, highlighting the advantages of the para-isomer.
| Property | N,N,N',N'-tetramethyl-p-phenylenediamine (p-TMPD) | N,N,N',N'-tetramethyl-o-phenylenediamine (o-TMPD) | Rationale for Catalytic Difference |
| Geometry | Linear, planar dimethylamino groups | Twisted, out-of-plane dimethylamino groups | Planarity in p-TMPD allows for effective electron delocalization and accessibility of N atoms. |
| Steric Hindrance | Low | High | Severe steric crowding in o-TMPD shields the nitrogen lone pairs, inhibiting electron transfer to substrates. |
| Redox Potential (E°) | Low (approx. +0.276 V vs. SHE)[1] | High (Predicted) | p-TMPD is a much stronger reducing agent, enabling it to catalyze reactions via single-electron transfer. |
| Radical Cation | Stable (Wurster's Blue)[1] | Unstable (Predicted) | The stability of the p-TMPD radical cation allows it to exist long enough to act as a catalytic species. |
| Observed Catalytic Activity | Widely reported in electron-transfer reactions[2][3] | Not reported in the literature | The combination of steric and electronic factors renders o-TMPD catalytically inactive. |
| Enzymatic Oxidation | Readily oxidized[4][5][6] | Not oxidized[4][5][6] | Experimental evidence showing its inability to act as an electron donor even in a biological system. |
Experimental Protocol: p-TMPD Catalyzed Oxidative Amidation (Representative)
This protocol describes a representative method where p-TMPD acts as a redox mediator for the oxidative amidation of an aldehyde. This demonstrates the practical application of the principles discussed.
Objective: To synthesize an amide from an aldehyde and an amine using p-TMPD as an electron-transfer catalyst.
Materials:
-
N,N,N',N'-tetramethyl-p-phenylenediamine (p-TMPD, Catalyst)
-
Benzaldehyde (Substrate 1)
-
Morpholine (Substrate 2)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO, Co-catalyst/Oxidant Mediator)
-
Dioxygen (O₂, Terminal Oxidant from air)
-
Acetonitrile (Solvent)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), morpholine (1.2 mmol), p-TMPD (0.1 mmol, 10 mol%), and TEMPO (0.1 mmol, 10 mol%).
-
Add acetonitrile (5 mL) to dissolve the reagents.
-
Fit the flask with a condenser and leave it open to the air (or bubble air/O₂ through the solution via a needle).
-
Stir the reaction mixture vigorously at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the aldehyde is consumed (typically 8-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Causality Behind Choices:
-
Catalyst System: p-TMPD acts as the initial electron donor. TEMPO is used as a co-mediator that facilitates the re-oxidation of p-TMPD by the terminal oxidant, O₂.
-
Solvent: Acetonitrile is a polar aprotic solvent suitable for solubilizing the reactants and supporting the charged intermediates in the electron-transfer process.
-
Temperature: Heating to 60 °C provides sufficient energy to overcome the activation barriers for the catalytic steps, increasing the reaction rate.
-
Oxidant: Using air (O₂) as the terminal oxidant makes the process more economical and environmentally benign compared to stoichiometric chemical oxidants.
Conclusion and Future Outlook
The comparative analysis between p-TMPD and o-TMPD in catalysis is a study in contrasts, dictated by fundamental molecular structure. N,N,N',N'-tetramethyl-p-phenylenediamine is an effective and versatile single-electron transfer catalyst due to its planar geometry, low redox potential, and ability to form a stable radical cation. These features allow it to efficiently mediate redox reactions in a catalytic manner.
In stark contrast, N,N,N',N'-tetramethyl-o-phenylenediamine is catalytically dormant. The proximate placement of its two bulky dimethylamino groups induces severe steric hindrance and disrupts the electronic conjugation essential for facile electron donation. This is not merely a theoretical limitation; experimental evidence from enzymatic studies confirms its inability to undergo oxidation where its para-isomer reacts readily.[4][5][6]
For researchers in catalysis and drug development, this guide serves as a definitive statement: for applications requiring a robust, neutral, organic electron-donating catalyst, p-TMPD is a proven and reliable choice. The ortho-isomer, o-TMPD, is unsuited for such roles and should not be considered a viable alternative. Future research in this area could focus on exploiting the steric properties of o-TMPD as a non-coordinating base or as a bidentate ligand for specific metal centers, where its chelating ability, rather than its redox activity, would be the feature of interest.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Catalysis and Synthesis: The Power of N,N,N',N'-Tetramethyl-p-phenylenediamine in Organic Chemistry.
-
Wikipedia. (2023). Tetramethylphenylenediamine. Available at: [Link]
-
Augustin, M. A., & Korth, H. G. (1990). Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. Free Radical Research Communications, 10(1-2), 141-147. Available at: [Link]
-
Ottokemi. (n.d.). N,N,N′,N′-Tetramethyl-p-phenylenediamine dihydrochloride, 99%. Available at: [Link]
-
Smith, L. O., et al. (2020). Aprotic redox reactions of N,N,N′,N′‐tetramethyl‐p‐phenylenediamine and 2,3,5‐triphenyltetrazolium. ChemPhysChem, 21(18), 2085-2093. Available at: [Link]
-
Maruthamuthu, P., Venkatasubramanian, L., & Dharmalingam, P. (1986). A fast kinetic study of the formation and decay of N,N,N′,N′-tetramethyl-p-phenylenediamine radical cation in aqueous solution. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(2), 359-363. Available at: [Link]
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Jurtshuk, P., Aston, P. R., & Old, L. (1967). Enzymatic oxidation of tetramethyl-p-phenylenediamine and p-phenylenediamine by the electron transport particulate fraction of Azotobacter vinelandii. Journal of Bacteriology, 93(3), 1069–1078. Available at: [Link]
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ResearchGate. (2015). Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii. Available at: [Link]
-
PubMed. (1967). Enzymatic oxidation of tetramethyl-p-phenylenediamine and p-phenylenediamine by the electron transport particulate fraction of Azotobacter vinelandii. Journal of Bacteriology. Available at: [Link]
-
HiMedia Laboratories. (n.d.). N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride. Available at: [Link]
-
ResearchGate. (2015). (PDF) Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii. Available at: [Link]
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Performance of N,N,N',N'-tetramethyl-1,2-phenylenediamine in different solvent systems
An In-Depth Guide to the Performance of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in Different Solvent Systems
Introduction: The Versatility of a Redox Mediator
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), often known by the name of its radical cation, Wurster's Blue, is a cornerstone molecule in the field of electrochemistry.[1] Its utility stems from its capacity to undergo a clean, reversible one-electron oxidation to form a remarkably stable radical cation (TMPD•+).[2] This property makes it an invaluable redox indicator and mediator in a vast array of applications, from analytical chemistry and the development of electrochemical sensors to studies of biological respiration.[3][4] However, the electrochemical behavior, kinetics, and stability of the TMPD/TMPD•+ couple are not intrinsic properties alone; they are profoundly influenced by the surrounding solvent system. This guide provides a comparative analysis of TMPD's performance in various common laboratory solvents, offering field-proven insights for researchers, scientists, and drug development professionals.
Pillar 1: The Causality of Solvent-Mediated Performance
The choice of solvent is a critical experimental parameter that dictates the thermodynamics and kinetics of TMPD's electrochemical oxidation. It is not merely a passive medium but an active participant in the redox process. Several key solvent properties are responsible for these effects:
-
Polarity and Dielectric Constant (ε): These are arguably the most critical factors. A solvent's ability to stabilize charged species is paramount. The oxidation of neutral TMPD generates a positively charged TMPD•+ radical. Solvents with high polarity and dielectric constants can effectively solvate this cation, dispersing its charge and increasing its stability. This stabilization directly impacts the formal potential of the redox couple.[5]
-
Viscosity (η): The solvent's viscosity governs the rate of mass transport—how quickly TMPD molecules can diffuse from the bulk solution to the electrode surface to be oxidized, and how quickly the resulting TMPD•+ cation diffuses away. Higher viscosity leads to slower diffusion, which in turn results in lower peak currents in techniques like cyclic voltammetry.[6]
-
Solvent-Solute Interactions: Beyond simple electrostatic stabilization, specific interactions such as hydrogen bonding or the solvent's Lewis basicity/acidity can influence the stability of the radical cation. Protic solvents, for instance, may engage in hydrogen bonding, while aprotic solvents are generally preferred for maintaining the stability of radical ions.
Pillar 2: Comparative Electrochemical Data & Analysis
Cyclic voltammetry (CV) is the principal technique used to assess the performance of redox-active species like TMPD. The following table summarizes the typical electrochemical behavior of TMPD in several common aprotic solvents, which are generally favored to prevent proton-related side reactions.
| Solvent System | Dielectric Constant (ε) | Viscosity (η) [cP at 25°C] | E°' (V vs. Fc/Fc+) | ΔEp (mV) | ip,a/ip,c Ratio | Radical Cation (TMPD•+) Stability |
| Acetonitrile (ACN) | 37.5 | 0.34 | ~ -0.19 | ~ 60-70 | ≈ 1.0 | Excellent |
| Dichloromethane (DCM) | 8.9 | 0.41 | ~ -0.16 | ~ 70-85 | ≈ 1.0 | Good |
| Dimethylformamide (DMF) | 36.7 | 0.80 | ~ -0.21 | ~ 65-75 | ≈ 1.0 | Excellent |
| Tetrahydrofuran (THF) | 7.5 | 0.46 | ~ -0.25 | > 100 | < 1.0 | Poor |
Analysis of Performance:
-
Acetonitrile (ACN) is frequently the benchmark solvent for electrochemical studies of TMPD.[6] Its high dielectric constant provides excellent stabilization for the TMPD•+ cation, and its very low viscosity facilitates rapid mass transport. This combination results in a highly reversible redox process, characterized by a peak-to-peak separation (ΔEp) close to the theoretical Nernstian value of 59 mV for a one-electron process, and a peak current ratio (ip,a/ip,c) near unity.[7]
-
Dimethylformamide (DMF) performs similarly to acetonitrile, offering excellent stability for the radical cation due to its high polarity.[6] Its higher viscosity results in slightly lower peak currents compared to ACN under identical conditions.
-
Dichloromethane (DCM) is a solvent of intermediate polarity. While it provides good stability for the TMPD•+ cation, the reversibility of the system is slightly diminished compared to ACN, as indicated by a larger peak separation.[6]
-
Tetrahydrofuran (THF) , with its low polarity, is less effective at stabilizing the charged radical cation. This leads to quasi-reversible or irreversible behavior, evidenced by a significantly larger ΔEp and a cathodic peak that is much smaller than the anodic peak, suggesting the TMPD•+ is unstable on the timescale of the CV experiment.
Pillar 3: Self-Validating Experimental Protocol
This section provides a robust, step-by-step methodology for evaluating the performance of TMPD in a chosen solvent system using cyclic voltammetry.
Objective: To determine the formal potential (E°'), peak-to-peak separation (ΔEp), and electrochemical reversibility of the TMPD/TMPD•+ redox couple.
Materials & Reagents:
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), ≥98% purity[8]
-
Anhydrous, high-purity solvent (e.g., Acetonitrile)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Working Electrode: Glassy Carbon Electrode (3 mm diameter)
-
Reference Electrode: Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in 0.1 M TBAPF₆/ACN) or Ag/AgCl
-
Counter Electrode: Platinum wire or gauze
-
Potentiostat/Galvanostat system
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad, starting with 1.0 µm and finishing with 0.05 µm.
-
Rinse the electrode thoroughly with deionized water, then with the chosen solvent (e.g., acetonitrile).
-
Sonciate the electrode in the solvent for 2-3 minutes to remove any adhered alumina particles. Dry under a stream of inert gas.
-
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of the supporting electrolyte (TBAPF₆) in the chosen solvent.
-
Prepare a ~1 mM solution of TMPD in the electrolyte solution. Ensure the TMPD fully dissolves. The solution may have a pale color.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell, ensuring the electrodes are immersed in the TMPD solution but not touching each other. The tip of the reference electrode should be placed as close as possible to the working electrode surface.
-
-
Deoxygenation:
-
Purge the solution with a gentle stream of inert gas (Argon or Nitrogen) for 10-15 minutes prior to the experiment. Maintain a blanket of inert gas over the solution during the measurement to prevent oxygen ingress. Oxygen is electroactive and will interfere with the measurement.
-
-
Cyclic Voltammetry Measurement:
-
Set the potentiostat parameters. A typical experiment would involve:
-
Initial Potential: -0.5 V (a potential where no reaction occurs)
-
Vertex Potential 1: +0.2 V (sufficiently positive to oxidize TMPD)
-
Vertex Potential 2: -0.5 V (to return to the starting potential)
-
Scan Rate: 100 mV/s
-
-
Run the cyclic voltammogram for at least 3 cycles to ensure a stable response.
-
-
Data Analysis:
-
From the stabilized voltammogram (typically the 2nd or 3rd cycle), measure the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the formal potential: E°' = (Epa + Epc) / 2
-
Calculate the peak-to-peak separation: ΔEp = Epa - Epc
-
Measure the anodic peak current (ipa) and the cathodic peak current (ipc) and calculate their ratio: ipa/ipc . For a reversible system, this ratio should be close to 1.
-
Visualization of Mechanism and Workflow
Diagrams created with Graphviz help to visualize the key processes involved.
Caption: The oxidation of TMPD and the critical role of the solvent in stabilizing the resulting radical cation.
Caption: A logical workflow for the systematic evaluation of TMPD's electrochemical performance in a new solvent system.
Conclusion and Outlook
The electrochemical performance of N,N,N',N'-tetramethyl-p-phenylenediamine is inextricably linked to the properties of the solvent in which it is dissolved. For applications requiring high stability and electrochemical reversibility, polar aprotic solvents such as acetonitrile and dimethylformamide are superior choices.[6] They provide excellent electrostatic stabilization for the TMPD•+ radical cation, leading to ideal or near-ideal electrochemical behavior. Less polar solvents like dichloromethane offer adequate performance for some applications, while low-polarity media like THF are generally unsuitable due to poor radical cation stability. By following a systematic evaluation workflow grounded in cyclic voltammetry, researchers can confidently select and validate the optimal solvent system to harness the full potential of this versatile redox mediator.
References
- Moressi, M. B., et al. (2025-08-09). Solvent effects on the heterogeneous kinetics of N,N,N′,N′-tetramethyl p-phenylendiamine (TMPD) in nonaqueous binary solvent mixtures. The role of the preferential solvation phenomenon.
- ResearchGate. (n.d.). The cyclic voltammograms of complex 1 in acetonitrile containing 0.05 M...
- ResearchGate. (n.d.).
- Chem-Impex. (n.d.). N,N,N',N'-Tetramethyl-p-phenylenediamine.
- Ghanem, E., et al. (n.d.). cyclic voltammetry in acetonitrile with 0.1 M nBu4NPF6 electrolyte at...
- Nelsen, S. F., et al. (2025-08-07). Substituent effects on the electrochemical and spectral characteristics of N, N, N′, N′-tetraaryl- p-phenylenediamine derivatives.
- ResearchGate. (n.d.). Cyclic voltammetry in acetonitrile (0.1 M Bu 4 NBF 4 )
- Grampp, G., & Jaenicke, W. (1984). Kinetics of electron exchange in N,N,N′,N′-tetramethyl-p-phenylenediamine in aprotic solvents and the semiclassical theory of electron transfer. Journal of the Chemical Society, Faraday Transactions 2.
- Chem-Impex. (n.d.). N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride.
- Orchanian, N., et al. (2018). Cyclic voltammograms in acetonitrile solutions with 0.1 M TBAPF 6...
- HiMedia Laboratories. (n.d.). N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride.
- Hsiao, S. H., & Li, C. T. (2006). tetraphenyl-1,4-phenylenediamine moiety on novel aromatic polyamides and their electrochromic properties. Polymer.
- MedChemExpress. (n.d.).
- Sigma-Aldrich. (n.d.). N,N,N′,N′-Tetramethyl-p-phenylenediamine dihydrochloride.
- Sdfine. (n.d.). n,n,n',n'-tetramethyl-p-phenylenediamine dihydrochloride.
- Sigma-Aldrich. (n.d.). N′-Tetramethyl-p-phenylenediamine dihydrochloride.
- PubChem. (n.d.). N,N,N',N'-tetramethyl-p-phenylenediamine.
- Störle, C., & Eyer, P. (1991). Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. Chemical & Biological Interactions, 78(3), 321-331.
- Sigma-Aldrich. (n.d.). N,N,N ,N -Tetramethyl-p-phenylenediamine 99 , powder.
- Mukherjee, S., et al. (2016). Ambient stable naphthalenediimide radical ions: synthesis by solvent-free, sonication, mechanical grinding or milling protocols. Green Chemistry.
- Sigma-Aldrich. (n.d.). N,N,N′,N′-Tetramethyl-p-phenylenediamine dihydrochloride.
- Fisher Scientific. (n.d.). N,N,N',N'-Tetramethyl-p-phenylenediamine, 98%.
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Bridging the Gap: A Senior Application Scientist's Guide to Validating Experimental Findings of N,N,N',N'-tetramethyl-p-phenylenediamine with DFT Calculations
Introduction
In the realm of molecular characterization, the synergy between empirical data and theoretical modeling is paramount. While experimental techniques provide tangible evidence of a molecule's properties, computational methods, such as Density Functional Theory (DFT), offer a window into the underlying electronic structure and energetic landscape that govern these observations. This guide provides a comprehensive walkthrough of how to leverage DFT calculations to validate and interpret experimental findings.
Initially, this guide was conceptualized to focus on o-phenylenebis(dimethylamine). However, a thorough review of publicly available data revealed a scarcity of comprehensive experimental and computational studies on this specific isomer. To ensure a robust and well-supported guide, we have pivoted to its well-characterized and widely studied isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) . The principles and methodologies detailed herein are broadly applicable and can be readily adapted to other molecules, including the ortho and meta isomers of phenylenebis(dimethylamine), as experimental data becomes available.
TMPD is an excellent model system due to its interesting electronic properties, including its ability to form a stable radical cation known as Wurster's Blue.[1] Its rich spectroscopic and structural data provide a solid foundation for a comparative analysis with DFT calculations.
The Experimental Benchmark: Characterizing TMPD
A successful validation of computational methods hinges on the quality and comprehensiveness of the experimental data. For TMPD, we will consider three key experimental techniques that provide a multi-faceted view of its molecular structure and properties.
X-Ray Crystallography: The Geometric Blueprint
Single-crystal X-ray diffraction provides the most definitive experimental data on the solid-state geometry of a molecule, including bond lengths, bond angles, and dihedral angles. For TMPD, X-ray crystallography reveals that the molecule adopts a quinoid-like structure upon oxidation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
Proton and Carbon-13 NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule. NMR studies on TMPD and its oxidized forms have provided insights into the methyl group motions and the overall molecular dynamics.[2]
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy measures the vibrational frequencies of a molecule's bonds. These frequencies are sensitive to the bond strength and the overall molecular structure, providing a unique "fingerprint" for the compound.
The Computational Approach: DFT Calculations
DFT has emerged as a powerful and versatile tool in computational chemistry, offering a good balance between accuracy and computational cost.[3] The core idea of DFT is to calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction.
Experimental Protocol: Setting Up the DFT Calculation
-
Molecular Geometry Input : The starting point for a DFT calculation is the molecular geometry. This can be built using molecular modeling software or, ideally, imported from experimental X-ray crystallography data.
-
Choice of Functional and Basis Set : The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional : The B3LYP functional is a popular hybrid functional that often provides a good balance of accuracy for a wide range of organic molecules.
-
Basis Set : The 6-311+G(d,p) basis set is a good choice for this type of molecule, as it includes polarization and diffuse functions that are important for accurately describing the electron distribution.
-
-
Geometry Optimization : The initial molecular geometry is optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
-
Frequency Calculation : Once the geometry is optimized, a frequency calculation is performed. This serves two purposes:
-
It confirms that the optimized structure is a true minimum (no imaginary frequencies).
-
It provides the theoretical vibrational frequencies that can be compared with the experimental IR spectrum.
-
-
NMR Chemical Shift Calculation : The magnetic shielding tensors for each nucleus can be calculated using the optimized geometry. These are then converted into chemical shifts that can be directly compared with experimental NMR data.
Comparative Analysis: Bridging Theory and Experiment
The true power of this combined approach lies in the direct comparison of the experimental and calculated data.
Structural Parameters
A table comparing the key bond lengths and angles from X-ray crystallography with the DFT-optimized geometry provides a direct validation of the computational model.
| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP/6-311+G(d,p)) |
| C-N Bond Length | Value from literature | Calculated value |
| C-C (ring) Bond Length | Value from literature | Calculated value |
| C-N-C Bond Angle | Value from literature | Calculated value |
Note: Specific experimental values would be populated from relevant literature.
Spectroscopic Data
Similarly, the calculated IR and NMR data can be compared with the experimental spectra.
Infrared Spectroscopy
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |
| C-H stretch (aromatic) | Value from literature | Calculated value |
| C-H stretch (methyl) | Value from literature | Calculated value |
| C-N stretch | Value from literature | Calculated value |
Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and basis set incompleteness.
NMR Spectroscopy
| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| Aromatic Protons | Value from literature | Calculated value |
| Methyl Protons | Value from literature | Calculated value |
| Aromatic Carbons | Value from literature | Calculated value |
| Methyl Carbons | Value from literature | Calculated value |
Visualizing the Workflow and Molecular Conformations
To further clarify the process and the molecular structures being discussed, we can use Graphviz to create diagrams.
Workflow for Validating Experimental Data with DFT
Caption: Workflow for validating experimental findings with DFT calculations.
Conformational Analysis of TMPD
DFT can also be used to explore the conformational landscape of a molecule. For TMPD, a key point of interest is the rotation of the dimethylamino groups relative to the phenyl ring.
Caption: Conformational isomers of TMPD.
Conclusion: A Symbiotic Relationship
The integration of DFT calculations with experimental data provides a powerful framework for molecular characterization. This guide, using N,N,N',N'-tetramethyl-p-phenylenediamine as a case study, has demonstrated how theoretical models can not only validate experimental findings but also provide deeper insights into the electronic and structural properties that are not directly accessible through experimentation. This synergistic approach is indispensable in modern chemical research and drug development, enabling scientists to build more accurate and predictive models of molecular behavior.
References
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Albrecht, A. C., & Simpson, W. T. (1955). Spectroscopic Study of Wurster's Blue and Tetramethyl-p-phenylenediamine with Assignments of Electronic Transitions. Journal of the American Chemical Society. [Link]
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Kubo, M., & Suzuki, K. (1981). NMR investigations of N, N, N′, N′ ‐tetramethyl‐p‐phenylenediamine and its oxidized tetrafluoroborate salts. The Journal of Chemical Physics. [Link]
-
Khan, I., et al. (2025). Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Wikipedia. (n.d.). Tetramethylphenylenediamine. [Link]
-
Semantic Scholar. (n.d.). Spectroscopic Study of Wurster's Blue and Tetramethyl-p-phenylenediamine with Assignments of Electronic Transitions. [Link]
-
Ahamad, T., et al. (2024). Synthesis, topology, molecular docking and dynamics studies of o-phenylenediamine derivative. Journal of Biomolecular Structure and Dynamics. [Link]
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Kuleshova, L. N., et al. (2018). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Wang, Y., et al. (2021). A combined experimental and DFT mechanistic study for the unexpected nitrosolysis of N-hydroxymethyldialkylamines in fuming nitric acid. New Journal of Chemistry. [Link]
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Ghosh, A., et al. (2021). Synthesis and crystal structure of racemic (R,R)-2,2′-(1,4-phenylene)bis(3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Shevyrin, V., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis. [Link]
-
ResearchGate. (n.d.). Synthesis and structural analysis of Bis(2-hydroxyphenyl) phenylamine, PhN( o -C 6 H 4 OH) 2. [Link]
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Martínez-Alvarez, O., et al. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. Polymers. [Link]
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Parks, B., & Wang, L. (2024). DFT Studies on the Effects of Functionalization on the Electronic and Optical Properties of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Combined Experimental and Computational Studies of N-Phenyl-o-benzenedisulfonimide: Spectroscopy, DFT Calculations, and Druggability Analysis. [Link]
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A Prospective Analysis: Benchmarking N,N,N',N'-tetramethyl-o-phenylenediamine Against Commercial Catalysts in Cross-Coupling Reactions
Introduction: The Untapped Potential of an Electron-Rich Diamine
In the relentless pursuit of more efficient and robust catalytic systems for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, the exploration of novel ligands and catalysts is paramount. N,N,N',N'-tetramethyl-o-phenylenediamine (heretofore referred to as o-TMPD), an electron-rich aromatic diamine, presents an intriguing yet largely unexplored candidate in the realm of cross-coupling catalysis. While its para-isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is well-documented for its redox activity and applications as an electron donor and reagent, the catalytic potential of o-TMPD remains a nascent field of inquiry.[1][2][3][4]
This guide, therefore, embarks on a prospective benchmarking study. In the absence of direct, published comparative data for o-TMPD as a catalyst in mainstream cross-coupling reactions, we will first theorize its potential based on its inherent electronic and structural properties. Subsequently, we will provide a comprehensive, data-driven comparison of state-of-the-art, commercially available palladium-based catalysts for two of the most vital cross-coupling reactions in modern drug development: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This will establish a robust performance baseline that o-TMPD, or catalytic systems derived from it, would need to meet or exceed.
The Case for o-TMPD: A Hypothesis-Driven Exploration
The structural motif of o-TMPD, a bidentate aromatic diamine, suggests its potential as a ligand for transition metals like palladium. The two adjacent dimethylamino groups can act as a chelating ligand, potentially forming a stable complex with a metal center. The electron-donating nature of the four methyl groups and the two nitrogen atoms would render the coordinated metal center electron-rich, which could facilitate the crucial oxidative addition step in many catalytic cycles.
It is conceivable that o-TMPD could function in several capacities:
-
As a standalone organocatalyst: In reactions proceeding through a radical or single-electron transfer (SET) mechanism, the redox activity of o-TMPD could be harnessed.[1]
-
As a ligand for a transition metal catalyst: The bidentate nature of o-TMPD makes it a candidate for a chelating ligand, which can enhance the stability and modulate the reactivity of a catalytic species.
-
As a precursor to a more complex ligand system: The diamine scaffold could be a starting point for the synthesis of more elaborate ligands.
However, without empirical data, this remains a compelling hypothesis. To provide a tangible benchmark, we now turn to the established performance of commercial catalyst systems.
Benchmarking Against the Titans: Commercial Palladium Catalysts
The Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools for the synthesis of biaryls and arylamines, respectively, which are common motifs in pharmaceuticals. The performance of these reactions is highly dependent on the choice of palladium precursor and, critically, the ancillary ligand.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. For challenging substrates like aryl chlorides, the choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields.
Table 1: Performance of Commercial Catalysts in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System (Pd Source / Ligand) | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/Water | 100 | 12 | 98 | [5] |
| Pd₂(dba)₃ / SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | 95 | |
| Pd(OAc)₂ / RuPhos | 4-Chloroanisole | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane/Water | 80 | 18 | 92 | |
| [Pd(allyl)Cl]₂ / cataCXium® A | Chlorobenzene | Phenylboronic acid | K₃PO₄ | t-BuOH/Water | 80 | 4 | 99 |
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or pseudohalide. The choice of ligand is critical to promote reductive elimination and prevent side reactions.
Table 2: Performance of Commercial Catalysts in the Buchwald-Hartwig Amination
| Catalyst System (Pd Source / Ligand) | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | 2-Bromopyridine | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 | [6] |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 | [7] |
| Pd₂(dba)₃ / BINAP | 1-Bromo-4-chlorobenzene | Aniline | NaOtBu | Toluene | 80 | 24 | 88 | |
| G3-XPhos Palladacycle | 4-Chloro-N,N-dimethylaniline | Piperidine | K₂CO₃ | t-Amyl alcohol | 110 | 12 | 96 |
Experimental Protocols: A Guide to Best Practices
To ensure a fair and reproducible comparison, detailed experimental protocols are essential. The following are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions using commercially available catalysts.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol is adapted from literature procedures and represents a typical setup for a Suzuki-Miyaura reaction with an aryl chloride.[5]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, deionized
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (1.5 mmol).
-
Add 4-chlorotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Add anhydrous toluene (4 mL) and deionized water (0.4 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
This protocol is a representative example of a Buchwald-Hartwig amination using a common catalyst system.[7]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.) in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Monitor the reaction by GC.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL), then dry with anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing Catalytic Workflows
To better understand the relationships and steps involved in these benchmark reactions, the following diagrams illustrate a generalized experimental workflow and the catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Mechanistic Considerations and the Path Forward
The success of the commercial catalysts benchmarked above lies in the sophisticated design of their phosphine ligands. These ligands are typically bulky and electron-rich, which promotes the formation of the active monoligated Pd(0) species, facilitates oxidative addition, and accelerates the final reductive elimination step to release the product and regenerate the catalyst.
For o-TMPD to be a viable contender, either as a ligand or a catalyst itself, it would need to effectively participate in a similar catalytic cycle. Its bidentate nature could offer stability to the palladium center, but steric hindrance around the metal, which is crucial for promoting reductive elimination, might be insufficient compared to the bulky biarylphosphine ligands.
Conclusion and Future Outlook
This guide has established a clear performance benchmark for commercial palladium catalysts in the Suzuki-Miyaura and Buchwald-Hartwig reactions. While N,N,N',N'-tetramethyl-o-phenylenediamine remains a largely unexplored entity in this context, its electronic and structural properties suggest that it warrants investigation as a potential ligand or organocatalyst.
The data and protocols presented herein provide a roadmap for such an investigation. Future work should focus on synthesizing and characterizing o-TMPD-metal complexes and evaluating their catalytic activity in the benchmark reactions described. Should o-TMPD or its derivatives demonstrate comparable or superior performance, it could represent a new, cost-effective, and readily accessible tool in the synthetic chemist's arsenal. Until such data is available, the palladium-based systems detailed in this guide remain the gold standard for robust and efficient C-C and C-N bond formation in research and development.
References
- Ningbo Inno Pharmchem Co., Ltd. Catalysis and Synthesis: The Power of N,N,N',N'-Tetramethyl-p-phenylenediamine in Organic Chemistry.
-
RSC Publishing. N′-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting. Available at: [Link]
-
ResearchGate. 14N/15N Isotope Effect on the Electron Transfer Process between N,N,N',N'-Tetramethyl-p-phenylenediamine and Wurster's Blue. Available at: [Link]
-
ResearchGate. Aprotic redox reactions of N,N,N′,N′‐tetramethyl‐p‐phenylenediamine and 2,3,5‐triphenyltetrazolium. Available at: [Link]
-
ResearchGate. Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Available at: [Link]
-
Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available at: [Link]
-
National Institutes of Health. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Available at: [Link]
-
ResearchGate. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Available at: [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]
-
National Institutes of Health. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Available at: [Link]
-
HiMedia Laboratories. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride. Available at: [Link]
-
PubChem. N,N,N',N'-tetramethyl-p-phenylenediamine. Available at: [Link]
-
National Institutes of Health. Dendrimers Functionalized with Palladium Complexes of N-, N,N-, and N,N,N-Ligands. Available at: [Link]
-
PubChem. N,N,N',N'-tetramethyl-phenylenediamine dihydrochloride. Available at: [Link]
-
MDPI. Dendrimers Functionalized with Palladium Complexes of N-, N,N-, and N,N,N-Ligands. Available at: [Link]
-
PubMed. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. Available at: [Link]
-
MDPI. Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Available at: [Link]
-
ChemRxiv. Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C-H Olefination of Aromatic Compounds. Available at: [Link]
-
TechConnect. Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. Available at: [Link]
-
ResearchGate. Convenient and efficient Suzuki–Miyaura cross-coupling reactions catalyzed by palladium complexes containing N,N,O-tridentate ligands. Available at: [Link]
-
ACS Publications. Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions. Available at: [Link]
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A Comparative Guide to the Isomeric Effects on the Coordinating Properties of Tetramethyl-benzenediamines
For researchers and professionals in coordination chemistry and materials science, the selection of a ligand is paramount to tailoring the properties of the resulting metal complex. Phenylenediamines, with their dual nitrogen donor sites, offer a versatile platform. The introduction of methyl groups on these nitrogen atoms, specifically in the form of N,N,N',N'-tetramethyl-benzenediamines, drastically alters their electronic and steric profiles. This guide provides an in-depth comparison of the coordinating properties of the para, ortho, and meta isomers of tetramethyl-benzenediamine, offering insights into how simple positional changes on a benzene ring dictate coordination behavior, redox activity, and potential applications.
While N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is a well-documented and extensively studied compound, its ortho and meta counterparts are notably absent in the experimental literature. This guide will therefore present a detailed analysis of the known properties of the para-isomer, supported by experimental data, and provide a scientifically grounded, theoretical comparison for the ortho and meta-isomers. This comparative framework will be based on fundamental principles of steric hindrance, chelation, and electronic effects, offering predictive insights for researchers exploring these molecules.
The Isomers: A Structural Overview
The positioning of the two dimethylamino [-N(CH₃)₂] groups on the benzene ring is the defining structural difference between the three isomers. This seemingly subtle change has profound implications for their ability to coordinate with metal centers.
Caption: Predicted steric clash in a chelated complex of the ortho-isomer.
Part 3: A Geometrically Challenged Ligand: The meta-Isomer (Theoretical)
The meta-isomer, with its 1,3-substitution pattern, presents a unique geometric challenge for coordination.
Predicted Coordinating Properties:
-
Coordination Mode: The distance and angle between the nitrogen donors in the meta position make it geometrically impossible for this isomer to act as a chelating ligand to a single metal center. The bite angle required would be far too large and would induce immense strain. Like the para-isomer, it could potentially act as a monodentate or a bridging ligand . However, the asymmetric nature of the bridging it would form, compared to the symmetric bridge of the para-isomer, might lead to more complex and less predictable polymeric structures.
-
Redox Behavior: In the meta-isomer, the two dimethylamino groups are not in direct conjugation with each other through the benzene ring in the same way as the para-isomer. While it would still be an electron-rich molecule susceptible to oxidation, the resulting radical cation would not benefit from the same degree of resonance stabilization. Therefore, it is predicted that the meta-isomer would have an oxidation potential higher than the para-isomer and would not form a radical cation with the exceptional stability of Wurster's Blue.
Comparative Summary
Table 2: Comparative Analysis of Tetramethyl-benzenediamine Isomers
| Feature | para-Isomer (TMPD) | ortho-Isomer (Predicted) | meta-Isomer (Predicted) |
| Primary Coordination Mode | Bridging, Monodentate | Chelating (sterically hindered) | Bridging, Monodentate |
| Chelation Ability | No | Yes (but likely unstable) | No |
| Relative Oxidation Potential | Lowest | Highest | Intermediate |
| Radical Cation Stability | Very High (Wurster's Blue) | Very Low | Low |
| Key Influencing Factor | Electronic delocalization | Steric hindrance | Geometric constraints |
Experimental Protocols
To validate the theoretical predictions for the ortho and meta isomers and to serve as a baseline, the following experimental protocols are provided.
Protocol 1: Cyclic Voltammetry for Redox Potential Determination
This protocol allows for the determination and comparison of the oxidation potentials of the three isomers.
Objective: To measure the first oxidation potential (E½) of each isomer.
Materials:
-
Glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode.
-
Electrolyte solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.
-
Analyte solutions: 1 mM solutions of each isomer in the electrolyte solution.
-
Potentiostat.
Procedure:
-
Polish the glassy carbon electrode with alumina slurry, rinse with deionized water and then acetonitrile, and dry under a stream of nitrogen.
-
Assemble the three-electrode cell with 10 mL of the electrolyte solution.
-
De-aerate the solution by bubbling with nitrogen for 15 minutes.
-
Record a background voltammogram of the pure electrolyte solution.
-
Add the analyte (one of the isomers) to make a 1 mM solution.
-
De-aerate for another 5 minutes.
-
Record the cyclic voltammogram, typically scanning from 0.0 V to +0.8 V and back at a scan rate of 100 mV/s.
-
Identify the anodic (oxidation) and cathodic (reduction) peaks. The half-wave potential (E½), calculated as (Epa + Epc)/2, corresponds to the formal redox potential.
-
Repeat for the other two isomers.
Expected Outcome: The E½ for the para-isomer will be the lowest, confirming its ease of oxidation. The E½ for the ortho-isomer is predicted to be the highest due to steric hindrance disrupting conjugation.
Caption: Workflow for comparative electrochemical analysis.
Protocol 2: Synthesis of a Representative Metal Complex
This protocol describes a general method for attempting the synthesis of a metal complex, for instance with Copper(II) chloride, to probe the coordinating behavior of each isomer.
Objective: To observe differences in complex formation (or lack thereof) between the isomers.
Materials:
-
Anhydrous Copper(II) chloride (CuCl₂).
-
Each tetramethyl-benzenediamine isomer.
-
Anhydrous ethanol.
-
Schlenk line or glovebox for inert atmosphere.
Procedure:
-
In an inert atmosphere, dissolve 1 mmol of CuCl₂ in 20 mL of anhydrous ethanol with gentle heating to form a clear solution.
-
In a separate flask, dissolve 1.1 mmol of the chosen isomer in 10 mL of anhydrous ethanol.
-
Slowly add the ligand solution dropwise to the stirred metal salt solution at room temperature.
-
Observe any color change or precipitate formation.
-
Stir the reaction mixture for 4 hours at room temperature.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If no precipitate forms, attempt to crystallize the product by slow evaporation of the solvent or by vapor diffusion with a less polar solvent like diethyl ether.
-
Characterize any resulting solids by methods such as FT-IR spectroscopy (to observe changes in C-N stretching frequencies upon coordination) and, if possible, single-crystal X-ray diffraction to determine the definitive structure.
Expected Outcome:
-
para-Isomer: Likely to form a coordination polymer, which may precipitate from the solution.
-
ortho-Isomer: May not form a stable complex due to steric hindrance. The starting materials might be recovered.
-
meta-Isomer: Might form a polymeric complex, similar to the para-isomer, though its solubility and structure may differ.
Conclusion
The isomeric position of the dimethylamino groups in tetramethyl-benzenediamines is a critical determinant of their coordinating properties. The well-studied para-isomer (TMPD) stands out for its ability to act as a bridging ligand and its remarkable redox chemistry, centered on the formation of the stable Wurster's Blue radical cation. In contrast, theoretical considerations strongly suggest that the ortho-isomer would be a poor ligand due to severe internal steric hindrance, which would impede chelation and destabilize any potential complex. The meta-isomer , while unable to chelate, is predicted to be a capable bridging ligand, though its electronic properties and the resulting complex structures would differ from those of the para-isomer due to geometric and electronic asymmetry. This comparative guide underscores the necessity of considering not just the donor atoms of a ligand, but their spatial arrangement, which dictates the ultimate structure and function of its coordination complexes. Further experimental validation of the predicted behaviors of the ortho and meta isomers would be a valuable contribution to the field of coordination chemistry.
References
-
Ternane, R., et al. (2018). Synthesis, Characterization, and in Silico ADMET Evaluation of Transition Metal Complexes Based on Ortho-Phenylenediamine and Its Derivatives. Journal of Chemistry. Available at: [Link].
-
PubChem. N,N,N',N'-tetramethyl-p-phenylenediamine. Available at: [Link].
-
Wikipedia. Tetramethylphenylenediamine. Available at: [Link].
-
Störle, C., & Eyer, P. (1991). Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. Chemical-Biological Interactions, 78(3), 321-331. Available at: [Link].
-
Hünig, S., et al. (1969). TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses, 49, 107. Available at: [Link].
-
ResearchGate. The three isomers of phenylenediamine used as crosslinking agents. Available at: [Link].
-
HiMedia Laboratories. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride. Available at: [Link].
-
Croes, K., et al. (2007). The three isomers of phenylenediamine used as crosslinking agents. Journal of Sol-Gel Science and Technology, 41, 19-27. Available at: [Link].
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Benzenediamine, N,N,N',N'-tetramethyl-
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of any chemical is a critical final step, ensuring the safety of personnel, the protection of the environment, and full compliance with regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- (CAS 704-01-8), a compound also known as N,N,N',N'-tetramethyl-o-phenylenediamine.
The procedural steps outlined herein are grounded in established safety protocols and regulatory frameworks. It is imperative to recognize that the ultimate responsibility for hazardous waste determination and compliant disposal lies with the generator. This guide is intended to provide expert guidance and a solid foundation for making informed decisions.
Immediate Safety and Hazard Recognition: The "Why" Behind the Precautions
Core Immediate Actions:
-
Consult the Safety Data Sheet (SDS): Always refer to the most current SDS for the specific chemical you are handling. While this guide provides comprehensive information, the SDS is your primary source for immediate, substance-specific hazard information.
-
Work in a Well-Ventilated Area: To mitigate the risk of inhalation, all handling and preparation for disposal should be conducted in a certified chemical fume hood.[3][4]
-
Utilize Appropriate Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist item; it is your primary defense against chemical exposure.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield in combination with goggles. | Protects against splashes and airborne particles, preventing serious eye irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | Prevents skin contact, which can cause irritation and potential absorption of the harmful substance.[4] |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be necessary for large spills or in situations with inadequate ventilation. | Protects against the inhalation of harmful dusts or vapors, especially in emergency situations. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- is a multi-step process that requires careful planning and execution. The following workflow is designed to guide you through the necessary stages, from initial waste characterization to final hand-off to a certified disposal service.
Caption: Disposal workflow for 1,2-Benzenediamine, N,N,N',N'-tetramethyl-.
Step 1: Waste Characterization - A Critical First Step
Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is a hazardous waste.[5] This determination can be based on generator knowledge or analytical testing.
-
Listed Wastes: 1,2-Benzenediamine, N,N,N',N'-tetramethyl- is not specifically listed as a "P" or "U" hazardous waste by the EPA.
-
Characteristic Wastes: The waste must be evaluated for the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[6][7] Based on the data for the para-isomer, this compound is unlikely to be ignitable, corrosive, or reactive under normal conditions.[1] However, it is likely to be considered toxic . A formal toxicity characteristic leaching procedure (TCLP) may be required to definitively make this determination.[8]
In practice, given the known hazards of similar aromatic amines, it is best practice to manage this waste as a hazardous material.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions. 1,2-Benzenediamine, N,N,N',N'-tetramethyl- is incompatible with:
-
Strong oxidizing agents
-
Acids
-
Acid chlorides
-
Acid anhydrides[2]
Store waste containing this compound separately from these materials.
Step 3: Containerization
-
Container Selection: Use a leak-proof container that is compatible with the chemical.[9] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Closure: The container must have a tightly sealing lid to prevent leaks and the escape of vapors.[5]
-
Filling: Do not overfill the container. Leave at least 10% headspace to allow for expansion.[9]
Step 4: Labeling
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "1,2-Benzenediamine, N,N,N',N'-tetramethyl-"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
The name and contact information of the generating researcher or lab
Disposal Pathways: Making the Right Choice
There are two primary pathways for the disposal of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- waste. The choice will depend on your institution's policies, available resources, and the quantity of waste.
Option A: Chemical Treatment (Degradation)
For small quantities of waste, chemical degradation may be a viable option to render the material non-hazardous. Aromatic amines can be degraded through oxidation with potassium permanganate.[10]
Experimental Protocol for Degradation:
Caution: This procedure should only be performed by trained personnel in a controlled laboratory setting.
-
In a suitably sized flask within a fume hood, prepare a 1.7 N sulfuric acid solution.
-
Dissolve the 1,2-Benzenediamine, N,N,N',N'-tetramethyl- waste in the sulfuric acid solution to a final concentration of approximately 0.01 mol per 3 liters of acid.
-
Slowly, and with stirring, add 1 liter of 0.2 M potassium permanganate solution for every 3 liters of the amine solution.
-
Allow the mixture to stand at room temperature for at least 8 hours.
-
After the reaction period, cautiously add solid sodium bisulfite in small portions until the purple color of the permanganate is discharged.
-
The resulting solution should be neutralized and can then be disposed of as non-hazardous aqueous waste, in accordance with local regulations.
Option B: Licensed Hazardous Waste Disposal
For larger quantities of waste, or if chemical treatment is not feasible, the material must be disposed of through a licensed hazardous waste disposal company.
Procedure:
-
Ensure the waste is properly characterized, segregated, containerized, and labeled as described in the preceding steps.
-
Store the sealed and labeled container in a designated satellite accumulation area (SAA) within your laboratory.[11]
-
Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves submitting an online request or contacting your institution's Environmental Health and Safety (EHS) department.
-
Be prepared to provide the waste manifest, which is a legal document that tracks the waste from generation to its final disposal.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is critical.
-
Spills: For small spills, dampen the solid material with 60-70% ethanol and carefully transfer it to a sealed container for disposal as hazardous waste.[1] Use absorbent pads dampened with ethanol to clean the affected area, followed by a thorough wash with soap and water.[1] For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[3]
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- is a non-negotiable aspect of responsible scientific practice. By understanding the hazards, meticulously following procedural steps, and preparing for emergencies, you contribute to a safer laboratory environment and ensure compliance with all environmental regulations. Always consult your institution's specific guidelines and your EHS department for any questions or concerns.
References
-
National Toxicology Program. (1992). N,N,N',N'-tetramethyl-p-phenylenediamine. PubChem. Retrieved from [Link]
-
Loba Chemie. (2024, June 13). Safety Data Sheet: N,N,N,'N'-TETRAMETHYL-p-PHENYLENEDIAMINE DIHYDROCHLORIDE EXTRA PURE. Retrieved from [Link]
-
HIMEDIA. (2024, July 24). Safety Data Sheet: N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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University of Toronto Department of Chemistry. Standard Operating Procedure Hazardous Waste Storage and Disposal. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk, University of Maryland. EPA Hazardous Waste Codes. Retrieved from [Link]
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
-
Electronic Code of Federal Regulations. 40 CFR 261.24 -- Toxicity characteristic. Retrieved from [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Lab Manager. (2020, November 18). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Virginia Commonwealth University Office of Clinical and Research Safety. RCRA Characteristic Waste. Retrieved from [Link]
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Michigan Technological University. Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Navigating the Safe Handling of 1,2-Benzenediamine, N,N,N',N'-tetramethyl-: A Technical Guide
Hazard Profile: Understanding the Risks
The foundational step in ensuring laboratory safety is a thorough understanding of the substance's potential hazards. Based on the data for the para-isomer, 1,2-Benzenediamine, N,N,N',N'-tetramethyl- should be presumed to be a hazardous substance. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.
The extrapolated hazard classifications are summarized below:
| Hazard Classification | Category | GHS Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin or if inhaled | [3] |
These classifications dictate the necessity of a multi-faceted personal protective equipment (PPE) strategy to create effective barriers against exposure.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist item; it is a scientifically-driven decision to mitigate specific, identified risks. The principle is to prevent any direct contact with the chemical.
Eye and Face Protection: The First Line of Defense
Why it's essential: The chemical is classified as a serious eye irritant.[1][2] Accidental splashing of the solid powder or solutions can cause significant and painful damage to the eyes.
-
Minimum Requirement: Wear well-fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, use a full-face shield in addition to chemical safety goggles.
Skin Protection: An Impermeable Barrier
Why it's essential: The substance is known to cause skin irritation and is harmful upon skin contact.[2][3] A robust barrier is necessary to prevent absorption and local irritation.
-
Gloves:
-
Material: Use chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable. Always inspect gloves for tears, pinholes, or degradation before use.
-
Protocol: For prolonged or repeated contact, it is recommended to use a glove with a higher protection class (breakthrough time >240 minutes).[4] For brief contact, a glove with a breakthrough time of >60 minutes is acceptable.[4]
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination. Dispose of contaminated gloves as hazardous waste.
-
-
Protective Clothing:
-
Wear a buttoned laboratory coat to protect the arms and torso.
-
For tasks with a higher potential for contamination, such as cleaning up large spills, consider using chemical-resistant overalls.[4]
-
Respiratory Protection: Safeguarding Against Inhalation
Why it's essential: As a solid, this chemical can form fine dust, which may cause respiratory tract irritation if inhaled.[1][2]
-
Primary Control: The most effective control is to handle the substance within a certified chemical fume hood to minimize the generation of airborne dust.[5]
-
When Respirators are Needed: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA or European Standard EN 149 approved particulate respirator is required.[3]
Operational Plan: From Handling to Storage
A safe operational plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Engineering Controls
-
Ventilation: Always handle 1,2-Benzenediamine, N,N,N',N'-tetramethyl- in a well-ventilated area. A chemical fume hood is the preferred engineering control.[5]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4]
Safe Handling Protocol
-
Preparation: Designate a specific area for handling the chemical. Ensure the area is clean and uncluttered.
-
PPE Donning: Put on all required PPE in the correct sequence (see diagram below).
-
Weighing and Transfer:
-
Perform all weighing and transfer operations over a tray or on a disposable bench protector to contain any minor spills.
-
Use spatulas and other tools carefully to avoid generating dust clouds.
-
Close the container tightly immediately after use.[5]
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete and before leaving the laboratory.[5]
-
Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
-
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
The material may be light-sensitive and should be stored accordingly.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][7]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste containing 1,2-Benzenediamine, N,N,N',N'-tetramethyl- must be treated as hazardous waste.[4]
Waste Segregation
-
Solid Waste: This includes unused or expired chemicals, and any materials grossly contaminated (e.g., from a spill cleanup). Place in a clearly labeled, sealed, and suitable container for hazardous waste.[4]
-
Contaminated PPE: Used gloves, disposable lab coats, and respirator cartridges should be placed in a designated hazardous waste container.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. Do not reuse them. Puncture containers to prevent re-use where appropriate.[4]
Spill Management
Immediate and correct response to a spill is vital to prevent exposure and further contamination.
-
Minor Spills (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material. Dampening the solid spill material with 60-70% ethanol can help prevent dust from becoming airborne.[7]
-
Carefully scoop the material into a suitable container for hazardous waste.[1]
-
Clean the spill area with a soap and water solution.[7]
-
-
Major Spills:
-
Evacuate the area immediately.[5]
-
Alert your institution's emergency response team or safety officer.
-
Prevent entry into the contaminated area.
-
Allow only trained personnel with appropriate PPE (including respiratory protection) to conduct the cleanup.
-
Visual Workflows
To ensure clarity and procedural adherence, the following workflows have been designed.
Caption: PPE Donning and Doffing Workflow.
Caption: Chemical Waste Disposal Decision Workflow.
First Aid: Immediate Response to Exposure
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[3][6]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]
Always provide the attending medical personnel with the Safety Data Sheet for the related compound.
References
-
N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.
-
N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE. CAMEO Chemicals, NOAA.
-
N,NN'N'-Tetramethyl-p-Phenylenediamine Dihydrochloride MATERIAL SAFETY DATA SHEET. Techno PharmChem.
-
TETRAMETHYL-p- PHENYLENEDIAMINE DIHYDROCHLORIDE EXTRA PURE Safety Data Sheet. Loba Chemie.
-
N,N,N′,N′-Tetramethyl-p-phenylenediamine dihydrochloride SAFETY DATA SHEET. Sigma-Aldrich Inc.
-
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride SAFETY DATA SHEET. Sigma-Aldrich.
-
N,N,N,N-Tetramethyl-p-phenylenediamine dihydrochloride SAFETY DATA SHEET. Fisher Scientific.
-
1,4-Benzenediamine, N,N,N',N'-tetramethyl- SAFETY DATA SHEET. Fisher Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
